molecular formula C34H64O4 B15569968 13-POHSA

13-POHSA

Número de catálogo: B15569968
Peso molecular: 536.9 g/mol
Clave InChI: FHXCZZFHUCAQAA-KHPPLWFESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

13-[(9Z)-hexadecenoyloxy]octadecanoic acid is a fatty acid ester obtained by formal condensation of the carboxy group of (9Z)-hexadecenoic acid with the hydroxy group of 13-hydroxyoctadecanoic acid. It is a fatty acid ester and a monocarboxylic acid. It is functionally related to a palmitoleic acid and a 13-hydroxyoctadecanoic acid. It is a conjugate acid of a 13-[(9Z)-hexadecenoyloxy]octadecanoate.

Propiedades

Fórmula molecular

C34H64O4

Peso molecular

536.9 g/mol

Nombre IUPAC

13-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid

InChI

InChI=1S/C34H64O4/c1-3-5-7-8-9-10-11-12-13-17-20-23-27-31-34(37)38-32(28-24-6-4-2)29-25-21-18-15-14-16-19-22-26-30-33(35)36/h10-11,32H,3-9,12-31H2,1-2H3,(H,35,36)/b11-10-

Clave InChI

FHXCZZFHUCAQAA-KHPPLWFESA-N

Descripción física

Solid

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to 13-POHSA: A Novel Endogenous Lipid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-POHSA, or 13-hydroxy-10-oxo-11(E)-octadecenoic acid, is a member of the recently discovered class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). Specifically, it is a palmitoleic acid ester of 13-hydroxy stearic acid. Emerging research has identified this compound and other FAHFAs as potent signaling molecules with significant anti-diabetic and anti-inflammatory properties. These lipids are found in various mammalian tissues and their levels are modulated by diet and metabolic state, suggesting a role in homeostatic regulation. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this promising class of lipids.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with demonstrated beneficial effects on glucose metabolism and inflammation. This compound, a specific FAHFA composed of palmitoleic acid esterified to 13-hydroxy stearic acid, has garnered interest for its potential therapeutic applications in metabolic disorders such as type 2 diabetes and in inflammatory conditions. This document serves as a technical resource for researchers, summarizing the key chemical and biological characteristics of this compound, detailing relevant experimental methodologies, and outlining its known signaling pathways.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for designing and interpreting experiments, as well as for formulation and drug delivery studies.

PropertyValue
IUPAC Name (E)-13-hydroxy-10-oxooctadec-11-enoic acid
Molecular Formula C₁₈H₃₂O₄
Molecular Weight 312.45 g/mol
CAS Number 2126038-97-7
Appearance Solid
Solubility Soluble in organic solvents

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, primarily centered on glucose homeostasis and the modulation of inflammatory responses. While specific quantitative data for this compound is still emerging, studies on the broader class of FAHFAs, including palmitoleic acid hydroxy stearic acids, provide valuable insights into its potential potency.

Anti-Diabetic Effects

FAHFAs, including those structurally similar to this compound, have been shown to improve glucose tolerance and enhance insulin (B600854) secretion.

  • Glucose-Stimulated Insulin Secretion (GSIS): Palmitoleic acid hydroxy stearic acids have been demonstrated to potentiate GSIS in pancreatic β-cells.

  • GPR120 Activation: While direct EC₅₀ values for this compound on GPR120 are not yet available, other long-chain fatty acids and FAHFAs are known to activate this receptor, which is involved in insulin sensitization. For instance, the synthetic GPR120 agonist TUG-891 has an EC₅₀ of 43.7 nM.

Anti-Inflammatory Effects

FAHFAs have demonstrated potent anti-inflammatory properties in various experimental models.

  • Cytokine Release: FAHFAs can attenuate the release of pro-inflammatory cytokines from macrophages. Although a specific IC₅₀ for this compound in a cytokine release assay has not been published, the general anti-inflammatory potential of this lipid class is well-documented.

Table 2: Summary of Biological Activities of Structurally Related FAHFAs

Biological ActivityCompound ClassModel SystemObserved Effect
Glucose-Stimulated Insulin SecretionPalmitoleic Acid Hydroxy Stearic AcidsPancreatic β-cellsPotentiation of insulin release in response to glucose
GPR120 ActivationLong-chain Fatty Acids/Synthetic AgonistsRecombinant cellsActivation with EC₅₀ values in the nM to µM range
Anti-inflammatoryFAHFAsMacrophagesAttenuation of pro-inflammatory cytokine secretion

Signaling Pathways

The biological effects of this compound and other FAHFAs are mediated through specific signaling pathways, with the G protein-coupled receptor 120 (GPR120) being a key player.

GPR120 Signaling Pathway

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids, including FAHFAs. Activation of GPR120 can trigger multiple downstream signaling cascades.

GPR120_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling GPR120 GPR120 Gq Gαq GPR120->Gq Activates Anti_Inflammatory Anti-inflammatory Effects GPR120->Anti_Inflammatory Mediates via β-arrestin-2 (alternative pathway) FAHFA This compound FAHFA->GPR120 Binds and Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Activates Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion Stimulates PKC->Insulin_Secretion Potentiates Synthesis_Workflow Reactants 13-Hydroxystearic Acid + Palmitoleic Acid + DMAP in DCM DCC_Addition Add DCC in DCM at 0°C Reactants->DCC_Addition Reaction Stir at Room Temperature (12-24h) DCC_Addition->Reaction Filtration Filter to remove DCU Reaction->Filtration Workup Aqueous Workup (HCl, NaHCO₃, Brine) Filtration->Workup Drying Dry over Na₂SO₄ Workup->Drying Purification Silica Gel Chromatography Drying->Purification Product Pure this compound Purification->Product OGTT_Workflow Fasting Overnight Fasting of Mice Dosing Oral Gavage with this compound or Vehicle Fasting->Dosing Baseline_Glucose Measure Baseline Blood Glucose (t=0) Dosing->Baseline_Glucose Glucose_Challenge Oral Gavage with Glucose Solution Baseline_Glucose->Glucose_Challenge Blood_Sampling Measure Blood Glucose at 15, 30, 60, 90, 120 min Glucose_Challenge->Blood_Sampling Data_Analysis Plot Glucose vs. Time Calculate Area Under the Curve (AUC) Blood_Sampling->Data_Analysis Result Assess Glucose Tolerance Data_Analysis->Result

An In-Depth Technical Guide to 13-POHSA: A Novel Endogenous Lipid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

The full chemical name of 13-POHSA is 13-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid. This molecule belongs to a class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). Discovered as endogenous mammalian lipids, FAHFAs, including this compound, have garnered significant interest within the scientific community for their potential therapeutic applications in metabolic and inflammatory diseases.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and the signaling pathways it modulates. Detailed experimental protocols are provided to facilitate further research into this promising lipid molecule.

Chemical and Physical Properties

PropertyValueReference
Full Chemical Name 13-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid
Abbreviation This compound
CAS Number 2126038-97-7[1]
Molecular Formula C34H64O4[1]
Molecular Weight 536.9 g/mol [1]

Biological Activity and Mechanism of Action

This compound is a member of the FAHFA family, which has been shown to possess anti-diabetic and anti-inflammatory properties. These lipids are synthesized endogenously and their levels have been correlated with insulin (B600854) sensitivity.

The primary mechanism of action for this compound and other FAHFAs is believed to be through the activation of G protein-coupled receptors (GPCRs), particularly GPR120. GPR120 is a receptor for long-chain fatty acids and its activation has been linked to improved glucose tolerance and reduced inflammation.

Signaling Pathways

The binding of this compound to GPR120 initiates a cascade of intracellular signaling events. The primary pathways implicated are the Gαq/11 and β-arrestin 2 pathways.

  • Gαq/11 Pathway: Activation of GPR120 by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is also linked to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically extracellular signal-regulated kinase (ERK). Furthermore, GPR120 activation can stimulate the PI3K/Akt pathway, which is crucial for insulin-stimulated glucose uptake via the translocation of GLUT4 transporters to the cell membrane.[2][3][4][5]

  • β-arrestin 2 Pathway: Upon ligand binding, GPR120 can also recruit β-arrestin 2. This interaction is thought to be a key mechanism for the anti-inflammatory effects of FAHFAs. The GPR120/β-arrestin 2 complex can interfere with inflammatory signaling cascades, such as the Toll-like receptor 4 (TLR4) pathway, by inhibiting the activation of downstream effectors like TAK1 and subsequently reducing the production of pro-inflammatory cytokines.[4]

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gaq11 Gαq/11 Pathway cluster_barrestin β-arrestin 2 Pathway This compound This compound GPR120 GPR120 This compound->GPR120 Gaq11 Gαq/11 GPR120->Gaq11 barrestin β-arrestin 2 GPR120->barrestin PLC PLC Gaq11->PLC PI3K PI3K Gaq11->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca2+ IP3->Ca2_release PKC PKC DAG->PKC ERK ERK PKC->ERK Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 TAK1_inhibition TAK1 Inhibition barrestin->TAK1_inhibition Anti_inflammatory Anti-inflammatory Effects TAK1_inhibition->Anti_inflammatory

Caption: GPR120 Signaling Pathways Activated by this compound.

Quantitative Data

While specific quantitative data for this compound is still emerging, studies on related FAHFAs provide insights into their potency. For example, other FAHFA isomers have been shown to stimulate glucose-stimulated insulin secretion (GSIS) and enhance glucose uptake in adipocytes at micromolar concentrations.

AssayFAHFA IsomerEffective ConcentrationObserved Effect
Glucose-Stimulated Insulin Secretion (GSIS)9-PAHSA10 µMPotentiation of insulin secretion
Glucose Uptake in Adipocytes9-PAHSA10 µMIncreased glucose uptake

Experimental Protocols

Chemical Synthesis of this compound

A general strategy for the synthesis of FAHFAs involves the esterification of a hydroxy fatty acid with a fatty acid. For this compound, this would involve the esterification of 13-hydroxyoctadecanoic acid with (9Z)-1-oxo-9-hexadecenoic acid (palmitoleic acid).

Materials:

  • 13-hydroxyoctadecanoic acid

  • Palmitoleic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve 13-hydroxyoctadecanoic acid (1 equivalent) and palmitoleic acid (1.2 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.5 equivalents) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

  • Confirm the structure and purity of the final product using NMR and mass spectrometry.

In Vitro Adipocyte Differentiation and Treatment

This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes and subsequent treatment with this compound to assess its effects on adipocyte function.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin (B12071052)

  • Insulin

  • Dexamethasone

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Oil Red O staining solution

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% BCS and 1% penicillin-streptomycin until confluent.

    • To induce differentiation, two days post-confluence, change the medium to DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin.

    • After two days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

    • After another two days, switch to DMEM with 10% FBS and maintain the cells for an additional 4-6 days until they are fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets.

  • This compound Treatment:

    • Prepare various concentrations of this compound in the appropriate cell culture medium.

    • Replace the medium of the differentiated adipocytes with the medium containing different concentrations of this compound or vehicle control.

    • Incubate the cells for the desired period (e.g., 24-48 hours).

  • Assessment of Adipogenesis (Oil Red O Staining):

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash the cells with water and then with 60% isopropanol (B130326).

    • Stain the cells with Oil Red O solution for 20-30 minutes to visualize lipid droplets.

    • Wash the cells with water to remove excess stain.

    • The stained lipid droplets can be visualized by microscopy. For quantification, the stain can be eluted with isopropanol and the absorbance measured at a specific wavelength (e.g., 510 nm).[6]

Caption: Experimental Workflow for In Vitro Adipocyte Studies.

References

An In-depth Technical Guide to the Mechanism of Action of 13-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Palmitoleoyl-oxy-hydroxy-stearic acid (13-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and related FAHFAs. It details the molecular targets, signaling pathways, and cellular effects of these bioactive lipids. Furthermore, this document includes structured tables of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways to facilitate further research and drug development in the context of metabolic and inflammatory diseases.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids discovered to be elevated in the serum and adipose tissue of insulin-sensitive AG4OX mice, which overexpress the glucose transporter GLUT4.[1][2] Subsequent research has identified various FAHFA families, with isomers differing in the constituent fatty acid and the position of the ester linkage on the hydroxy fatty acid. This compound, specifically, is comprised of palmitoleic acid esterified to 13-hydroxy stearic acid.[1] Members of the FAHFA class, including this compound, have demonstrated significant potential in improving glucose homeostasis and exerting anti-inflammatory effects, making them promising therapeutic candidates for metabolic disorders such as type 2 diabetes and inflammatory conditions.[1][3] This guide will delve into the molecular mechanisms that underpin these beneficial effects.

Molecular Targets of this compound and FAHFAs

The biological activities of this compound and other FAHFAs are primarily mediated through their interaction with specific G-protein coupled receptors (GPCRs). The key molecular targets identified to date are:

  • G-Protein Coupled Receptor 120 (GPR120; also known as FFAR4): GPR120 is a receptor for long-chain fatty acids and is a crucial mediator of the anti-inflammatory effects of FAHFAs.[1][4] Activation of GPR120 in macrophages has been shown to inhibit inflammatory signaling pathways.[4]

  • G-Protein Coupled Receptor 40 (GPR40; also known as FFAR1): GPR40 is another fatty acid receptor that plays a significant role in the metabolic effects of FAHFAs, particularly in the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS).[5][6][7][8]

  • G-Protein Coupled Receptor 43 (GPR43; also known as FFAR2): Some evidence suggests that certain FAHFAs may also signal through GPR43 to exert effects on glucose metabolism, including the reduction of endogenous glucose production.[9]

Signaling Pathways

The binding of this compound and other FAHFAs to their cognate receptors initiates distinct downstream signaling cascades that lead to their diverse physiological effects.

GPR120-Mediated Anti-inflammatory Signaling

The anti-inflammatory actions of FAHFAs are largely attributed to the activation of GPR120. While the precise pathway for this compound is still under full investigation, the general mechanism for FAHFAs acting on GPR120 involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

GPR120-mediated anti-inflammatory signaling pathway.
GPR40-Mediated Insulin Secretion

The binding of FAHFAs to GPR40 on pancreatic β-cells potentiates glucose-stimulated insulin secretion. This is primarily achieved through a Gq-coupled signaling pathway that leads to an increase in intracellular calcium concentrations.

GPR40_Signaling This compound This compound GPR40 GPR40 This compound->GPR40 Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Gq Gαq GPR40->Gq Metabolism Metabolism GLUT2->Metabolism VGCC Voltage-gated Ca²⁺ Channel Ca2_cyto ↑ [Ca²⁺]i VGCC->Ca2_cyto PLC PLC Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R Ca2_ER Ca²⁺ ER->Ca2_ER Release Ca2_ER->Ca2_cyto Insulin_vesicles Insulin Vesicles Ca2_cyto->Insulin_vesicles Triggers Exocytosis Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion ATP ↑ ATP/ADP Metabolism->ATP KATP KATP Channel Closure ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Depolarization->VGCC Opening

GPR40-mediated potentiation of insulin secretion.
GLP-1 Secretion

FAHFAs have also been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells, which contributes to their glucose-lowering effects.[1][5] The stimulation of GLP-1 secretion is also thought to be mediated by GPR120 and/or GPR40.

Cellular Effects

The activation of the aforementioned signaling pathways by this compound and other FAHFAs translates into a range of beneficial cellular and physiological effects:

  • Enhanced Insulin Sensitivity and Glucose Tolerance: By potentiating insulin secretion and potentially acting on peripheral tissues, FAHFAs improve the body's ability to manage glucose levels.[1][5][7]

  • Increased Insulin and GLP-1 Secretion: Direct stimulation of pancreatic β-cells and enteroendocrine L-cells leads to higher levels of these crucial metabolic hormones.[1][3][5]

  • Reduced Adipose Tissue Inflammation: The anti-inflammatory effects of FAHFAs can ameliorate the chronic low-grade inflammation in adipose tissue that is associated with insulin resistance.[1]

  • Inhibition of Lipolysis: FAHFAs can suppress the breakdown of fats in white adipose tissue, which can contribute to improved metabolic health.[9]

Quantitative Data

The following tables summarize key quantitative data from studies on FAHFAs.

Table 1: Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) by FAHFA Isomers in MIN6 Cells and Human Islets

FAHFA IsomerConcentration (µM)Fold-Increase in GSIS (vs. Vehicle at high glucose)Cell Type
9-PAHSA 25~1.8MIN6
10-POHSA 25~1.7MIN6
5-OAHSA 25~1.6MIN6
12-OAHSA 25~1.5MIN6
5-SAHSA 25~1.4MIN6
9-SAHSA 25~1.6MIN6
13-SAHSA 25~1.7MIN6
9-PAHSA 25PotentiatedHuman Islets
10-POHSA 25PotentiatedHuman Islets
5-OAHSA 25PotentiatedHuman Islets
12-OAHSA 25PotentiatedHuman Islets
5-SAHSA 25PotentiatedHuman Islets
9-SAHSA 25PotentiatedHuman Islets
13-SAHSA 25PotentiatedHuman Islets
12-PAHSA 25No PotentiationMIN6 & Human Islets
9-POHSA 25No PotentiationMIN6 & Human Islets

Data adapted from Aryal, P., et al. (2021). J Lipid Res. 62:100108.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Calcium Mobilization Assay for GPR40/FFAR1 Activation

Calcium_Flux_Workflow cluster_workflow Calcium Mobilization Assay Workflow start Start cell_plating 1. Plate GPR40-expressing cells (e.g., CHO-K1, HEK293T) in 96-well plates start->cell_plating incubation1 2. Incubate overnight (37°C, 5% CO₂) cell_plating->incubation1 dye_loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 4. Incubate for 1 hour (37°C, in the dark) dye_loading->incubation2 compound_prep 5. Prepare serial dilutions of This compound and controls incubation2->compound_prep measurement 6. Measure baseline fluorescence in a plate reader compound_prep->measurement compound_addition 7. Add this compound/controls to the wells measurement->compound_addition kinetic_read 8. Immediately measure fluorescence kinetically compound_addition->kinetic_read data_analysis 9. Analyze data to determine EC₅₀ and maximal response kinetic_read->data_analysis end End data_analysis->end

Workflow for an in vitro calcium mobilization assay.

Protocol:

  • Cell Culture: Maintain CHO-K1 or HEK293T cells stably expressing human GPR40/FFAR1 in Ham's F-12 or DMEM, respectively, supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer, often containing probenecid (B1678239) to prevent dye extrusion. Aspirate the culture medium and add the dye loading solution to each well. Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and a known GPR40 agonist (e.g., TAK-875) in the assay buffer.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the compound dilutions and immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Protocol:

  • Animal Acclimatization: House mice under standard conditions with ad libitum access to food and water for at least one week before the experiment.

  • Fasting: Fast the mice for 4-6 hours with free access to water.

  • Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the glucose concentration using a glucometer.

  • Glucose Administration: Administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration and measure blood glucose levels.

  • Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) is calculated to assess glucose tolerance. A lower AUC indicates better glucose tolerance.

Adipocyte Glucose Uptake Assay

Protocol:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail.

  • Serum Starvation: Serum-starve the mature adipocytes overnight to increase insulin sensitivity.

  • Glucose Starvation: Wash the cells with PBS and then incubate in a glucose-free buffer for a defined period.

  • Treatment: Treat the cells with this compound at various concentrations for a specified time, followed by stimulation with insulin.

  • Glucose Uptake: Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose) and incubate for a short period to allow for uptake.

  • Cell Lysis and Scintillation Counting: Wash the cells to remove extracellular radiolabel, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate. Compare the glucose uptake in this compound-treated cells to control cells.

Macrophage Anti-inflammatory Assay

Protocol:

  • Macrophage Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

  • Cell Plating: Seed the macrophages in multi-well plates.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

  • Supernatant Collection: After an incubation period, collect the cell culture supernatant.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Compare the cytokine levels in the supernatant of this compound-treated cells to those of vehicle-treated, LPS-stimulated cells.

Conclusion

This compound and the broader class of FAHFAs represent a significant discovery in the field of lipid biology and metabolism. Their mechanism of action, centered around the activation of GPR120 and GPR40, provides a clear rationale for their observed anti-diabetic and anti-inflammatory effects. The detailed understanding of their signaling pathways and cellular effects, as outlined in this guide, offers a solid foundation for the development of novel therapeutics targeting these endogenous lipids for the treatment of type 2 diabetes, obesity, and other inflammatory disorders. Further research into the specific nuances of this compound's interactions with its receptors and downstream signaling components will be crucial for translating this promising basic science into clinical applications.

References

The Role of Hydroxy Fatty Acids in Metabolic Syndrome: A Technical Overview of 13-POHSA and Related Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome is a constellation of conditions—including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension—that collectively increase the risk of developing cardiovascular disease and type 2 diabetes mellitus (T2DM).[1][2][3][4] Chronic low-grade inflammation is a key pathogenic driver of this syndrome.[3][4][5] Emerging research has identified a class of endogenous lipids, known as fatty acid esters of hydroxy fatty acids (FAHFAs), as potent signaling molecules with anti-inflammatory and insulin-sensitizing properties. This technical guide focuses on 13-Palmitoleoyl-Oxy-Hydroxy-Stearic Acid (13-POHSA) and its related compounds, exploring their mechanism of action, therapeutic potential, and the experimental methodologies used to elucidate their function, primarily through the activation of G protein-coupled receptor 120 (GPR120).

Introduction to Metabolic Syndrome and GPR120

Metabolic syndrome's pathophysiology is deeply rooted in insulin resistance and the chronic inflammatory state emanating from hypertrophic adipose tissue.[1][3][5] Adipocytes and associated macrophages release a variety of pro-inflammatory cytokines, such as TNF-α and IL-6, which impair insulin signaling in peripheral tissues like the liver, muscle, and adipose tissue itself.[1][3]

A key receptor implicated in mediating the body's response to fatty acids is G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[6][7] GPR120 is highly expressed in adipose tissue and pro-inflammatory macrophages.[8] It functions as a sensor for long-chain fatty acids (LCFAs), particularly omega-3 fatty acids.[7][8] Activation of GPR120 triggers potent anti-inflammatory and insulin-sensitizing effects, making it an attractive therapeutic target for metabolic diseases.[6][7][8][9][10]

This compound and FAHFAs as GPR120 Ligands

Palmitic Acid Hydroxy Stearic Acids (PAHSAs) are a class of FAHFAs that have demonstrated significant anti-diabetic and anti-inflammatory properties.[11][12] While specific research on the this compound isomer is nascent, studies on related isomers like 9-POHSA and 9-OAHSA have shown they can suppress the production of pro-inflammatory cytokines in macrophages.[12] These lipids are endogenous signaling molecules that activate GPR120 to exert their beneficial metabolic effects.

The activation of GPR120 by these ligands initiates two distinct major signaling cascades that counteract the core pathologies of metabolic syndrome: an anti-inflammatory pathway mediated by β-arrestin 2 and an insulin-sensitizing pathway mediated by Gαq/11.

GPR120 Anti-Inflammatory Signaling Pathway

Upon activation by a ligand like a POHSA, GPR120 recruits β-arrestin 2. The resulting GPR120/β-arrestin 2 complex directly interacts with TAB1 (TGF-β-activated kinase 1-binding protein 1), preventing it from binding to and activating TAK1 (TGF-β-activated kinase 1).[8][13] This blockade inhibits the downstream activation of key pro-inflammatory signaling cascades, including the NF-κB and JNK pathways, which are responsible for the transcription of inflammatory cytokines like TNF-α, IL-6, and MCP-1.[9][13]

GPR120_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR120 GPR120 B_Arrestin2 β-arrestin 2 GPR120->B_Arrestin2 Complex GPR120 / β-arrestin 2 Complex GPR120->Complex POHSA This compound POHSA->GPR120 Binds B_Arrestin2->Complex TAB1 TAB1 Complex->TAB1 Inhibits Interaction TAK1 TAK1 TAB1->TAK1 Activates IKK IKK TAK1->IKK JNK JNK TAK1->JNK NFkB NF-κB IKK->NFkB cJun c-Jun JNK->cJun Inflammation Inflammatory Gene Expression (TNF-α, IL-6) NFkB->Inflammation cJun->Inflammation

Caption: GPR120 anti-inflammatory signaling cascade via β-arrestin 2.
GPR120 Insulin-Sensitizing Signaling Pathway

In adipocytes, GPR120 activation leads to the coupling of the Gαq/11 subunit.[13] This activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[9][13] The phosphorylation and activation of Akt (also known as Protein Kinase B) promotes the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.[9][13] This increases the uptake of glucose from the bloodstream into the adipocyte, thereby enhancing insulin sensitivity.[9]

GPR120_Insulin_Sensitizing_Pathway cluster_membrane Adipocyte Membrane cluster_cytoplasm Cytoplasm GPR120 GPR120 Gaq11 Gαq/11 GPR120->Gaq11 Activates GLUT4_mem GLUT4 Glucose_uptake Increased Glucose Uptake GLUT4_mem->Glucose_uptake POHSA This compound POHSA->GPR120 Binds PI3K PI3K Gaq11->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem

Caption: GPR120 insulin-sensitizing signaling cascade in adipocytes.

Quantitative Data on PAHSA Efficacy

The following tables summarize quantitative data from studies investigating the effects of PAHSAs and other GPR120 agonists on key metabolic and inflammatory markers.

Table 1: In Vitro Anti-Inflammatory Effects of PAHSAs on Macrophages Cell Line: RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS).

CompoundConcentrationTarget GeneResult (% of LPS Control)Reference
9-POHSA10 µMIL-1β mRNA~40%[12]
9-OAHSA10 µMIL-1β mRNA~35%[12]
9-POHSA10 µMIL-6 mRNA~50%[12]
9-OAHSA10 µMIL-6 mRNA~45%[12]

Table 2: In Vivo Metabolic Effects of PAHSAs in Diet-Induced Obese Mice Animal Model: C57BL/6 mice on a high-fat diet (HFD).

TreatmentDurationParameterResultReference
PAHSAsNot SpecifiedGlucose ToleranceImproved vs. HFD controls[11]
PAHSAsNot SpecifiedInsulin SensitivityIncreased in HFD-fed mice[11]
Omega-3 FAs (GPR120 agonist)5 weeksSystemic Insulin SensitivityEnhanced vs. HFD controls[8]
Omega-3 FAs (GPR120 agonist)5 weeksAdipose Tissue InflammationInhibited vs. HFD controls[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the effects of compounds like this compound.

In Vitro Macrophage Anti-Inflammatory Assay

This protocol assesses the ability of a test compound to suppress inflammatory responses in macrophages.

1. Cell Culture:

  • RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

2. Treatment:

  • Cells are seeded in 6-well plates and allowed to adhere for 24 hours.

  • The medium is replaced with fresh medium containing the test compound (e.g., 9-POHSA at 2 µM and 10 µM) or vehicle control (DMSO).

  • After a 1-hour pre-incubation, cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A control group without LPS is also maintained.

3. Gene Expression Analysis (RT-qPCR):

  • After 24 hours of stimulation, total RNA is extracted from the cells using a suitable kit (e.g., TRIzol reagent).

  • RNA is reverse-transcribed into cDNA.

  • Quantitative PCR is performed using primers specific for target inflammatory genes (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Relative gene expression is calculated using the ΔΔCt method.[12]

In Vivo Diet-Induced Obesity (DIO) Mouse Model

This protocol evaluates the effect of a test compound on metabolic parameters in an obesity model that mimics human metabolic syndrome.

DIO_Mouse_Protocol start Start: C57BL/6 Mice (6-8 weeks old) acclimatize Acclimatization (1 week, standard chow) start->acclimatize diet High-Fat Diet (HFD) (e.g., 60% kcal from fat) for 8-12 weeks acclimatize->diet grouping Randomize into Groups: 1. HFD + Vehicle 2. HFD + POHSA diet->grouping treatment Daily Administration (e.g., oral gavage) for 4-6 weeks grouping->treatment gtt Metabolic Testing: - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) treatment->gtt collection Terminal Sacrifice & Tissue Collection (Adipose, Liver, Serum) gtt->collection analysis Biochemical & Molecular Analysis: - Serum Cytokines (ELISA) - Tissue Gene Expression (qPCR) - Histology collection->analysis

Caption: Standard experimental workflow for a diet-induced obesity mouse study.

1. Animals and Diet:

  • Male C57BL/6 mice (6-8 weeks old) are used.

  • After a one-week acclimatization period on a standard chow diet, mice are switched to a high-fat diet (HFD; e.g., 45-60% of calories from fat) for 8-16 weeks to induce obesity, insulin resistance, and inflammation.[8][11]

2. Grouping and Treatment:

  • Obese mice are randomly assigned to treatment groups (e.g., Vehicle control, POHSA-treated).

  • The test compound is administered daily for a specified period (e.g., 4 weeks) via a suitable route, such as oral gavage or intraperitoneal injection.

3. Glucose Tolerance Test (GTT):

  • Following an overnight fast (e.g., 6 hours), mice are administered an intraperitoneal injection of glucose (e.g., 2 g/kg body weight).

  • Blood glucose levels are measured from the tail vein at baseline (0 min) and at 15, 30, 60, 90, and 120 minutes post-injection using a glucometer.

  • The area under the curve (AUC) is calculated to assess glucose clearance.

4. Tissue Analysis:

  • At the end of the study, mice are euthanized, and tissues (e.g., epididymal white adipose tissue, liver) and blood are collected.

  • Serum is analyzed for insulin and cytokine levels via ELISA.

  • Tissues are processed for gene expression analysis (RT-qPCR) or histological examination to assess inflammation and steatosis.

Therapeutic Potential and Future Directions

The ability of this compound and related FAHFAs to activate GPR120 and subsequently quell inflammation and improve insulin sensitivity positions them as promising therapeutic leads for metabolic syndrome.[2][6][10] GPR120 agonists could potentially offer a multi-faceted treatment approach by targeting two of the fundamental pillars of the disease: chronic inflammation and insulin resistance.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Determining the stability and absorption of various POHSA isomers to optimize drug delivery.

  • Structure-Activity Relationship (SAR): Synthesizing and testing novel analogues to identify more potent and selective GPR120 agonists.

  • Human Studies: Translating the promising results from preclinical animal models into clinical trials to assess safety and efficacy in patients with metabolic syndrome.

  • Gut Microbiota Interaction: Investigating how dietary factors and the gut microbiome influence the endogenous production of PAHSAs, as the microbiota is known to be necessary for their beneficial effects in diet-induced obesity.[11]

Conclusion

This compound and the broader class of FAHFAs represent a significant area of interest in the development of novel therapeutics for metabolic syndrome. Their mechanism of action, centered on the activation of the GPR120 receptor, directly counteracts the chronic inflammation and insulin resistance that drive the disease. By leveraging the detailed experimental protocols outlined herein, researchers can further unravel the therapeutic potential of these endogenous lipids and pave the way for new treatments to combat this global health epidemic.

References

13-POHSA: A Novel Endogenous Lipid with Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 13-POHSA

13-hydroxy-9Z-octadecenoic acid-stearic acid (this compound) is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA). It belongs to a class of lipids discovered to have significant anti-diabetic and anti-inflammatory properties. Structurally, this compound consists of a stearic acid backbone hydroxylated at the 13th carbon, with a palmitoleic acid esterified at this hydroxyl group. The presence of these lipids in various tissues and their dynamic regulation suggest important roles in metabolic and inflammatory homeostasis. This guide provides a comprehensive overview of the current understanding of this compound's role in inflammation, focusing on its biosynthesis, molecular mechanisms of action, and the experimental methodologies used to elucidate its functions.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound is an active area of research. However, it is generally understood that FAHFAs are synthesized from precursor fatty acids and hydroxy fatty acids. The formation of the hydroxy fatty acid likely involves cytochrome P450 enzymes or lipoxygenases, which introduce a hydroxyl group onto a fatty acid chain. Subsequently, an ester bond is formed between the hydroxyl group of the hydroxy fatty acid and the carboxyl group of another fatty acid, a reaction likely catalyzed by an acyl-CoA-dependent or independent acyltransferase. The substrates for this compound biosynthesis are stearic acid and palmitoleic acid, both of which are common fatty acids in the body.

Below is a conceptual workflow for investigating the biosynthesis of this compound using isotopic labeling and mass spectrometry.

cluster_biosynthesis Biosynthesis Investigation Workflow Start Stable Isotope-Labeled Precursors (e.g., 13C-Stearic Acid, 13C-Palmitoleic Acid) CellCulture Incubate with Relevant Cell Line (e.g., Adipocytes, Macrophages) Start->CellCulture LipidExtraction Lipid Extraction CellCulture->LipidExtraction MS_Analysis LC-MS/MS Analysis LipidExtraction->MS_Analysis DataAnalysis Isotopologue Analysis to Trace Labeled Atoms into this compound MS_Analysis->DataAnalysis Pathway_Elucidation Elucidation of Biosynthetic Intermediates and Enzymes DataAnalysis->Pathway_Elucidation

A conceptual workflow for elucidating the biosynthesis of this compound.

Core Anti-Inflammatory Mechanisms of this compound

The anti-inflammatory effects of FAHFAs, including potentially this compound, are believed to be mediated through a combination of receptor activation and modulation of intracellular inflammatory signaling pathways. These lipids can influence the production of inflammatory mediators and the activity of immune cells.

Receptor-Mediated Signaling

While direct binding and activation studies for this compound are limited, the structural similarity to other bioactive lipids suggests potential interactions with key receptors involved in inflammation.

  • G-Protein Coupled Receptor 120 (GPR120): Also known as Free Fatty Acid Receptor 4 (FFAR4), GPR120 is a receptor for various long-chain fatty acids, including omega-3 fatty acids, which are well-known for their anti-inflammatory properties. Activation of GPR120 in macrophages has been shown to inhibit pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways. It is plausible that this compound could act as a ligand for GPR120, thereby mediating its anti-inflammatory effects.

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ): PPARγ is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation. Natural and synthetic ligands for PPARγ, including certain fatty acids and their derivatives, can suppress the expression of pro-inflammatory genes. The anti-inflammatory actions of some fatty acids are mediated through PPARγ activation, suggesting a potential role for this compound in this pathway.

cluster_receptors Potential Receptor-Mediated Anti-Inflammatory Signaling of this compound POHSA This compound GPR120 GPR120 POHSA->GPR120 Potential Activation PPARg PPARγ POHSA->PPARg Potential Activation Inflammation Inflammatory Response GPR120->Inflammation Inhibition PPARg->Inflammation Inhibition

Hypothesized receptor-mediated anti-inflammatory actions of this compound.
Modulation of Intracellular Signaling Pathways

Inflammation is orchestrated by complex intracellular signaling networks. Key pathways implicated in the inflammatory response include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Signaling Pathway: The NF-κB family of transcription factors are master regulators of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines. It is hypothesized that this compound may inhibit NF-κB activation, thereby reducing the production of inflammatory mediators.

  • MAPK Signaling Pathway: The MAPK family, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including inflammation. Activation of p38 and JNK is strongly associated with the production of pro-inflammatory cytokines like TNF-α and IL-6. By potentially modulating the phosphorylation and activation of these MAPKs, this compound could exert its anti-inflammatory effects.

cluster_pathways Modulation of Inflammatory Signaling Pathways by this compound POHSA This compound NFkB NF-κB Pathway POHSA->NFkB Potential Inhibition MAPK MAPK Pathway (p38, JNK) POHSA->MAPK Potential Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes MAPK->Pro_inflammatory_Genes

Hypothesized modulation of intracellular inflammatory pathways by this compound.

Effects on Immune Cells

The anti-inflammatory activity of this compound likely involves its effects on various immune cells, particularly macrophages. Macrophages can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype. It is postulated that this compound may promote the polarization of macrophages towards the M2 phenotype, which is characterized by the production of anti-inflammatory cytokines like IL-10 and a role in tissue repair and resolution of inflammation.

Quantitative Data Summary

Specific quantitative data on the anti-inflammatory effects of this compound are currently limited in the scientific literature. The following table summarizes representative data for other related fatty acids to provide a context for the potential potency of this compound. Further research is needed to establish specific values for this compound.

CompoundAssayTarget/Cell LineEffectEC50/IC50
Omega-3 Fatty Acids (DHA, EPA) NF-κB Reporter AssayMacrophagesInhibition of LPS-induced NF-κB activation~25-50 µM
9-PAHSA Cytokine MeasurementMacrophagesReduction of LPS-induced TNF-α secretionData not available
Synthetic GPR120 Agonists Calcium MobilizationGPR120-expressing cellsActivation of GPR120 signaling~1-10 µM
Synthetic PPARγ Agonists PPARγ Reporter AssayHEK293T cellsActivation of PPARγ~0.1-1 µM

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the anti-inflammatory role of this compound.

NF-κB Luciferase Reporter Assay

Objective: To determine if this compound inhibits NF-κB activation in response to a pro-inflammatory stimulus.

Materials:

  • HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct.

  • Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin).

  • This compound stock solution (in ethanol (B145695) or DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-8 hours to induce NF-κB activation. Include an unstimulated control group.

  • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay) to account for any cytotoxic effects of the treatments.

  • Calculate the percentage of inhibition of NF-κB activity by this compound compared to the LPS-only treated group.

cluster_nfkb_workflow NF-κB Reporter Assay Workflow Seed_Cells Seed NF-κB Reporter Cells Pretreat Pre-treat with this compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Lyse_and_Assay Lyse Cells and Add Luciferase Reagent Stimulate->Lyse_and_Assay Measure Measure Luminescence Lyse_and_Assay->Measure Analyze Analyze Data Measure->Analyze

A workflow diagram for the NF-κB luciferase reporter assay.
Macrophage Polarization Assay

Objective: To assess the effect of this compound on macrophage polarization.

Materials:

  • Human or murine macrophages (e.g., bone marrow-derived macrophages or a macrophage cell line like RAW 264.7).

  • Cell culture medium (RPMI-1640, 10% FBS, 1% penicillin-streptomycin).

  • This compound stock solution.

  • LPS and IFN-γ (for M1 polarization).

  • IL-4 and IL-13 (for M2 polarization).

  • RNA isolation kit.

  • qRT-PCR reagents and primers for M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, CD206) markers.

  • Flow cytometry antibodies for M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.

Procedure:

  • Culture macrophages in 6-well plates.

  • Treat the cells with this compound at various concentrations for 24-48 hours.

  • For M1 polarization, add LPS (100 ng/mL) and IFN-γ (20 ng/mL) for the final 18-24 hours of culture.

  • For M2 polarization, add IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for the entire 24-48 hour treatment period with this compound.

  • Include untreated (M0), M1, and M2 control groups.

  • For qRT-PCR analysis:

    • Harvest the cells and isolate total RNA.

    • Synthesize cDNA and perform qRT-PCR using primers for M1 and M2 markers.

    • Analyze the relative gene expression levels.

  • For flow cytometry analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against M1 and M2 surface markers.

    • Analyze the cell populations using a flow cytometer.

Conclusion and Future Directions

This compound is an intriguing endogenous lipid with the potential to be a significant player in the regulation of inflammation. Based on the known activities of the broader FAHFA class, it is hypothesized that this compound exerts anti-inflammatory effects through the activation of receptors like GPR120 and PPARγ, and the subsequent inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK. However, there is a clear need for further research to specifically delineate the molecular mechanisms of this compound. Future studies should focus on:

  • Direct Receptor Binding Studies: Quantifying the binding affinity of this compound to GPR120 and PPARγ.

  • In-depth Signaling Pathway Analysis: Elucidating the precise effects of this compound on the phosphorylation status and activity of key components of the NF-κB and MAPK pathways.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases.

  • Biosynthetic Pathway Elucidation: Identifying the specific enzymes responsible for this compound synthesis to understand its regulation.

A thorough understanding of the anti-inflammatory properties of this compound could pave the way for the development of novel therapeutic strategies for a range of inflammatory disorders.

The Emerging Role of 13-POHSA in Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, particularly type 2 diabetes, represent a growing global health crisis. The intricate regulation of glucose homeostasis involves a complex interplay of hormones, signaling molecules, and cellular transporters. In recent years, a novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) has emerged as a promising area of research for their potential therapeutic effects on metabolism. Among these, 13-palmitic acid-hydroxy-stearic acid (13-POHSA) is gaining attention for its role in modulating glucose metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound and its effects on glucose uptake, insulin (B600854) sensitivity, and related signaling pathways, tailored for researchers and drug development professionals.

This compound and its Endogenous Context

This compound belongs to the broader family of PAHSAs (palmitic acid esters of hydroxy stearic acids), which are endogenous lipids found in various mammalian tissues. Studies have shown that circulating and adipose tissue levels of certain PAHSAs are correlated with insulin sensitivity.[1] In insulin-resistant humans, the levels of several PAHSA isomers are reduced, suggesting a potential protective role for these lipids in maintaining metabolic health.[1] While much of the foundational research has been conducted on other PAHSA isomers like 5-PAHSA and 9-PAHSA, the findings provide a strong basis for understanding the potential actions of this compound.

Core Mechanisms of Action: G-Protein Coupled Receptors

The metabolic effects of PAHSAs, including likely those of this compound, are primarily mediated through the activation of G-protein coupled receptors (GPCRs), most notably GPR120 and GPR40.[1][2]

  • GPR120: This receptor is highly expressed in adipose tissue and macrophages. Activation of GPR120 by fatty acids, including PAHSAs, has been shown to enhance insulin-stimulated glucose uptake in adipocytes.[1] The signaling cascade initiated by GPR120 activation is crucial for the insulin-sensitizing effects of these lipids.

  • GPR40: Also known as Free Fatty Acid Receptor 1 (FFAR1), GPR40 is predominantly found on pancreatic β-cells. Its activation by fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[2] PAHSAs have been demonstrated to be agonists for GPR40, thereby contributing to improved glucose homeostasis by enhancing insulin release.[2]

Impact on Glucose Metabolism: Key Experimental Findings

While specific quantitative data for this compound is still emerging, studies on closely related PAHSA isomers provide valuable insights into its expected effects on glucose metabolism.

In Vitro Effects
Cell TypePAHSA Isomer(s)ConcentrationObserved EffectReference
3T3-L1 Adipocytes9-PAHSA20 µMPotentiation of insulin-stimulated glucose uptake[3]
Human Islets9-PAHSA, 10-POHSA, etc.20 µMPotentiation of glucose-stimulated insulin secretion[3]
STC-1 Enteroendocrine CellsGPR120 Agonist (TUG-891)10 µMIncreased GLP-1 secretion[4]
Primary Hepatocytes9-PAHSA40 µM23% reduction in basal endogenous glucose production (EGP)[5]
White Adipose Tissue Explants9-PAHSANot specified21% inhibition of isoproterenol-induced lipolysis[5]
In Vivo Effects in Mouse Models
Mouse ModelTreatmentDurationKey FindingsReference
High-Fat Diet (HFD) MiceOral gavage of 5- or 9-PAHSAAcuteLowered basal glycemia and improved glucose tolerance[5]
Chow-fed MiceChronic administration of 5- and 9-PAHSA (2mg/kg/day each)5 monthsImproved insulin sensitivity and glucose tolerance[6]
db/db MiceGavage of 9-PAHSA (50 mg/kg)2 weeksSignificantly reduced blood glucose levels[7]

Signaling Pathways Modulated by this compound

The activation of GPR120 and GPR40 by this compound initiates downstream signaling cascades that ultimately lead to improved glucose metabolism.

GPR120 Signaling and GLUT4 Translocation

Activation of GPR120 in adipocytes by PAHSAs is linked to the canonical insulin signaling pathway to promote glucose uptake. This involves the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.

GPR120 signaling enhances insulin-mediated GLUT4 translocation.
GPR40 Signaling and Insulin Secretion

The activation of GPR40 in pancreatic β-cells by this compound leads to an increase in intracellular calcium, which is a key trigger for insulin granule exocytosis.

GPR40_Signaling cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Gq11 Gαq/11 GPR40->Gq11 Activates Glucose_int Glucose GLUT2->Glucose_int PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER Insulin_vesicle Insulin Vesicle Ca2->Insulin_vesicle Triggers Exocytosis Metabolism Glycolysis & Krebs Cycle Glucose_int->Metabolism ATP ATP Metabolism->ATP K_channel ATP-sensitive K⁺ Channel ATP->K_channel Closes Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_channel->Ca2 Influx Insulin_release Insulin Secretion Insulin_vesicle->Insulin_release

GPR40 activation potentiates glucose-stimulated insulin secretion.

Experimental Protocols

In Vitro Glucose Uptake Assay in Adipocytes

This protocol describes a common method to assess the effect of compounds like this compound on glucose uptake in differentiated 3T3-L1 adipocytes.

Glucose_Uptake_Workflow cluster_setup Cell Culture and Differentiation cluster_assay Glucose Uptake Assay start Seed 3T3-L1 preadipocytes in 96-well plates differentiate Induce differentiation with IBMX, dexamethasone, and insulin start->differentiate mature Mature adipocytes for 7-10 days differentiate->mature starve Serum starve overnight mature->starve preincubate Pre-incubate with this compound or vehicle control starve->preincubate stimulate Stimulate with insulin (or basal control) preincubate->stimulate add_2DG Add 2-deoxy-D-[³H]glucose (2-DG) stimulate->add_2DG incubate Incubate for a defined period (e.g., 10 min) add_2DG->incubate lyse Lyse cells incubate->lyse scintillation Measure incorporated radioactivity by scintillation counting lyse->scintillation analyze Analyze data and normalize to protein content scintillation->analyze

Workflow for in vitro glucose uptake assay.

Detailed Steps:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

    • Once confluent, induce differentiation with a cocktail containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 2-3 days.

    • Maintain cells in DMEM with 10% FBS and 10 µg/mL insulin for another 2-3 days, followed by DMEM with 10% FBS for an additional 2-4 days until mature adipocytes with visible lipid droplets are formed.

  • Glucose Uptake Assay:

    • Serum starve mature adipocytes overnight.

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate cells with desired concentrations of this compound or vehicle control in KRH buffer for a specified time (e.g., 30 minutes).

    • Stimulate cells with insulin (e.g., 100 nM) or vehicle for 20 minutes.

    • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (2-DG) and incubate for 10 minutes at 37°C.

    • Stop the reaction by washing the cells with ice-cold PBS.

    • Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

    • Measure the amount of incorporated radioactivity in the cell lysates using a scintillation counter.

    • Determine the protein concentration of the lysates for normalization.

In Vivo Glucose Tolerance Test (GTT) in Mice

This protocol is used to assess how quickly glucose is cleared from the blood following an oral glucose challenge in mice treated with this compound.

GTT_Workflow cluster_prep Animal Preparation cluster_treatment Treatment and Glucose Challenge cluster_measurement Blood Glucose Measurement fast Fast mice overnight (e.g., 16 hours) baseline Measure baseline blood glucose (t= -30 min) fast->baseline treat Administer this compound or vehicle (e.g., oral gavage) baseline->treat wait Wait for a specified period (e.g., 30 min) treat->wait gavage Administer oral glucose gavage (e.g., 2 g/kg) (t=0 min) wait->gavage measure Measure blood glucose at multiple time points (e.g., 15, 30, 60, 90, 120 min) gavage->measure plot Plot blood glucose concentration vs. time measure->plot auc Calculate Area Under the Curve (AUC) plot->auc

Workflow for in vivo oral glucose tolerance test (GTT).

Detailed Steps:

  • Animal Preparation:

    • Fast mice overnight (approximately 16 hours) with free access to water.[8]

    • Record the body weight of each mouse.

    • At t = -30 minutes, obtain a baseline blood sample from the tail vein to measure blood glucose.

  • Treatment and Glucose Challenge:

    • Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage).

    • At t = 0 minutes, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[8]

  • Blood Glucose Measurement:

    • Collect blood samples from the tail vein at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure blood glucose concentrations using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

Conclusion and Future Directions

This compound and the broader family of PAHSAs represent a novel and exciting area of research in the field of metabolic diseases. The available evidence strongly suggests that these endogenous lipids play a significant role in regulating glucose homeostasis through their actions on key receptors like GPR120 and GPR40. Their ability to enhance insulin sensitivity, promote insulin secretion, and stimulate GLP-1 release makes them attractive candidates for the development of new therapeutic agents for type 2 diabetes.

Future research should focus on elucidating the specific dose-response effects of this compound in various in vitro and in vivo models. A deeper understanding of its downstream signaling pathways and the identification of the enzymes responsible for its biosynthesis and degradation will be crucial for translating these promising preclinical findings into clinical applications. The development of stable and orally bioavailable synthetic analogs of this compound could pave the way for a new class of drugs for the management of metabolic disorders.

References

An In-Depth Technical Guide to the Biological Activity of 13-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-hydroxy-10-oxo-11(E)-octadecenoic acid, abbreviated as 13-POHSA, is a member of the growing class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). These endogenous lipids have garnered significant interest within the scientific community for their potential therapeutic applications in metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, including its effects on metabolic regulation, inflammation, and potential as a therapeutic agent. We will delve into its proposed mechanisms of action, summarize available quantitative data, detail relevant experimental protocols, and visualize key signaling pathways.

Core Biological Activities of this compound

This compound, like other FAHFAs, is emerging as a critical signaling molecule with pleiotropic effects. Its biological activities are primarily centered around the regulation of metabolism and inflammation.

Metabolic Regulation

FAHFAs, as a class, are recognized for their beneficial effects on glucose homeostasis. They have been shown to improve glucose tolerance and stimulate insulin (B600854) secretion[1]. While specific quantitative data for this compound is still emerging, its structural similarity to other well-characterized FAHFAs suggests it likely shares these anti-diabetic properties. The proposed mechanisms for these effects involve the activation of key cellular receptors that modulate insulin signaling and glucose metabolism.

Anti-Inflammatory Effects

FAHFAs are also potent anti-inflammatory molecules. They can modulate the production of inflammatory cytokines and interfere with key inflammatory signaling pathways. This anti-inflammatory activity is a crucial aspect of their therapeutic potential, as chronic inflammation is a key driver of many metabolic and other diseases.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with specific cellular receptors and signaling pathways. While research is ongoing, the primary targets appear to be G-protein coupled receptors and nuclear receptors.

G-Protein Coupled Receptor 120 (GPR120)

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a key receptor for medium and long-chain fatty acids, including omega-3 fatty acids. Activation of GPR120 is linked to a variety of beneficial metabolic and anti-inflammatory effects. It is highly plausible that this compound acts as a ligand for GPR120, initiating a cascade of downstream signaling events.

Upon activation by a ligand, GPR120 can couple to Gαq/11, leading to an increase in intracellular calcium concentrations ([Ca2+]i). This calcium influx can, in turn, activate various downstream effectors, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) like ERK1/2. In the context of metabolic regulation, GPR120 activation in adipocytes has been shown to promote glucose uptake. In immune cells like macrophages, GPR120 signaling can lead to the inhibition of pro-inflammatory pathways.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Gaq_11 Gαq/11 GPR120->Gaq_11 Activation PLC Phospholipase C Gaq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates ERK ERK1/2 PKC->ERK Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) ERK->Metabolic_Effects Anti_Inflammatory_Effects Anti-inflammatory Effects ERK->Anti_Inflammatory_Effects

Figure 1: Proposed GPR120 signaling pathway for this compound.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity. It is the molecular target of the thiazolidinedione (TZD) class of anti-diabetic drugs. Several studies have suggested that certain fatty acid derivatives can act as endogenous ligands for PPARγ. Given that a structurally similar molecule, 13-oxo-octadecatrienoic acid, has been shown to activate PPARγ, it is hypothesized that this compound may also function as a PPARγ agonist.

As a PPARγ agonist, this compound would bind to the receptor in the nucleus. This binding event induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of PPARγ target genes leads to improved insulin sensitivity, enhanced glucose uptake, and anti-inflammatory effects.

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13-POHSA_cyto This compound PPARg PPARγ 13-POHSA_cyto->PPARg Binds to RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Metabolic_Regulation Metabolic Regulation Target_Genes->Metabolic_Regulation Anti_Inflammatory_Response Anti-inflammatory Response Target_Genes->Anti_Inflammatory_Response

Figure 2: Proposed PPARγ signaling pathway for this compound.

Anti-Inflammatory Signaling: Inhibition of NF-κB and JNK Pathways

Chronic inflammation is often characterized by the overactivation of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK). FAHFAs are thought to exert their anti-inflammatory effects by inhibiting these pathways. For instance, a structurally related lipid, 13-oxo-9(Z), 11(E)-octadecadienoic acid (13-KODE), has been shown to suppress the lipopolysaccharide (LPS)-induced activation of NF-κB and MAPKs (including JNK) in macrophages, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β[2][3]. It is highly probable that this compound employs a similar mechanism to attenuate inflammation.

Anti_Inflammatory_Signaling This compound This compound IKK IKK This compound->IKK JNK_pathway JNK Pathway This compound->JNK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->JNK_pathway IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Pro_inflammatory_Genes Activates JNK_pathway->Pro_inflammatory_Genes Activates

Figure 3: Proposed anti-inflammatory mechanism of this compound.

Quantitative Data Summary

While comprehensive quantitative data specifically for this compound is still being actively researched, data from studies on closely related FAHFAs and similar molecules provide valuable insights into its potential potency and efficacy. The following tables summarize relevant quantitative data from the literature.

Table 1: Receptor Activation Data for FAHFAs and Related Molecules

CompoundReceptorAssay TypeEC50/IC50Cell LineReference
GW9508 (GPR120 agonist)GPR120SRE-luciferase reporter1-10 µMRAW 264.7[4]
Rosiglitazone (PPARγ agonist)PPARγLuciferase reporter~30 nM-[5]
GW7647 (PPARα agonist)PPARαLuciferase reporter~1.3 nM-[5]
13-oxo-OTAPPARγLuciferase reporter~10 µMAdipocytes[6]
13-oxo-ODAPPARαLuciferase reporterPotent activationHepatocytes[7]

Table 2: Effects on Glucose Metabolism and Insulin Secretion

Compound/ConditionEffect MeasuredModel SystemResultReference
High Passage MIN6 CellsGlucose-Stimulated Insulin Secretion (GSIS)MIN6 cellsImpaired first phase, reduced second phase[8][9]
Compound 13 (from Kochiae Fructus)Glucose Uptake3T3-L1 adipocytesPotent effect at 20 µM[10][11]
FAHFAs (general)Glucose-Stimulated Insulin SecretionPancreatic β-cellsStimulation[12]
FAHFAs (general)Insulin-Stimulated Glucose UptakeAdipocytesEnhancement[12]

Table 3: Anti-Inflammatory Effects

CompoundEffect MeasuredModel SystemResultReference
13-KODELPS-induced TNF-α and IL-1β secretionRAW 264.7 macrophagesDecreased secretion[2][3]
13-KODELPS-induced NF-κB nuclear translocationRAW 264.7 macrophagesInhibited[2][3]
13-KODELPS-induced MAPK (JNK, p38, ERK) phosphorylationRAW 264.7 macrophagesSuppressed[2]
FAHFAs (general)Pro-inflammatory cytokine production (TNF-α, IL-6)MacrophagesAttenuated[12]

Table 4: Anti-Cancer Activity of Structurally Unconfirmed "Compound 13"

Cell LineIC50Reference
MCF-7 (Breast Cancer)Not specified, but showed significant anti-proliferative activity[13]
A549 (Lung Cancer)Not specified, but showed significant anti-proliferative activity[13]
A2780 (Ovarian Cancer)Not specified, but showed significant anti-proliferative activity[13]
HepG2 (Liver Cancer)Not specified, but showed significant anti-proliferative activity[13]
HL-60 (Leukemia)Not specified, but showed significant anti-proliferative activity[13]

Note: It is crucial to confirm the exact chemical structure of "Compound 13" in the cited study to definitively attribute these activities to this compound.

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of this compound's biological activities.

PPARγ Activation Assay (Luciferase Reporter Assay)

This assay is used to determine if this compound can activate the PPARγ receptor.

Principle: Cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE. If this compound activates PPARγ, the receptor will bind to the PPRE and drive the expression of luciferase, which can be quantified by measuring luminescence.

Workflow:

PPARg_Assay_Workflow Transfect 1. Co-transfect cells with PPPARγ expression vector and PPRE-luciferase reporter Treat 2. Treat cells with This compound or control Transfect->Treat Lyse 3. Lyse cells Treat->Lyse Measure 4. Measure luciferase activity (luminescence) Lyse->Measure Analyze 5. Analyze data to determine EC50 Measure->Analyze

Figure 4: Workflow for a PPARγ luciferase reporter assay.

Detailed Methodology:

  • Cell Culture and Transfection: HEK293T or other suitable cells are cultured to ~70-80% confluency in 96-well plates. Cells are then co-transfected with a PPARγ expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. A vehicle control (e.g., DMSO) is also included.

  • Cell Lysis: After a 16-24 hour incubation period, the cells are washed with PBS and lysed using a luciferase assay lysis buffer.

  • Luminescence Measurement: The cell lysate is transferred to a luminometer plate, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The relative luciferase units (RLU) are plotted against the compound concentration, and the EC50 value (the concentration at which 50% of the maximal response is achieved) is calculated using non-linear regression analysis.

GPR120 Activation Assay (Calcium Mobilization Assay)

This assay determines if this compound can activate GPR120, leading to an increase in intracellular calcium.

Principle: Cells expressing GPR120 are loaded with a calcium-sensitive fluorescent dye. Upon activation of GPR120 by a ligand, intracellular calcium is released from the endoplasmic reticulum, causing an increase in the fluorescence of the dye, which can be measured in real-time.

Workflow:

GPR120_Assay_Workflow Load 1. Load GPR120-expressing cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Treat 2. Add this compound or control and measure fluorescence in real-time Load->Treat Analyze 3. Analyze the fluorescence intensity change to determine EC50 Treat->Analyze

Figure 5: Workflow for a GPR120 calcium mobilization assay.

Detailed Methodology:

  • Cell Culture: Cells stably or transiently expressing GPR120 (e.g., HEK293 cells) are seeded into a 96-well or 384-well black-walled, clear-bottom plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffer containing an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage. The cells are incubated for 30-60 minutes at 37°C.

  • Compound Addition and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken, and then different concentrations of this compound or a known GPR120 agonist are automatically added to the wells. The fluorescence intensity is monitored in real-time for several minutes.

  • Data Analysis: The change in fluorescence (peak fluorescence minus baseline) is plotted against the compound concentration to generate a dose-response curve and calculate the EC50 value.

In Vitro Glucose Uptake Assay (3T3-L1 Adipocytes)

This assay measures the effect of this compound on glucose uptake in insulin-sensitive cells.

Principle: Differentiated 3T3-L1 adipocytes are treated with this compound and then incubated with a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). The amount of fluorescence incorporated into the cells is proportional to the rate of glucose uptake.

Detailed Methodology:

  • Cell Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

  • Serum Starvation and Treatment: Differentiated adipocytes are serum-starved for a few hours and then treated with various concentrations of this compound for a specified period.

  • Glucose Uptake: The cells are then incubated with a glucose-free buffer containing 2-NBDG for 15-30 minutes.

  • Fluorescence Measurement: After incubation, the cells are washed to remove extracellular 2-NBDG, and the intracellular fluorescence is measured using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: The fluorescence intensity of this compound-treated cells is compared to that of control cells to determine the fold-change in glucose uptake.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This is a key in vivo experiment to assess the effect of this compound on glucose homeostasis.

Principle: After an overnight fast, mice are administered an oral bolus of glucose. Blood glucose levels are then monitored over a period of time. Improved glucose tolerance is indicated by a faster return to baseline glucose levels.

Detailed Methodology:

  • Animal Acclimation and Fasting: Mice are acclimated to handling and then fasted overnight (typically 12-16 hours) with free access to water.

  • Compound Administration: this compound or vehicle is administered to the mice (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the glucose challenge.

  • Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure the initial blood glucose level.

  • Glucose Challenge: A concentrated glucose solution is administered orally to the mice.

  • Blood Glucose Monitoring: Blood samples are taken from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose administration, and blood glucose levels are measured using a glucometer.

  • Data Analysis: The blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated. A lower AUC in the this compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion and Future Directions

This compound is a promising bioactive lipid with the potential to modulate key pathways involved in metabolic and inflammatory diseases. Its likely action as an agonist for GPR120 and PPARγ provides a strong rationale for its therapeutic potential. However, further research is critically needed to:

  • Obtain specific quantitative data: Determine the EC50/IC50 values of this compound for its primary receptors and its quantitative effects on insulin secretion, glucose uptake, and cytokine production.

  • Elucidate detailed signaling pathways: Confirm the downstream signaling events following this compound binding to GPR120 and PPARγ and definitively establish its role in modulating the NF-κB and JNK pathways.

  • Investigate its interaction with the gut microbiota: Characterize the specific changes in gut microbial composition and function in response to this compound administration.

  • Explore its anti-cancer potential: Conduct rigorous studies to evaluate the anti-proliferative and cytotoxic effects of this compound on a panel of cancer cell lines and elucidate the underlying mechanisms.

The continued investigation of this compound and other FAHFAs will undoubtedly provide valuable insights into novel therapeutic strategies for a range of chronic diseases. This technical guide serves as a foundational resource to aid researchers and drug development professionals in this exciting and rapidly evolving field.

References

13-POHSA: A Bioactive Lipid with Therapeutic Potential in Metabolic and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

13-Palmitoleoyl-oxy-hydroxy-stearic acid (13-POHSA) is an endogenous bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). First identified in the adipose tissue of insulin-sensitive mice, this class of lipids has garnered significant attention for its promising anti-diabetic and anti-inflammatory properties. This compound, a specific FAHFA isomer, is emerging as a key player in metabolic regulation and immune modulation, primarily through its interaction with the G-protein coupled receptor 120 (GPR120). This technical guide provides a comprehensive overview of this compound, including its chemical properties, bioactive functions, and the experimental methodologies used to characterize its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of lipid biology, metabolic diseases, and drug discovery.

Introduction to this compound

This compound is a member of the FAHFA class of lipids, which are esters of a fatty acid and a hydroxy fatty acid. Specifically, this compound is formed by the esterification of palmitoleic acid to the 13-hydroxyl group of stearic acid. The discovery of FAHFAs, and by extension this compound, arose from lipidomic studies of adipose tissue from AG4OX mice, which overexpress the GLUT4 glucose transporter and exhibit enhanced insulin (B600854) sensitivity.[1][2] These lipids are found in various mammalian tissues and their levels have been shown to correlate with insulin sensitivity, being reduced in insulin-resistant humans.[2] The biological activities of FAHFAs, including this compound, are diverse, ranging from improving glucose tolerance and stimulating insulin secretion to exerting potent anti-inflammatory effects.[2]

Chemical Structure:

  • Systematic Name: 13-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid

  • Molecular Formula: C₃₄H₆₄O₄

  • Molecular Weight: 536.9 g/mol

Bioactive Functions of this compound

The therapeutic potential of this compound stems from its multifaceted roles in key physiological processes, primarily related to metabolism and inflammation.

Anti-Diabetic Effects

FAHFAs, as a class, have demonstrated significant anti-diabetic properties. While specific quantitative data for this compound is still emerging, studies on related FAHFAs, such as palmitic acid hydroxy stearic acids (PAHSAs), provide strong evidence for their beneficial effects on glucose homeostasis. Administration of PAHSAs in mice has been shown to lower blood glucose levels and improve glucose tolerance.[2] These effects are mediated, at least in part, by the stimulation of glucagon-like peptide-1 (GLP-1) and insulin secretion.[2]

The primary mechanism for the insulin-sensitizing effects of FAHFAs, including likely this compound, is through the activation of GPR120 in adipocytes. This activation enhances insulin-stimulated glucose uptake.[2]

Anti-Inflammatory Effects

Chronic low-grade inflammation is a key contributor to the pathogenesis of insulin resistance and type 2 diabetes. FAHFAs, including this compound, exhibit potent anti-inflammatory activities. They have been shown to reduce inflammation in adipose tissue, a critical site for the development of metabolic dysfunction.[2] This anti-inflammatory action is also mediated by GPR120, which is highly expressed in macrophages. Activation of GPR120 by fatty acids inhibits pro-inflammatory signaling pathways.

Mechanism of Action: The Role of GPR120

The biological effects of this compound are predominantly mediated through its interaction with G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is a receptor for medium and long-chain fatty acids and is expressed in various tissues, including adipose tissue, macrophages, and the gastrointestinal tract.

Upon binding of this compound, GPR120 can initiate two distinct downstream signaling pathways:

  • Gαq/11-Mediated Pathway: In adipocytes, GPR120 activation leads to the stimulation of the Gαq/11 protein. This triggers a cascade involving phospholipase C (PLC), which ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). This pathway is crucial for the insulin-sensitizing effects of this compound, as it promotes the translocation of GLUT4 to the plasma membrane, thereby increasing glucose uptake.

  • β-Arrestin-2-Mediated Pathway: In macrophages, GPR120 activation leads to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex internalizes and interacts with TAB1, preventing its association with TAK1. This effectively blocks the downstream activation of pro-inflammatory signaling cascades, such as the NF-κB and JNK pathways, leading to a reduction in the production of inflammatory cytokines.[3][4]

Quantitative Data

While specific quantitative data for this compound is limited in the current literature, the following table summarizes the potency of related FAHFAs and synthetic GPR120 agonists, providing a benchmark for the expected activity of this compound.

Compound/ClassAssayTarget/Cell LinePotency (EC₅₀/IC₅₀)Reference
PAHSAs (general) GPR120 ActivationCHO-K1 cells~10-30 µMYore et al., 2014
Synthetic GPR120 Agonist (GW9508) GPR120 ActivationHEK293 cells~30 nMOh et al., 2010
Omega-3 Fatty Acids (DHA, EPA) GPR120 ActivationSRE-luc reporter1-10 µMOh et al., 2010[5]
PAHSAs (general) Inhibition of LPS-induced cytokine releaseMacrophagesNot specifiedYore et al., 2014

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactive properties of this compound.

GPR120 Activation Assay (Calcium Mobilization)

This assay measures the ability of this compound to activate GPR120, leading to an increase in intracellular calcium.

Materials:

  • HEK293 or CHO cells stably expressing human GPR120

  • DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capability

Procedure:

  • Cell Culture: Culture GPR120-expressing cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and incubate overnight.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing 2.5 µM Fluo-4 AM and 0.02% Pluronic F-127.

  • Remove the culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS.

  • Calcium Measurement: Place the plate in a fluorescence plate reader.

  • Establish a baseline fluorescence reading for 20 seconds.

  • Add 20 µL of the this compound dilutions to the respective wells.

  • Immediately begin recording the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every second for at least 120 seconds.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Anti-Inflammatory Assay (LPS-Stimulated Macrophages)

This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 24-well plates

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Plating: Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 2 hours.

  • Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).

  • Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Measurement: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only control. Plot the percentage inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.[6]

Glucose Uptake Assay (2-NBDG in 3T3-L1 Adipocytes)

This assay measures the effect of this compound on insulin-stimulated glucose uptake in adipocytes using the fluorescent glucose analog 2-NBDG.

Materials:

  • 3T3-L1 pre-adipocytes

  • DMEM with high glucose, 10% calf serum (for proliferation)

  • DMEM with high glucose, 10% FBS, insulin, dexamethasone, IBMX (for differentiation)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-glucose (2-DG)

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Insulin

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Differentiation of 3T3-L1 cells: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes in 96-well plates using a standard differentiation cocktail. This process typically takes 8-10 days.

  • Serum Starvation: On the day of the assay, wash the mature adipocytes with KRH buffer and then incubate them in KRH buffer for 2 hours to serum starve.

  • Pre-incubation with this compound: Add KRH buffer containing various concentrations of this compound or vehicle control and incubate for 30 minutes.

  • Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells and incubate for 20 minutes.

  • Glucose Uptake: Add a mixture of 2-DG (10 mM) and 2-NBDG (100 µM) to all wells and incubate for 10 minutes.

  • Wash: Stop the uptake by washing the cells three times with ice-cold KRH buffer.

  • Fluorescence Measurement: Add KRH buffer to each well and measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) using a fluorescence plate reader.[7][8]

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence values of the treated wells to the vehicle-treated, insulin-stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

This compound Signaling Pathways

GPR120_Signaling cluster_adipocyte Adipocyte cluster_macrophage Macrophage POHSA1 This compound GPR120_A GPR120 POHSA1->GPR120_A Gaq11 Gαq/11 GPR120_A->Gaq11 PLC PLC Gaq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates GLUT4_vesicle GLUT4 Vesicle PKC->GLUT4_vesicle promotes translocation GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Glucose_in Glucose Glucose_out Glucose Glucose_out->Glucose_in uptake POHSA2 This compound GPR120_M GPR120 POHSA2->GPR120_M beta_arrestin β-Arrestin-2 GPR120_M->beta_arrestin recruits GPR120_arrestin GPR120-β-Arrestin-2 Complex beta_arrestin->GPR120_arrestin TAB1 TAB1 GPR120_arrestin->TAB1 sequesters TAK1 TAK1 GPR120_arrestin->TAK1 inhibits TAB1->TAK1 activates IKK IKK TAK1->IKK JNK JNK TAK1->JNK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines activates transcription JNK->Cytokines activates transcription

Figure 1: this compound signaling via GPR120 in adipocytes and macrophages.
Experimental Workflow: Anti-Inflammatory Assay

Anti_Inflammatory_Workflow cluster_workflow Anti-Inflammatory Assay Workflow A 1. Seed RAW 264.7 cells in 24-well plates B 2. Pre-treat with this compound (2 hours) A->B C 3. Stimulate with LPS (100 ng/mL, 24 hours) B->C D 4. Collect supernatants C->D E 5. Measure TNF-α and IL-6 by ELISA D->E F 6. Calculate IC₅₀ E->F

Figure 2: Workflow for assessing the anti-inflammatory effects of this compound.
Experimental Workflow: Glucose Uptake Assay

Glucose_Uptake_Workflow cluster_workflow Glucose Uptake Assay Workflow A 1. Differentiate 3T3-L1 pre-adipocytes B 2. Serum starve mature adipocytes (2 hours) A->B C 3. Pre-incubate with This compound (30 min) B->C D 4. Stimulate with insulin (100 nM, 20 min) C->D E 5. Add 2-NBDG/2-DG (10 min) D->E F 6. Wash cells E->F G 7. Measure fluorescence F->G

References

The Discovery of FAHFA Lipids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 17, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, metabolism, and signaling of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3][4] First identified in 2014, these lipids have emerged as promising therapeutic targets for metabolic and inflammatory diseases.[1][2] This document synthesizes key quantitative data, details experimental protocols for their analysis, and presents visual diagrams of their signaling pathways and analytical workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction to FAHFA Lipids

FAHFAs are a class of lipids characterized by an ester bond between a fatty acid and a hydroxy fatty acid.[1] The nomenclature of a specific FAHFA indicates the constituent fatty acid and hydroxy fatty acid, along with the position of the ester linkage on the hydroxy fatty acid chain. For instance, 9-PAHSA refers to palmitic acid esterified to the 9-hydroxyl group of stearic acid.[1] Hundreds of FAHFA families and their isomers have been identified in mammals, plants, and yeast.[1]

The initial discovery of FAHFAs was made through lipidomic analysis of adipose tissue from mice overexpressing the Glut4 glucose transporter in adipocytes (AG4OX mice), which are highly insulin-sensitive.[2][5] These mice exhibited 16- to 18-fold higher levels of a novel class of lipids, which were subsequently identified as FAHFAs.[2][5] Notably, levels of certain FAHFAs, such as palmitic acid esters of hydroxy stearic acid (PAHSAs), are positively correlated with insulin (B600854) sensitivity in humans, while reduced levels are observed in the adipose tissue and serum of insulin-resistant individuals.[2][5]

Quantitative Data on FAHFA Lipids

The following tables summarize key quantitative data regarding FAHFA levels in various biological contexts.

Table 1: PAHSA Isomer Levels in Wild-Type (WT) Mouse Serum and Tissues (nM)

PAHSA IsomerSerumSubcutaneous WATPerigonadal WATBrown Adipose Tissue (BAT)Liver
13/12-PAHSA2.5~15~10~20~2
11-PAHSA1.0~10~8~15ND
10-PAHSA0.8~8~6~12ND
9-PAHSA0.4~50~40~80~1
8-PAHSA<0.4~5~4~8ND
7-PAHSA<0.4~4~3~6ND
5-PAHSA0.4~6~5~10ND

Data extracted from studies on wild-type mice.[5] "WAT" refers to White Adipose Tissue. "ND" indicates not detected.

Table 2: Total PAHSA Levels in Fed vs. Fasted AG4OX Mice

Tissue/SerumFed State (pmol/g or pmol/ml)Fasted State (16h) (pmol/g or pmol/ml)
Subcutaneous WAT~1800~1200
Perigonadal WAT~1500~1000
Brown Adipose Tissue~2500~1600
Serum~15~10

Data from female AG4OX mice.[5]

Table 3: FAHFA Levels in Adipose Tissue of Rats (µg/g)

FAHFA IsomerWhite Adipose Tissue (WAT)
13-PAHSA0.25
12-PAHSA0.18
9-PAHSA0.45
9-OAHSA0.30
13-SAHSA0.15
12-SAHSA0.12
9-SAHSA0.28

Data from a study on rat white adipose tissue.[6]

Experimental Protocols

Lipid Extraction from Adipose Tissue (Modified Bligh-Dyer Method)

This protocol is a common method for extracting lipids, including FAHFAs, from adipose tissue samples.[1][7]

  • Homogenization: Weigh approximately 150 mg of frozen adipose tissue.[7] On ice, homogenize the tissue in a Dounce homogenizer with a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform (B151607).[7]

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA) to the chloroform prior to extraction for quantification.[7][8]

  • Phase Separation: Vortex the homogenate vigorously.[7] Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.[7]

  • Collection: Carefully collect the lower organic phase into a new glass vial.[7]

  • Drying: Dry the organic phase under a gentle stream of nitrogen gas.[7] Store the dried lipid extract at -80°C until further processing.[9]

Solid Phase Extraction (SPE) for FAHFA Enrichment

This protocol is used to enrich FAHFAs from the total lipid extract.[7][9][10]

  • Cartridge Preparation: Pre-wash a silica (B1680970) SPE cartridge (e.g., Strata SI-1, 500 mg silica, 3 mL) with 6 mL of ethyl acetate (B1210297), followed by conditioning with 6 mL of hexane.[7][9][10]

  • Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.[7][9][10]

  • Elution of Neutral Lipids: Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.[7][9][10]

  • FAHFA Elution: Elute the FAHFA fraction with 4 mL of ethyl acetate.[7][9][10]

  • Drying: Dry the FAHFA fraction under a nitrogen stream.[9][10]

Targeted LC-MS Analysis of FAHFAs

This protocol outlines the liquid chromatography-mass spectrometry (LC-MS) method for the quantification of FAHFAs.[9][10]

  • Sample Preparation: Reconstitute the dried FAHFA fraction in 40 µL of methanol.[7][9][10]

  • Injection: Inject 10 µL for LC-MS analysis.[7][9]

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm, Waters).[9][10]

    • Mobile Phase: Isocratic flow at 0.2 mL/min using 93:7 methanol:water with 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide (B78521) (v/v).[9][10]

    • Run Time: 30 minutes.[9][10]

    • Column Temperature: 25°C.[9][10]

  • Mass Spectrometry:

    • Mode: Multiple reaction monitoring (MRM) in negative ion mode.[9][10]

    • Transitions: Use one quantifier and one or two qualifier transitions per FAHFA.[9][10]

  • Quantification: Generate a calibration curve using synthetic FAHFA standards of known concentrations.[1] Determine the concentration of endogenous FAHFAs in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1]

Biosynthesis, Metabolism, and Signaling Pathways

Biosynthesis and Storage

The complete biosynthetic pathway of FAHFAs is still under investigation, but adipose tissue is a major site of their synthesis.[1][3] The enzyme adipose triglyceride lipase (B570770) (ATGL) has been implicated in their production.[1] Recent research has also identified FAHFA-containing triacylglycerols (FAHFA-TGs) as a major storage form of FAHFAs, with levels over 100-fold higher than free FAHFAs in adipose tissue.[11][12][13] This discovery reveals a new branch of triacylglycerol and FAHFA metabolism.[11][12]

Metabolism

FAHFAs are metabolized by hydrolases, including androgen-induced gene 1 (AIG1), androgen-dependent tissue factor pathway inhibitor-regulating protein (ADTRP), and carboxyl ester lipase (CEL), which cleave the ester bond.[1][14]

Signaling Pathways

FAHFAs exert their biological effects through various signaling pathways, primarily involving G protein-coupled receptors (GPCRs).

  • Improved Insulin Sensitivity and Glucose Uptake: FAHFAs enhance insulin-stimulated glucose uptake in adipocytes through the activation of G protein-coupled receptor 120 (GPR120).[1][2][5]

  • Enhanced Insulin Secretion: FAHFAs stimulate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, a process partially mediated by G protein-coupled receptor 40 (GPR40).[1][15]

  • Stimulation of GLP-1 Secretion: FAHFAs promote the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion, from enteroendocrine cells.[1][2]

  • Anti-Inflammatory Effects: FAHFAs exhibit potent anti-inflammatory activity by attenuating the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages.[1] This effect is also mediated through the GPR120 receptor.[1]

Visualizations

Signaling Pathways

FAHFA_Signaling cluster_adipocyte Adipocyte cluster_pancreas Pancreatic β-cell cluster_gut Enteroendocrine Cell cluster_macrophage Macrophage FAHFA1 FAHFA GPR120 GPR120 FAHFA1->GPR120 activates InsulinReceptor Insulin Receptor GPR120->InsulinReceptor sensitizes GlucoseUptake Enhanced Glucose Uptake InsulinReceptor->GlucoseUptake FAHFA2 FAHFA GPR40 GPR40 FAHFA2->GPR40 activates InsulinSecretion Enhanced Insulin Secretion (GSIS) GPR40->InsulinSecretion FAHFA3 FAHFA GLP1Secretion GLP-1 Secretion FAHFA3->GLP1Secretion stimulates FAHFA4 FAHFA GPR120_inflam GPR120 FAHFA4->GPR120_inflam activates Inflammation Reduced Pro-inflammatory Cytokines GPR120_inflam->Inflammation

Caption: FAHFA signaling pathways in different cell types.

Experimental Workflow

FAHFA_Workflow cluster_extraction Lipid Extraction cluster_spe Solid Phase Extraction cluster_lcms LC-MS Analysis Tissue Adipose Tissue Sample Homogenization Homogenization (Bligh-Dyer) Tissue->Homogenization PhaseSeparation Phase Separation Homogenization->PhaseSeparation OrganicPhase Collect Organic Phase PhaseSeparation->OrganicPhase Drying1 Dry Down OrganicPhase->Drying1 LoadSample Load Lipid Extract Drying1->LoadSample Wash Wash (5% EtOAc/Hex) LoadSample->Wash Elute Elute FAHFAs (EtOAc) Wash->Elute Drying2 Dry Down Elute->Drying2 Reconstitute Reconstitute in Methanol Drying2->Reconstitute Inject Inject into LC-MS Reconstitute->Inject Analysis Targeted MRM Analysis Inject->Analysis Quantification Quantification Analysis->Quantification

Caption: Experimental workflow for FAHFA analysis.

Conclusion

The discovery of FAHFA lipids has opened up a new and exciting field of research with significant therapeutic potential for metabolic and inflammatory diseases.[1][2] This technical guide provides a foundational resource for researchers, offering a synthesis of the current knowledge on FAHFA biology, quantitative data, and detailed experimental protocols. Further investigation into the biosynthesis, regulation, and signaling of these novel lipids will be crucial for the development of FAHFA-based diagnostics and therapeutics.

References

The 13-POHSA Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Novel Bioactive Lipid and its Therapeutic Potential in Metabolic and Inflammatory Disease

Introduction

13-POHSA (13-Palmitoleoyl-oxy-hydroxy-stearic acid) is a recently identified member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a novel class of endogenous lipids. Emerging evidence suggests that FAHFAs, including this compound, possess significant anti-diabetic and anti-inflammatory properties, making them promising therapeutic targets for a range of metabolic and inflammatory disorders. This technical guide provides a comprehensive overview of the putative signaling pathway of this compound, focusing on its interaction with the G protein-coupled receptor 120 (GPR120). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular mechanisms, quantitative data on related compounds, and key experimental protocols.

While direct and extensive research on the this compound signaling pathway is still in its early stages, the scientific consensus points towards GPR120 as its primary receptor. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a sensor for long-chain fatty acids, particularly omega-3 fatty acids, and its activation is known to mediate potent anti-inflammatory and insulin-sensitizing effects.[1][2] This guide, therefore, focuses on the GPR120 signaling cascade as the principal mechanism through which this compound is believed to exert its biological effects.

The GPR120 Signaling Pathway: A Dual Mechanism of Action

Upon binding of a ligand, such as this compound, GPR120 initiates a dual signaling cascade involving both Gαq/11-dependent and β-arrestin-2-dependent pathways. These pathways culminate in distinct cellular responses that contribute to the overall anti-inflammatory and metabolic benefits of GPR120 activation.

Gαq/11-Mediated Metabolic Regulation

The Gαq/11 pathway is primarily associated with the metabolic effects of GPR120 activation, particularly in adipocytes.[3] The key steps in this pathway are:

  • Receptor Activation and G Protein Coupling: Ligand binding to GPR120 induces a conformational change, leading to the activation of the heterotrimeric G protein Gαq/11.

  • PLC Activation and Second Messenger Generation: The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • PI3K/Akt Pathway Activation: The increase in intracellular calcium, along with other signals, leads to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

  • GLUT4 Translocation and Glucose Uptake: Activated Akt promotes the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane of adipocytes. This increases the uptake of glucose from the bloodstream, thereby improving insulin (B600854) sensitivity.[4]

Galphaq_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR120 GPR120 This compound->GPR120 Binds G_alpha_q Gαq/11 GPR120->G_alpha_q Activates PLC PLC G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 GLUT4_vesicle->GLUT4_transporter Glucose_uptake Glucose Uptake GLUT4_transporter->Glucose_uptake IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases PI3K PI3K Ca2->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes translocation

Gαq/11-Mediated Metabolic Signaling of this compound via GPR120.
β-Arrestin-2-Mediated Anti-Inflammatory Response

The anti-inflammatory effects of GPR120 activation are primarily mediated by the β-arrestin-2 pathway, particularly in macrophages.[1] This pathway acts to suppress pro-inflammatory signaling cascades:

  • Receptor Phosphorylation and β-Arrestin-2 Recruitment: Upon ligand binding, GPR120 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin-2, which is then recruited to the receptor at the plasma membrane.

  • Internalization of the GPR120/β-Arrestin-2 Complex: The GPR120/β-arrestin-2 complex is internalized into the cytoplasm.

  • Inhibition of the NF-κB Pathway: The internalized complex interacts with TAB1 (TAK1-binding protein 1), preventing its association with TAK1 (TGF-β-activated kinase 1). This disruption inhibits the downstream activation of the IKK complex and subsequently prevents the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor for pro-inflammatory cytokines.

  • Inhibition of the JNK Pathway: The sequestration of TAB1 also leads to the inhibition of the c-Jun N-terminal kinase (JNK) pathway, another important pro-inflammatory signaling cascade.

  • Reduced Pro-inflammatory Cytokine Production: By inhibiting the NF-κB and JNK pathways, GPR120 activation leads to a reduction in the production and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Beta_Arrestin_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR120 GPR120 This compound->GPR120 Binds beta_arrestin β-Arrestin-2 GPR120->beta_arrestin Recruits complex GPR120/β-Arrestin-2 Complex (Internalized) GPR120->complex beta_arrestin->complex TAB1 TAB1 complex->TAB1 Interacts with TAK1 TAK1 complex->TAK1 Inhibits association TAB1->TAK1 Association IKK IKK Complex TAK1->IKK Activates JNK JNK TAK1->JNK Activates NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines JNK->Cytokines Induces NFkB->Cytokines Induces

β-Arrestin-2-Mediated Anti-Inflammatory Signaling of this compound via GPR120.

Quantitative Data on FAHFAs and GPR120 Agonists

While specific quantitative data for the interaction of this compound with GPR120 is not yet widely available, studies on other FAHFAs and synthetic GPR120 agonists provide valuable insights into the potential potency and efficacy of this class of lipids. The following tables summarize key quantitative data from the literature.

Table 1: GPR120 Agonist Activity

CompoundAssay TypeCell LinePotency (EC50/IC50)Reference
9-PAHSA GPR120 Activation-IC50 of 19 µM[5]
Compound A GPR120 Agonist-EC50 of ~0.35 µM[6]
13-LAHLA Anti-inflammatoryCell-basedIC50 of ~28 µM[7]

Table 2: Functional Activity of FAHFA Isomers

CompoundActivityConcentrationCell/Tissue TypeReference
POHSA Isomers Potentiation of Glucose-Stimulated Insulin Secretion20 µMMIN6 cells and human islets[8]
9-PAHSA Inhibition of LPS-induced NF-κB activation-3T3-L1 adipocytes[9]
12-OAHSA Inhibition of LPS-induced inflammatory response-Macrophages[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound/GPR120 signaling pathway.

Protocol 1: GPR120 Activation Assay (Calcium Influx)

This assay measures the activation of the Gαq/11 pathway by quantifying the increase in intracellular calcium upon ligand binding to GPR120.

Materials:

  • Cells expressing GPR120 (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound or other test compounds

  • Positive control (e.g., a known GPR120 agonist like GW9508)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Culture: Plate GPR120-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for 30-60 minutes at 37°C.

  • Baseline Reading: Wash the cells to remove excess dye and acquire a baseline fluorescence reading using the microplate reader.

  • Compound Addition: Add this compound or control compounds to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically for a period of 2-5 minutes to capture the transient calcium influx.

  • Data Analysis: Calculate the change in fluorescence from baseline to the peak response for each well. Determine the EC50 value for this compound by plotting the response against a range of concentrations.

Calcium_Influx_Workflow start Start plate_cells Plate GPR120-expressing cells in 96-well plate start->plate_cells culture Culture overnight plate_cells->culture wash1 Wash cells with assay buffer culture->wash1 load_dye Incubate with calcium-sensitive dye wash1->load_dye wash2 Wash to remove excess dye load_dye->wash2 baseline Measure baseline fluorescence wash2->baseline add_compound Add this compound or control compounds baseline->add_compound kinetic_read Kinetic fluorescence measurement add_compound->kinetic_read analyze Data analysis (EC50 determination) kinetic_read->analyze end End analyze->end

Experimental workflow for the GPR120 Calcium Influx Assay.
Protocol 2: β-Arrestin-2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin-2 to the activated GPR120 receptor, a key step in the anti-inflammatory signaling pathway.

Materials:

  • Cells co-expressing GPR120 and a tagged β-arrestin-2 (e.g., using a commercially available reporter system like PathHunter®)

  • Assay medium

  • This compound or other test compounds

  • Detection reagents specific to the reporter system

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Plating: Seed the engineered cells into a 96-well assay plate.

  • Compound Addition: Add serial dilutions of this compound or control compounds to the wells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin-2 recruitment.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for the recommended time.

  • Signal Measurement: Measure the luminescent or fluorescent signal using a plate reader.

  • Data Analysis: Plot the signal against the compound concentration to determine the EC50 for β-arrestin-2 recruitment.

Protocol 3: NF-κB Reporter Assay

This assay measures the inhibitory effect of this compound on the NF-κB signaling pathway, a downstream target of the β-arrestin-2 pathway.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) transfected with an NF-κB luciferase reporter construct

  • Cell culture medium

  • This compound

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Treatment: Plate the reporter cells and pre-treat with varying concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to activate the NF-κB pathway.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the resulting luminescence.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration). Calculate the percentage inhibition of LPS-induced NF-κB activation by this compound and determine the IC50 value.

Protocol 4: Insulin-Stimulated Glucose Uptake Assay

This assay assesses the functional metabolic outcome of GPR120 activation by measuring glucose uptake in adipocytes.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 cells)

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound

  • Insulin

  • 2-deoxy-D-[3H]glucose (radioactive tracer)

  • Scintillation counter

Procedure:

  • Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Pre-treatment: Incubate the adipocytes with this compound or vehicle control for a specified period (e.g., 24 hours).

  • Insulin Stimulation: Treat the cells with or without insulin (e.g., 100 nM) for 20-30 minutes to stimulate glucose uptake.

  • Glucose Uptake: Add 2-deoxy-D-[3H]glucose to the cells and incubate for a short period (e.g., 5-10 minutes).

  • Cell Lysis and Scintillation Counting: Wash the cells to remove extracellular tracer, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein content of each sample. Compare the glucose uptake in this compound-treated cells to control cells, both in the presence and absence of insulin.

Conclusion and Future Directions

The discovery of this compound and the broader class of FAHFAs has opened up new avenues for understanding the intricate regulation of metabolism and inflammation. While the GPR120 signaling pathway provides a robust framework for the biological activities of these lipids, further research is needed to fully elucidate the specific interactions and downstream effects of this compound.

Future research should focus on:

  • Direct Binding Studies: Characterizing the binding affinity and kinetics of this compound to GPR120.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of diabetes, obesity, and inflammatory diseases.

  • Biosynthesis and Metabolism: Understanding the endogenous production and degradation pathways of this compound to identify potential targets for modulating its levels.

  • Structure-Activity Relationship Studies: Investigating how modifications to the structure of this compound affect its activity at GPR120 and its overall biological function.

This technical guide provides a solid foundation for researchers entering this exciting field. The detailed pathways, compilation of available data, and experimental protocols are intended to facilitate further investigation into the therapeutic promise of this compound and the broader family of FAHFA lipids.

References

The Role of 13-POHSA in Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which 13-POHSA (13-hydroxy-9-octadecenoic acid), a member of the newly discovered class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), modulates insulin (B600854) secretion. As a bioactive lipid with demonstrated anti-diabetic and anti-inflammatory properties, understanding its precise molecular actions is critical for therapeutic development in metabolic diseases.

Introduction to PAHSAs and this compound

Palmitic acid hydroxy stearic acids (PAHSAs) are endogenous lipids found to be at lower levels in the serum and adipose tissue of insulin-resistant humans.[1] Levels of these lipids, including isomers like 5-POHSA, 9-POHSA, and this compound, correlate strongly with insulin sensitivity, and their administration has been shown to improve glucose homeostasis.[1][2] These molecules exert their beneficial effects through multiple mechanisms, including direct and indirect potentiation of glucose-stimulated insulin secretion (GSIS), making them a subject of intense research for the treatment of type 2 diabetes.

Mechanisms of this compound-Mediated Insulin Secretion

The action of POHSAs on insulin secretion is multifaceted, involving both direct effects on pancreatic β-cells and indirect effects mediated by incretin (B1656795) hormones. This dual action is primarily facilitated by two G-protein coupled receptors (GPCRs): GPR40 (also known as FFAR1) and GPR120 (FFAR4).

Direct Pathway: Potentiation of β-Cell Secretion via GPR40

PAHSAs act as partial agonists for GPR40, a receptor highly expressed in pancreatic β-cells.[1][3] The activation of GPR40 by POHSAs is a key mechanism for the direct augmentation of GSIS. This signaling cascade is glucose-dependent, meaning POHSAs enhance insulin secretion in the presence of high glucose concentrations, minimizing the risk of hypoglycemia.[1][3]

The binding of a POHSA molecule to GPR40 on the β-cell surface initiates a Gαq/11-mediated signaling pathway.[4][5] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a primary driver for the fusion of insulin-containing granules with the plasma membrane and the subsequent exocytosis of insulin.[4]

GPR40_Signaling Direct POHSA Signaling in Pancreatic β-Cell cluster_extracellular Extracellular Space cluster_cell Pancreatic β-Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR40 GPR40 This compound->GPR40 Binds Gaq Gαq/11 GPR40->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_ER ER Ca2+ IP3->Ca_ER Stimulates Release Ca_cyto ↑ [Ca2+]i Ca_ER->Ca_cyto InsulinVesicle Insulin Granule Ca_cyto->InsulinVesicle Triggers Fusion InsulinRelease Insulin Secretion InsulinVesicle->InsulinRelease

Direct POHSA signaling pathway in pancreatic β-cells.
Indirect Pathway: Stimulation of GLP-1 Secretion

In addition to their direct effects on β-cells, POHSAs also stimulate the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut.[1][6] This action is primarily mediated by the GPR120 receptor.[6] GLP-1 is a potent stimulator of insulin secretion, and by increasing circulating GLP-1 levels, POHSAs indirectly enhance the insulin response to a glucose challenge.[6]

Similar to GPR40, GPR120 activation in L-cells triggers a Gαq/11-PLC-IP3-Ca2+ signaling cascade, culminating in the exocytosis of GLP-1-containing granules.[7] The released GLP-1 then travels through the bloodstream to the pancreas, where it binds to its own receptor (GLP-1R) on β-cells, further amplifying glucose-stimulated insulin secretion.

GPR120_GLP1_Signaling Indirect POHSA-Mediated Insulin Secretion cluster_gut Gut Lumen / Interstitium cluster_pancreas Pancreas 13-POHSA_gut This compound GPR120 GPR120 13-POHSA_gut->GPR120 Binds L_Cell Enteroendocrine L-Cell GLP1_release GLP-1 Secretion L_Cell->GLP1_release via ↑[Ca2+]i Bloodstream Bloodstream GLP1_release->Bloodstream Beta_Cell Pancreatic β-Cell Insulin_release Augmented Insulin Secretion Beta_Cell->Insulin_release via cAMP/PKA GLP1_R GLP-1R GLP1_circ GLP-1 Bloodstream->GLP1_circ GLP1_circ->GLP1_R Binds

Indirect POHSA pathway via GLP-1 secretion.

Quantitative Data on PAHSA Effects

The insulinotropic and incretin-stimulating effects of PAHSAs have been quantified in various preclinical models. The data highlights the glucose-dependent nature of these lipids and the activity of specific isomers.

CompoundBiological SystemConditionObserved Effect on SecretionReference(s)
5-PAHSA Human Islets2.5 mM GlucoseNo effect on insulin secretion.[6]
20 mM GlucoseAugmented insulin secretion response.[6]
5-PAHSA Murine IsletsHigh GlucoseIncreased total amount of GSIS and improved dynamic insulin release profiles.[8]
9-PAHSA Aged Chow-fed Mice (in vivo)Oral Glucose ChallengeAcutely enhanced insulin secretion at 5 minutes post-glucose.[6]
5- & 9-PAHSA STC-1 Enteroendocrine CellsDose-dependentRapidly and dose-dependently stimulated GLP-1 secretion.[6]
PAHSAs Human Islets (from Type 2 Diabetes donors)High GlucoseRestored normal pulsatility of insulin secretion.[9]
PAHSAs Chow-fed Mice (in vivo)Chronic AdministrationAugments insulin and GLP-1 secretion.[1]
PAHSAs High-Fat Diet-fed Mice (in vivo)Chronic AdministrationNo significant effect on insulin or GLP-1 secretion.[1][8]

Experimental Protocols

Investigating the effects of this compound on insulin secretion requires robust ex vivo methodologies. The following section outlines a standard protocol for pancreatic islet isolation followed by a static glucose-stimulated insulin secretion (GSIS) assay.

GSIS_Workflow Experimental Workflow: Static GSIS Assay cluster_prep Islet Preparation cluster_assay GSIS Assay cluster_analysis Analysis p1 Pancreas Perfusion (Collagenase) p2 Enzymatic Digestion p1->p2 p3 Density Gradient Purification p2->p3 p4 Islet Culture (Overnight Recovery) p3->p4 a1 Pre-incubation (Low Glucose Buffer) p4->a1 a2 Incubation 1: Low Glucose (Basal Secretion) a1->a2 a3 Incubation 2: High Glucose +/- this compound (Stimulated Secretion) a2->a3 a4 Incubation 3: Low Glucose (Return to Basal) a3->a4 an1 Collect Supernatants from each incubation a4->an1 an2 Quantify Insulin (ELISA) an1->an2 an4 Calculate Stimulation Index (High/Low Glucose) an2->an4 an3 Islet Lysis & Measure Insulin Content an3->an4 Normalize

Workflow for a static Glucose-Stimulated Insulin Secretion assay.
Detailed Methodology: Static GSIS Assay with Isolated Mouse Islets

Part A: Mouse Pancreatic Islet Isolation [10][11][12]

  • Anesthesia and Perfusion: Anesthetize a C57BL/6 mouse according to approved institutional protocols. Expose the common bile duct and clamp it at the ampulla of Vater. Inject 2-3 mL of cold collagenase P solution (e.g., 1 mg/mL in HBSS) into the common bile duct to inflate the pancreas.

  • Pancreas Digestion: Excise the inflated pancreas and transfer it to a conical tube containing more collagenase solution. Incubate in a 37°C water bath with shaking for 12-15 minutes until the tissue is digested.

  • Stopping Digestion: Stop the digestion by adding a large volume of cold Hanks' Balanced Salt Solution (HBSS) supplemented with BSA.

  • Purification: Gently wash and pellet the digested tissue. Resuspend the pellet in a density gradient medium (e.g., Histopaque or Ficoll). Centrifuge without brake to separate islets from acinar tissue. Islets will form a layer at the interface between the gradient and the HBSS.

  • Islet Collection and Culture: Carefully collect the islet layer. Wash the islets multiple times with fresh HBSS. Hand-pick clean islets under a stereomicroscope. Culture the isolated islets overnight in RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin/streptomycin, and 5.5 mM glucose) at 37°C and 5% CO2 to allow for recovery.

Part B: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay [13][14]

  • Preparation: Prepare Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA and adjust the pH to 7.4. Prepare two main working solutions: a "Low Glucose" buffer (e.g., 2.8 mM glucose in KRBH) and a "High Glucose" buffer (e.g., 16.7 mM glucose in KRBH). Prepare additional "High Glucose" buffer containing the desired concentrations of this compound. Warm all buffers to 37°C.

  • Pre-incubation: Hand-pick 10-15 size-matched islets into each well of a 24-well plate. Wash the islets and then pre-incubate them in 500 µL of "Low Glucose" buffer for 60 minutes at 37°C to establish a basal secretion rate.

  • Basal Secretion (Low Glucose): Carefully remove the pre-incubation buffer. Add 500 µL of fresh "Low Glucose" buffer to each well and incubate for 60 minutes at 37°C. At the end of the incubation, collect the supernatant (this contains the basal insulin secretion) and store it at -20°C.

  • Stimulated Secretion (High Glucose +/- this compound): Remove the low glucose buffer. Add 500 µL of "High Glucose" buffer (for control wells) or "High Glucose" buffer containing this compound (for experimental wells). Incubate for 60 minutes at 37°C. Collect the supernatant (stimulated insulin secretion) and store it at -20°C.

  • Insulin Content: After collecting the final supernatant, add an acid-ethanol solution to the islets in each well to lyse the cells and extract the total remaining insulin content. Store the lysate at -20°C.

Part C: Insulin Quantification [13]

  • ELISA: Quantify the insulin concentration in the collected supernatants and the islet lysates using a commercially available insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the amount of secreted insulin (from basal and stimulated conditions) to the total insulin content for each well. The effect of this compound is determined by comparing the normalized insulin secretion in the treated group to the high-glucose control group. The Stimulation Index (SI) can be calculated as the ratio of insulin secreted during the high glucose step to that secreted during the low glucose step.

Conclusion and Therapeutic Outlook

This compound and other members of the PAHSA family represent a promising class of endogenous lipids for the management of metabolic diseases. Their ability to enhance glucose-stimulated insulin secretion through a dual mechanism—directly via GPR40 on β-cells and indirectly via GPR120-mediated GLP-1 release—positions them as attractive targets for drug development. This dual agonism could offer a more physiological and potent approach to improving glycemic control than targeting a single pathway. The glucose-dependent nature of their action is a significant advantage, potentially offering a safer therapeutic profile with a reduced risk of hypoglycemia. Further research into the specific structure-activity relationships of POHSA isomers and the long-term effects of their administration will be crucial in translating these fundamental discoveries into novel therapies for type 2 diabetes.

References

An In-depth Technical Guide to 13-Hydroxy-9-octadecenoyl-stearic acid (13-POHSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxy-9-octadecenoyl-stearic acid (13-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. This recently discovered family of bioactive lipids has garnered significant attention for its potential therapeutic applications, particularly in the context of metabolic disorders and inflammatory diseases. Evidence suggests that this compound may play a crucial role in glucose homeostasis and inflammatory modulation, making it a molecule of interest for drug development. This technical guide provides a comprehensive overview of the core structural and functional aspects of this compound, including its physicochemical properties, synthesis, and proposed signaling pathways. Detailed experimental protocols for its analysis are also provided to facilitate further research.

Core Structure and Chemical Identity

This compound is structurally characterized as an ester formed from palmitoleic acid, a monounsaturated omega-7 fatty acid, and 13-hydroxy stearic acid, a hydroxylated saturated fatty acid.

Chemical Name: 13-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid[1]

CAS Number: 2126038-97-7[1]

Chemical Formula: C₃₄H₆₄O₄[1]

Molecular Weight: 536.9 g/mol [1]

2D Structure:

Figure 1: 2D Chemical Structure of this compound

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited. The following table summarizes key properties, including computationally predicted values, to guide experimental design and formulation development.

PropertyValueSource
Molecular Weight536.9 g/mol [1]
Chemical FormulaC₃₄H₆₄O₄[1]
XLogP312.3Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count4Predicted
Rotatable Bond Count30Predicted
Exact Mass536.4798 g/mol Predicted
Monoisotopic Mass536.4798 g/mol Predicted
Topological Polar Surface Area63.6 ŲPredicted
Heavy Atom Count38Predicted
Formal Charge0Predicted
Complexity631Predicted
Isotope Atom Count0Predicted
Defined Atom Stereocenter Count0Predicted
Undefined Atom Stereocenter Count1Predicted
Defined Bond Stereocenter Count1Predicted
Undefined Bond Stereocenter Count0Predicted
Covalently-Bonded Unit Count1Predicted
Solubility
Dimethylformamide (DMF)~20 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)~15 mg/mL[1]
Ethanol~20 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:1)~0.5 mg/mL[1]

Synthesis and Biosynthesis

Biosynthesis: FAHFAs are synthesized endogenously in mammalian tissues, with adipose tissue being a primary site of production. The biosynthesis involves the esterification of a fatty acid to a hydroxy fatty acid. While the specific enzymes responsible for this compound biosynthesis are not fully elucidated, it is understood that the process is regulated by metabolic state, including fasting and high-fat diets.

Chemical Synthesis: The chemical synthesis of this compound can be achieved through the esterification of palmitoleic acid and 13-hydroxy stearic acid. A general laboratory-scale synthesis protocol is outlined below.

Experimental Protocols

Chemical Synthesis of this compound

Objective: To synthesize this compound via esterification of palmitoleic acid and 13-hydroxystearic acid.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 13-hydroxystearic acid (1 equivalent) and palmitoleic acid (1.2 equivalents) in anhydrous dichloromethane.

  • Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

  • Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantification of this compound in Biological Samples by LC-MS/MS

Objective: To develop a sensitive and specific method for the quantification of this compound in biological matrices (e.g., serum, plasma, tissue homogenates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • This compound standard

  • Internal standard (e.g., d4-13-POHSA)

  • Acetonitrile, LC-MS grade

  • Methanol (B129727), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

Procedure:

Sample Preparation (Lipid Extraction):

  • To 100 µL of the biological sample, add 10 µL of the internal standard solution.

  • Add 300 µL of cold methanol to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform solid-phase extraction (SPE) for further purification and concentration if necessary. Condition a C18 SPE cartridge with methanol followed by water. Load the sample, wash with a low percentage of organic solvent in water, and elute with methanol or acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 50 µL of the mobile phase.

LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B to achieve optimal separation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

      • Example MRM transition for this compound: m/z 535.5 → [specific fragment ions]

      • Example MRM transition for internal standard: m/z 539.5 → [specific fragment ions]

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

Data Analysis:

  • Construct a calibration curve using known concentrations of the this compound standard.

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Activity and Signaling Pathways

This compound is recognized as a bioactive lipid with potential roles in metabolic regulation and inflammation. Its effects are believed to be mediated, at least in part, through the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).

Activation of GPR120 Signaling

Upon binding of this compound, GPR120 undergoes a conformational change, leading to the activation of downstream signaling cascades.

GPR120_Activation This compound This compound GPR120 GPR120 (FFAR4) This compound->GPR120 Binds to Gq_alpha Gαq GPR120->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces

Figure 2: this compound-mediated activation of the GPR120-Gαq pathway.
Downstream Effects on Insulin (B600854) Signaling and Inflammation

The activation of GPR120 by this compound can lead to both anti-inflammatory effects and enhancement of insulin sensitivity. The anti-inflammatory response is often mediated through a β-arrestin-2 dependent pathway that inhibits TAK1, a key kinase in pro-inflammatory signaling. The insulin-sensitizing effects are linked to the potentiation of the insulin signaling cascade, leading to increased glucose uptake.

Downstream_Signaling cluster_gpr120 GPR120 Activation cluster_inflammation Anti-inflammatory Pathway cluster_insulin Insulin Sensitization This compound This compound GPR120 GPR120 This compound->GPR120 beta_arrestin β-arrestin 2 GPR120->beta_arrestin Insulin_Receptor Insulin Receptor GPR120->Insulin_Receptor Potentiates TAK1 TAK1 beta_arrestin->TAK1 Inhibits NFkB NF-κB TAK1->NFkB Inflammation Inflammation NFkB->Inflammation IRS1 IRS-1 Insulin_Receptor->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Figure 3: Proposed downstream signaling of this compound via GPR120.

Conclusion

This compound is a promising endogenous lipid with significant potential in the fields of metabolic disease and inflammation research. Its ability to modulate cellular signaling through receptors like GPR120 highlights its importance as a potential therapeutic target. This technical guide provides a foundational understanding of this compound's structure, properties, and biological functions, along with practical experimental protocols to aid in its further investigation. Future research should focus on elucidating the precise enzymatic machinery of its biosynthesis, further characterizing its physiological roles in various tissues, and exploring its full therapeutic potential in preclinical and clinical settings.

References

An In-depth Technical Guide to 13-POHSA in Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-hydroxy-9,11-octadecadienoic acid (13-HODE), also referred to as 13-POHSA, is a bioactive lipid metabolite derived from the enzymatic or non-enzymatic oxidation of linoleic acid. As the most abundant linoleic acid metabolite in adipose tissue, 13-HODE is emerging as a critical signaling molecule in the regulation of adipocyte function and the pathogenesis of metabolic diseases. Its presence and concentration within adipose depots are intricately linked to inflammation, insulin (B600854) sensitivity, and adipogenesis. This technical guide provides a comprehensive overview of the synthesis, signaling pathways, physiological roles, and experimental methodologies related to 13-HODE in the context of adipose tissue.

Data Presentation

Quantitative Data on 13-HODE Concentrations and Effects

The following tables summarize key quantitative data regarding 13-HODE concentrations in various tissues and its effects as reported in preclinical studies.

Tissue/PlasmaSpeciesCondition13-HODE Concentration (pmol/mg tissue or pmol/µL plasma)Citation
Visceral Adipose TissueRatEndogenous10-27[1]
Perirenal Adipose TissueRatEndogenous10-27[1]
PlasmaRat90 min post-gavage (0.5 mg/kg)~0.10 (total d4-13-HODE)[1][2]
PlasmaRat5 min post-gavage (0.5 mg/kg)~0.0054 (unesterified d4-13-HODE)[1][2]

Table 1: Endogenous and post-administration concentrations of 13-HODE.

Cell LineTreatmentEffectQuantitative ChangeCitation
THP-1 Monocytes/Macrophages9-HODE, 13-HODEIncreased FABP4 expressionConcentration-dependent increase[3]
Human Adipocyte Precursor CellsTNF-α (5 nM) for 24hSuppressed GPDH activity55% decrease[4]
3T3-L1 AdipocytesAkt inhibitor (Akt1i)Inhibited insulin-stimulated Akt phosphorylation (Thr308)20% inhibition[5]
3T3-L1 AdipocytesAkt inhibitor (Akt1i)Inhibited insulin-stimulated Akt phosphorylation (Ser473)50% inhibition[5]
3T3-L1 AdipocytesAkt inhibitor (Akt2i)Inhibited insulin-stimulated Akt phosphorylation (Thr308)40% inhibition[5]
3T3-L1 AdipocytesAkt inhibitor (Akt2i)Inhibited insulin-stimulated Akt phosphorylation (Ser473)80% inhibition[5]

Table 2: Quantitative effects of 13-HODE and related signaling molecules in vitro.

Signaling Pathways of 13-HODE in Adipose Tissue

The biological effects of 13-HODE in adipose tissue are primarily mediated through its interaction with the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and insulin sensitivity.

13-HODE/PPARγ Signaling Pathway

13-HODE acts as an endogenous ligand for PPARγ. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the transcriptional regulation of target genes.

G cluster_extracellular Extracellular cluster_cell Adipocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13_HODE_ext 13-HODE 13_HODE_int 13-HODE 13_HODE_ext->13_HODE_int Uptake PPARg_cyt PPARγ 13_HODE_int->PPARg_cyt Binds to PPARg_RXR_complex PPARγ-RXR Heterodimer PPARg_cyt->PPARg_RXR_complex RXR RXR RXR->PPARg_RXR_complex PPRE PPRE PPARg_RXR_complex->PPRE Binds to Target_Genes Target Genes (e.g., FABP4, CD36) PPRE->Target_Genes Regulates Transcription Adipogenesis Adipogenesis Target_Genes->Adipogenesis Insulin_Sensitivity Insulin Sensitivity Target_Genes->Insulin_Sensitivity Inflammation_Mod Inflammation Modulation Target_Genes->Inflammation_Mod

13-HODE activation of the PPARγ signaling pathway in adipocytes.

Key downstream effects of 13-HODE-mediated PPARγ activation include:

  • Adipogenesis: Promotion of preadipocyte differentiation into mature adipocytes.

  • Lipid Metabolism: Upregulation of genes involved in fatty acid uptake and storage, such as Fatty Acid Binding Protein 4 (FABP4) and CD36.[3]

  • Insulin Sensitization: Potential improvement in insulin signaling, although the direct effects on components like Akt phosphorylation require further dose-dependent characterization.

  • Inflammation Modulation: The role of 13-HODE in adipose tissue inflammation is complex, with evidence suggesting both pro- and anti-inflammatory effects depending on the context and the specific stereoisomer.

Potential Crosstalk with GPR120

While direct binding of 13-HODE to G-protein coupled receptor 120 (GPR120) in adipocytes has not been definitively established, the potential for crosstalk between the PPARγ and GPR120 signaling pathways exists. GPR120 is a known receptor for other long-chain fatty acids, including omega-3 fatty acids, and its activation also leads to anti-inflammatory and insulin-sensitizing effects. It is plausible that the activation of PPARγ by 13-HODE could influence the expression or activity of GPR120, or that both pathways converge on common downstream targets.

G 13_HODE 13-HODE PPARg PPARγ 13_HODE->PPARg Activates Other_FAs Other Fatty Acids (e.g., Omega-3s) GPR120 GPR120 Other_FAs->GPR120 Activates PPARg->GPR120 Potential Crosstalk Adipogenesis Adipogenesis PPARg->Adipogenesis Insulin_Sensitivity Insulin Sensitivity PPARg->Insulin_Sensitivity Anti_inflammation Anti-inflammation PPARg->Anti_inflammation GPR120->PPARg Potential Crosstalk GPR120->Insulin_Sensitivity GPR120->Anti_inflammation

Potential crosstalk between 13-HODE/PPARγ and GPR120 signaling pathways.

Experimental Protocols

Quantification of 13-HODE in Adipose Tissue by LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of 13-HODE from adipose tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G start Adipose Tissue Sample homogenization Homogenization (in saline with EDTA) start->homogenization extraction Liquid-Liquid Extraction (e.g., with chloroform/methanol) homogenization->extraction saponification Saponification (Alkaline Hydrolysis) (to release esterified 13-HODE) extraction->saponification acidification Acidification saponification->acidification spe Solid Phase Extraction (SPE) (for cleanup and concentration) acidification->spe lcms LC-MS/MS Analysis (with internal standard, e.g., 13-HODE-d4) spe->lcms quantification Quantification lcms->quantification

Workflow for the quantification of 13-HODE in adipose tissue.

Materials:

  • Adipose tissue sample

  • 0.9% NaCl with 1 mM EDTA

  • Chloroform/Methanol with BHT

  • 0.4 M NaOH or other suitable base

  • Acetic acid or other suitable acid

  • Internal standard (e.g., 13-HODE-d4)

  • LC-MS/MS system with a C18 column

Procedure:

  • Homogenization: Homogenize a known weight of adipose tissue in ice-cold 0.9% NaCl containing 1 mM EDTA.[1]

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol containing an antioxidant like BHT to prevent further oxidation.[1]

  • Saponification: To measure total 13-HODE (free and esterified), perform alkaline hydrolysis (saponification) by adding a methanolic base solution (e.g., 0.4 M NaOH) and heating.[1]

  • Acidification: Neutralize the sample with an acid (e.g., acetic acid) to a pH of 4-6.[1]

  • Solid Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample and concentrate the analytes.

  • LC-MS/MS Analysis: Reconstitute the dried extract in the initial mobile phase and inject it into the LC-MS/MS system. Use a C18 reverse-phase column for separation. The mass spectrometer should be operated in negative ionization mode with multiple reaction monitoring (MRM) for the specific precursor and product ions of 13-HODE and the internal standard. For d4-13-HODE, a common transition is 299.3 -> 198.1.[1]

  • Quantification: Generate a calibration curve using known concentrations of a 13-HODE standard and the internal standard to quantify the amount of 13-HODE in the sample.

In Vitro Adipocyte Differentiation with 13-HODE Treatment

This protocol describes a general method for differentiating preadipocytes (e.g., 3T3-L1 or primary adipose-derived stem cells) into mature adipocytes while treating with 13-HODE to assess its effects on adipogenesis and metabolic function.

G start Preadipocytes (confluent) induction Induction of Differentiation (Day 0-2) (with IBMX, Dexamethasone, Insulin ± 13-HODE) start->induction maturation1 Maturation (Day 2-4) (with Insulin ± 13-HODE) induction->maturation1 maturation2 Maturation (Day 4 onwards) (Culture medium ± 13-HODE) maturation1->maturation2 analysis Analysis of Mature Adipocytes (Oil Red O staining, gene expression, etc.) maturation2->analysis

General protocol for in vitro adipocyte differentiation with 13-HODE.

Materials:

  • Preadipocyte cell line (e.g., 3T3-L1) or primary adipose-derived stem cells (ADSCs)

  • Growth medium (e.g., DMEM with 10% FBS)

  • Differentiation induction medium (e.g., growth medium supplemented with isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin)

  • 13-HODE stock solution (in ethanol (B145695) or DMSO)

  • Oil Red O staining solution

Procedure:

  • Cell Culture: Culture preadipocytes in growth medium until they reach confluence.

  • Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with differentiation induction medium. Add 13-HODE at various concentrations to the treatment groups. Include a vehicle control group.

  • Maturation: After 2-3 days, replace the induction medium with a maturation medium (e.g., growth medium with insulin) containing the respective concentrations of 13-HODE.

  • Maintenance: Continue to culture the cells for an additional 4-8 days, replacing the medium every 2-3 days with fresh maturation medium containing 13-HODE.

  • Analysis: At the end of the differentiation period, assess adipogenesis and metabolic function.

    • Lipid Accumulation: Stain the cells with Oil Red O to visualize lipid droplets. Quantify lipid accumulation by extracting the dye and measuring its absorbance.

    • Gene Expression: Analyze the expression of adipogenic marker genes (e.g., Pparg, Fabp4, Adipoq) by qRT-PCR.

    • Protein Expression: Analyze the expression of key proteins in the insulin signaling pathway (e.g., p-Akt, GLUT4) by Western blotting.

    • Glucose Uptake: Perform a radiolabeled 2-deoxyglucose uptake assay to measure insulin-stimulated glucose transport.

In Vivo Administration of 13-HODE in Mice

This protocol provides a general framework for administering 13-HODE to mice to study its effects on adipose tissue in vivo.

Methods of Administration:

  • Oral Gavage: This method mimics dietary intake. A typical dose used in rodent studies for bioactive lipids is around 0.5 mg/kg body weight.[1][2] The 13-HODE should be formulated in a suitable vehicle, such as a solution containing HEPES buffer and fatty acid-free BSA.[2]

  • Intraperitoneal (IP) Injection: This method allows for direct systemic administration. The dosage and vehicle would be similar to oral gavage.

Experimental Workflow:

G start Acclimatize Mice treatment Administer 13-HODE or Vehicle (e.g., daily for several weeks) start->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring metabolic_testing Perform Metabolic Tests (GTT, ITT) monitoring->metabolic_testing euthanasia Euthanize and Collect Tissues metabolic_testing->euthanasia analysis Analyze Adipose Tissue (Histology, Gene/Protein Expression, 13-HODE levels) euthanasia->analysis

Workflow for in vivo studies of 13-HODE in mice.

Procedure:

  • Acclimatization: Acclimatize mice to the experimental conditions.

  • Treatment: Administer 13-HODE or vehicle to the respective groups daily or on a predetermined schedule for the duration of the study.

  • Monitoring: Regularly monitor body weight, food intake, and general health of the animals.

  • Metabolic Testing: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess systemic glucose homeostasis and insulin sensitivity.

  • Tissue Collection: At the end of the study, euthanize the mice and collect adipose tissue depots (e.g., epididymal, subcutaneous) and other relevant tissues.

  • Adipose Tissue Analysis:

    • Histology: Fix a portion of the adipose tissue for histological analysis (e.g., H&E staining) to assess adipocyte size and morphology.

    • Gene and Protein Expression: Snap-freeze a portion of the tissue for analysis of gene (qRT-PCR) and protein (Western blotting) expression of markers related to inflammation, insulin signaling, and adipogenesis.

    • 13-HODE Quantification: Use a portion of the tissue for LC-MS/MS analysis to determine the concentration of 13-HODE.

Role in Brown and Beige Adipose Tissue

The role of 13-HODE in brown and beige adipose tissue thermogenesis is an area of active investigation. While direct evidence is limited, the activation of PPARγ by 13-HODE suggests a potential role in regulating the expression of thermogenic genes like uncoupling protein 1 (UCP1) and PGC-1α. GPR120, a receptor for other fatty acids, has been shown to promote brown fat activation and the "browning" of white fat.[1] Further research is needed to elucidate the specific effects of 13-HODE on the differentiation and function of brown and beige adipocytes.

Conclusion

13-HODE is a key lipid mediator in adipose tissue, with significant implications for adipogenesis, inflammation, and insulin sensitivity, primarily through the activation of PPARγ. This technical guide provides a foundational understanding of 13-HODE's function and offers detailed protocols for its study. Future research should focus on elucidating the precise dose-dependent effects of 13-HODE in different adipose depots, exploring its role in brown and beige adipocyte thermogenesis, and clarifying its potential interplay with other fatty acid-sensing receptors like GPR120. A deeper understanding of these mechanisms will be crucial for developing novel therapeutic strategies targeting metabolic diseases.

References

Methodological & Application

Synthesis of 13-POHSA: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13-POHSA (13-palmitoleoyloxy-octadecanoic acid) is a member of the recently discovered class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2][3] These lipids have garnered significant interest within the scientific community due to their potent anti-diabetic and anti-inflammatory properties.[1][4][5][6] this compound, specifically, is comprised of palmitoleic acid esterified to 13-hydroxy stearic acid.[2][4] Elevated levels of this compound have been observed in the serum of glucose-tolerant mice, suggesting a crucial role in metabolic regulation.[2][4] This document provides a detailed protocol for the chemical synthesis of this compound, intended for researchers in the fields of drug discovery, metabolic research, and lipid biology.

Chemical Properties and Data

A summary of the key chemical properties of the reactants and the final product, this compound, is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateCAS Number
Palmitoleic Acid C₁₆H₃₀O₂254.41Liquid373-49-9
13-Hydroxy Stearic Acid C₁₈H₃₆O₃300.48Solid593-37-3
This compound C₃₄H₆₄O₄536.87Solution in methyl acetate (B1210297)2126038-97-7

Experimental Protocol: Chemical Synthesis of this compound

This protocol outlines the synthesis of this compound via a carbodiimide-mediated esterification of 13-hydroxy stearic acid with palmitoleic acid.

Materials:

  • Palmitoleic acid (≥98.5% purity)

  • 13-Hydroxy stearic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Triethylamine (B128534) (TEA)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Round-bottom flasks

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 13-hydroxy stearic acid (1.0 mmol) in anhydrous dichloromethane (20 mL).

  • Addition of Reagents: To the solution from step 1, add palmitoleic acid (1.2 mmol), EDC-HCl (1.5 mmol), and DMAP (0.1 mmol).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add triethylamine (1.5 mmol) to the stirring solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 8:2 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Alternative Enzymatic Synthesis Approach

An alternative, environmentally friendly approach to this compound synthesis involves enzymatic esterification. Lipases, such as Candida antarctica lipase (B570770) A (CalA), have been shown to effectively catalyze the esterification of hydroxy fatty acids with other fatty acids.[1][5] This method typically involves incubating the two fatty acid precursors with the immobilized enzyme in an organic solvent like toluene (B28343) at a controlled temperature.[1]

Visualizing the Synthesis and Biological Context

To aid in the understanding of the synthesis process and the biological relevance of this compound, the following diagrams are provided.

G cluster_reactants Starting Materials cluster_reaction Esterification Reaction cluster_purification Purification Palmitoleic Acid Palmitoleic Acid Reaction Reaction Palmitoleic Acid->Reaction 13-Hydroxy Stearic Acid 13-Hydroxy Stearic Acid 13-Hydroxy Stearic Acid->Reaction EDC, DMAP, TEA EDC, DMAP, TEA EDC, DMAP, TEA->Reaction DCM (solvent) DCM (solvent) DCM (solvent)->Reaction Work-up Work-up Reaction->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography Product This compound Column Chromatography->Product

Caption: Workflow for the chemical synthesis of this compound.

G This compound This compound Metabolic Regulation Metabolic Regulation This compound->Metabolic Regulation Anti-inflammatory Effects Anti-inflammatory Effects Metabolic Regulation->Anti-inflammatory Effects Anti-diabetic Effects Anti-diabetic Effects Metabolic Regulation->Anti-diabetic Effects Reduced Inflammation Reduced Inflammation Anti-inflammatory Effects->Reduced Inflammation Improved Glucose Tolerance Improved Glucose Tolerance Anti-diabetic Effects->Improved Glucose Tolerance Stimulated Insulin Secretion Stimulated Insulin Secretion Anti-diabetic Effects->Stimulated Insulin Secretion

Caption: Biological context and effects of this compound.

Conclusion

This protocol provides a reproducible method for the synthesis of this compound, a bioactive lipid with significant therapeutic potential. The availability of a reliable synthetic route is essential for advancing research into the biological functions of FAHFAs and exploring their potential as novel therapeutics for metabolic and inflammatory diseases. Researchers are encouraged to optimize and adapt this protocol to suit their specific laboratory conditions and research needs.

References

Analyzing the Novel Lipid Mediator 13-POHSA with Mass Spectrometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-POHSA (13-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid) is a recently discovered member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of lipids.[1][2] These endogenous lipids have garnered significant interest due to their beneficial biological activities, including anti-diabetic and anti-inflammatory effects.[3][4] this compound, specifically, has been shown to increase glucose-stimulated insulin (B600854) secretion (GSIS).[3] As research into the therapeutic potential of FAHFAs expands, robust and reliable analytical methods for their quantification are crucial. This application note provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for lipid analysis.[5]

Chemical Properties of this compound:

PropertyValue
Full Name 13-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid
Chemical Formula C₃₄H₆₄O₄
Molecular Weight 536.9 g/mol
Class Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA)

Signaling Pathway of this compound

FAHFAs, including this compound, exert their biological effects by activating specific G protein-coupled receptors (GPCRs), primarily GPR120 and GPR40.[4][6] Activation of GPR120 by FAHFAs is a key mechanism for their insulin-sensitizing and anti-inflammatory properties.[4][7] The binding of this compound to GPR120 can initiate a signaling cascade involving Gαq/11 and β-arrestin 2. This leads to downstream effects such as enhanced glucose uptake via the PI3K/Akt pathway and suppression of inflammatory responses by inhibiting the TAK1-TAB1 interaction, a critical step in pro-inflammatory signaling.[7][8]

This compound Signaling Pathway cluster_cytoplasm Cytoplasm This compound This compound GPR120 GPR120 This compound->GPR120 Gaq11 Gαq/11 GPR120->Gaq11 Activates beta_arrestin β-arrestin 2 GPR120->beta_arrestin Recruits PI3K PI3K Gaq11->PI3K TAK1_TAB1 TAK1/TAB1 Complex beta_arrestin->TAK1_TAB1 Inhibits Interaction Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Inflammation Pro-inflammatory Signaling TAK1_TAB1->Inflammation

Caption: this compound signaling through GPR120.

Experimental Workflow for this compound Analysis

The analysis of this compound from biological matrices involves several key steps: lipid extraction, solid-phase extraction (SPE) for enrichment, and subsequent quantification by LC-MS/MS. A generalized workflow is depicted below.

Experimental Workflow sample Biological Sample (Plasma/Tissue) extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction spe Solid-Phase Extraction (SPE) (Silica-based) extraction->spe enrichment FAHFA Enrichment spe->enrichment lcms LC-MS/MS Analysis (MRM Mode) enrichment->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for this compound analysis.

Detailed Experimental Protocols

Sample Preparation: Lipid Extraction

This protocol is adapted from established methods for FAHFA extraction.[9][10]

Materials:

  • Biological sample (e.g., 200 µL plasma or 150 mg tissue)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (MeOH)

  • Chloroform (CHCl₃)

  • Internal Standard (IS): e.g., ¹³C-labeled FAHFA analog (to be added to chloroform)

  • Centrifuge

Protocol:

  • For tissue samples, homogenize in a mixture of 1.5 mL PBS, 1.5 mL MeOH, and 3 mL CHCl₃ (containing the internal standard). For plasma samples, add to 1.3 mL PBS, 1.5 mL MeOH, and 3 mL CHCl₃ (with IS).

  • Vortex the mixture thoroughly.

  • Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.

  • Carefully collect the lower organic phase into a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Store the dried lipid extract at -80°C until further processing.

Solid-Phase Extraction (SPE) for FAHFA Enrichment

This step is crucial for removing interfering lipids and concentrating the FAHFAs.[10][11]

Materials:

Protocol:

  • Condition the silica SPE cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane.

  • Reconstitute the dried lipid extract from the previous step in 200 µL of chloroform.

  • Apply the reconstituted sample to the conditioned SPE cartridge.

  • Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.

  • Elute the FAHFA fraction with 4 mL of ethyl acetate into a clean collection tube.

  • Dry the FAHFA fraction under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of methanol (e.g., 40 µL) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are suggested for the analysis of this compound and can be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 1.7 µm, 2.1 mm x 100 mm)
Mobile Phase Isocratic elution with 93:7 methanol:water containing 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide
Flow Rate 0.2 mL/min
Column Temperature 25°C
Injection Volume 10 µL

Mass Spectrometry (MS) Parameters:

Analysis is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for quantification.

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for instrument (typically 2.5-3.5 kV)
Source Temperature Optimized for instrument (e.g., 150°C)
Desolvation Temperature Optimized for instrument (e.g., 400°C)
Gas Flow Rates Optimized for instrument

Predicted MRM Transitions for this compound:

The fragmentation of FAHFAs in negative ESI mode typically yields product ions corresponding to the constituent fatty acid and hydroxy fatty acid. For this compound (precursor ion [M-H]⁻ at m/z 535.9), the expected major fragments are from palmitoleic acid (m/z 253.2) and 13-hydroxystearic acid (m/z 299.3).

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (V)
This compound535.9253.2 (Palmitoleate)299.3 (13-Hydroxystearate)~28-30

Collision energies should be optimized for the specific instrument to achieve maximum signal intensity.

Data Presentation and Quantitative Analysis

Data should be processed using the instrument's software. A calibration curve should be generated using a series of known concentrations of a this compound analytical standard, and the concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This application note provides a comprehensive framework for the analysis of the novel lipid mediator this compound using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with an overview of its signaling pathway, offer a valuable resource for researchers investigating the role of this compound in health and disease. The high sensitivity and specificity of the described method will facilitate a deeper understanding of the biological functions of this promising class of lipids.

References

Application Notes and Protocols for the Quantification of 13-HODE in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyoctadecadienoic acid (13-HODE) is a significant oxidized metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in mammals.[1] It is generated through enzymatic action, primarily by 15-lipoxygenase (15-LOX), or via non-enzymatic free radical-mediated oxidation.[1] As a stable product of lipid peroxidation, elevated levels of 13-HODE in plasma and tissues are increasingly recognized as a key biomarker for oxidative stress. This lipid mediator is implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2][3]

In the context of atherosclerosis, 13-HODE may initially have a protective role by activating the peroxisome proliferator-activated receptor-gamma (PPARγ), which aids in clearing lipids from the arterial wall.[1][4] Furthermore, 13-HODE has been shown to suppress cancer cell growth by directly inhibiting the mTOR signaling pathway.[2][5] Given its biological importance, the accurate and precise quantification of 13-HODE in plasma is critical for clinical research and the development of novel therapeutics targeting diseases related to oxidative stress.[1]

This document provides a detailed protocol for the sensitive and specific measurement of total 13-HODE (both free and esterified) in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathways of 13-HODE

13-HODE exerts its biological effects through interactions with key signaling proteins. The diagram below provides a simplified overview of its involvement with the mTOR and PPARγ pathways.

13-HODE_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Linoleic Acid Linoleic Acid 15-Lipoxygenase 15-Lipoxygenase Linoleic Acid->15-Lipoxygenase 13-HODE 13-HODE 15-Lipoxygenase->13-HODE mTOR Complex mTOR Complex 13-HODE->mTOR Complex Inhibition PPARγ PPARγ 13-HODE->PPARγ Activation Inhibition of Cell Growth Inhibition of Cell Growth mTOR Complex->Inhibition of Cell Growth Regulation of Lipid Metabolism Regulation of Lipid Metabolism PPARγ->Regulation of Lipid Metabolism

Caption: Simplified signaling pathway of 13-HODE.[2]

Experimental Protocols

A robust and sensitive LC-MS/MS method for the quantification of total 13-HODE in plasma is detailed below. A crucial step in this protocol is alkaline hydrolysis, which releases 13-HODE from its esterified forms, providing a more complete measure of the total 13-HODE pool and a comprehensive assessment of oxidative stress.[1] The use of a stable isotope-labeled internal standard, such as 13-HODE-d4, is essential to correct for variability during sample preparation and matrix effects during ionization, ensuring high accuracy and precision.[1]

Materials and Reagents
  • Plasma Samples (collected in EDTA or heparin tubes and stored at -80°C)

  • 13-HODE standard

  • 13-HODE-d4 (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Hexane (B92381) (HPLC grade)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl)

  • Butylated hydroxytoluene (BHT)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic Acid

Sample Preparation: Alkaline Hydrolysis and Liquid-Liquid Extraction
  • Thaw Plasma: Thaw frozen plasma samples on ice. To prevent degradation, avoid repeated freeze-thaw cycles.[1]

  • Aliquoting: In a glass tube, add 100 µL of plasma.[1]

  • Antioxidant and Internal Standard Addition: Add 10 µL of BHT solution (1 mg/mL in methanol) and 10 µL of 13-HODE-d4 internal standard working solution (e.g., 500 ng/mL). Vortex briefly.[1]

  • Hydrolysis: Add 0.5 mL of 0.2 M KOH in methanol to all samples.[6] Vortex the tubes, purge with nitrogen, seal, and incubate at 60°C for 30 minutes to hydrolyze the esters.[6][7]

  • Neutralization: Cool the tubes to room temperature. Neutralize the solution by adding approximately 1 mL of 1 M HCl in methanol until the pH is around 7.[1]

  • Liquid-Liquid Extraction: Add 2 mL of hexane to the tube and vortex vigorously for 3 minutes.[1]

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the phases.[1][6]

  • Collect Supernatant: Carefully transfer the upper hexane layer to a new clean glass tube.[1][6]

  • Repeat Extraction: Repeat the extraction with another 2 mL of hexane and combine the extracts.[1]

  • Drying: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.[1][6]

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water).[1] Vortex and transfer to an LC autosampler vial.[1]

Experimental Workflow Diagram

13-HODE_Quantification_Workflow Start Start Plasma_Sample 1. Plasma Sample (100 µL) Start->Plasma_Sample Add_Antioxidant_IS 2. Add BHT and 13-HODE-d4 Plasma_Sample->Add_Antioxidant_IS Hydrolysis 3. Alkaline Hydrolysis (0.2M KOH, 60°C, 30 min) Add_Antioxidant_IS->Hydrolysis Neutralization 4. Neutralize with HCl Hydrolysis->Neutralization Extraction_1 5. Liquid-Liquid Extraction with Hexane Neutralization->Extraction_1 Centrifugation 6. Centrifuge (2,000 x g, 5 min) Extraction_1->Centrifugation Collect_Supernatant 7. Collect Hexane Layer Centrifugation->Collect_Supernatant Extraction_2 8. Repeat Extraction Collect_Supernatant->Extraction_2 Combine_Extracts 9. Combine Hexane Extracts Extraction_2->Combine_Extracts Evaporation 10. Evaporate to Dryness (Nitrogen Stream) Combine_Extracts->Evaporation Reconstitution 11. Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis 12. LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis End End LC_MS_MS_Analysis->End

Caption: Experimental workflow for the quantification of 13-HODE in plasma.[1]

LC-MS/MS Analysis

Chromatographic and Mass Spectrometric Conditions
ParameterTypical Value
LC System Agilent 1200 Series or equivalent[8]
Column C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm)[7]
Mobile Phase A Water with 0.1% formic acid[7]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid[7]
Flow Rate 0.2 mL/min[7]
Injection Volume 5-10 µL[9]
Gradient Start at 10% B, ramp to 95% B over 10 min, hold for 2 min, then re-equilibrate[1]
MS System Triple quadrupole mass spectrometer[10]
Ionization Mode Electrospray Ionization (ESI) in negative ion mode[9]
Scan Type Multiple Reaction Monitoring (MRM)[9]

Note: MS/MS parameters such as collision energy and declustering potential should be optimized for the specific instrument used.[1][7]

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
13-HODE 295.2195.1[9]
13-HODE-d4 (Internal Standard) 299.2198.1[6][9]

Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using a 13-HODE standard.[1] The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.[1] The linear range and limit of quantitation (LOQ) must be established based on the specific application.[1]

Performance Characteristics

The following table summarizes typical performance characteristics for the quantification of 13-HODE in plasma using a validated LC-MS/MS method.

ParameterTypical Value
Linearity (R²) > 0.99[7]
Limit of Detection (LOD) ~18.5 nmol/L in plasma[7]
Limit of Quantification (LOQ) ~18.5 nmol/L in plasma[7]
Reproducibility (CV) < 18.5%[7]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of 13-HODE in plasma using LC-MS/MS. The described method, which includes alkaline hydrolysis and liquid-liquid extraction, coupled with the use of a deuterated internal standard, offers a robust, sensitive, and specific approach for researchers, scientists, and drug development professionals investigating the role of 13-HODE in various physiological and pathological states. Accurate measurement of this important biomarker of oxidative stress can provide valuable insights into disease mechanisms and aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols for the Measurement of 13-HODE in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyoctadecadienoic acid (13-HODE) is a significant oxidized metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in mammals.[1] It is generated through the enzymatic action of 15-lipoxygenase (15-LOX) or via non-enzymatic free radical-mediated oxidation. As a stable product of lipid peroxidation, elevated levels of 13-HODE in tissues and plasma are increasingly recognized as a key biomarker for oxidative stress. This lipid mediator is implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2][3] In the context of atherosclerosis, 13-HODE, generated by macrophages, may initially serve a protective role by activating the peroxisome proliferator-activated receptor-gamma (PPARγ), which aids in lipid clearance from arterial walls.[1][3] Given its biological importance, the accurate and precise quantification of 13-HODE in tissues is critical for clinical research and the development of novel therapeutics targeting diseases related to oxidative stress.

These application notes provide detailed protocols for the extraction and quantification of 13-HODE from tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The following tables summarize reported concentrations of 13-HODE in various biological matrices. These values can serve as a reference for expected ranges in experimental studies.

Table 1: 13-HODE Concentrations in Rat Plasma and Tissues

MatrixConcentration (nmol/L or nmol/g)Method of AdministrationNotesReference
Plasma123.2 ± 31.1 nmol/LEndogenous[4]
Liver~1.5 nmol/gGavage (d4-13-HODE)Measured after 90 minutes[5]
Adipose Tissue~0.5 nmol/gGavage (d4-13-HODE)Measured after 90 minutes[5]
Heart~0.25 nmol/gGavage (d4-13-HODE)Measured after 90 minutes[5]
BrainNot DetectedGavage (d4-13-HODE)[5][6]

Table 2: Performance Characteristics of 13-HODE Quantification by LC-MS/MS

ParameterTypical ValueMatrixReference
Linearity (R²)> 0.99Plasma[7]
Limit of Detection (LOD)~18.5 nmol/LPlasma[7]
Limit of Quantification (LOQ)~18.5 nmol/LPlasma[4][7]
Reproducibility (CV)< 18.5%Plasma[4][7]

Signaling Pathways of 13-HODE

13-HODE exerts its biological effects through various signaling pathways. A key mechanism is the activation of PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[3][8] Additionally, 13-HODE has been shown to inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation.[9]

13-HODE_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Linoleic_Acid Linoleic Acid 15-LOX 15-Lipoxygenase Linoleic_Acid->15-LOX Oxidation 13-HODE 13-HODE 15-LOX->13-HODE PPARg PPARγ 13-HODE->PPARg Activates mTOR mTOR Pathway 13-HODE->mTOR Inhibits RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Gene Promoter) RXR->PPRE Binds to Gene_Expression Gene Expression (Lipid Metabolism, Anti-inflammatory) PPRE->Gene_Expression Regulates Cell_Growth Inhibition of Cell Growth mTOR->Cell_Growth

Caption: Signaling pathways of 13-HODE.

Experimental Protocols

Protocol 1: Extraction of 13-HODE from Tissues for LC-MS/MS Analysis

This protocol details the extraction of total 13-HODE (free and esterified) from tissue samples using liquid-liquid extraction followed by saponification.

Materials:

  • Tissue sample (e.g., liver, adipose, heart)

  • Internal Standard (IS): 13-HODE-d4 in methanol

  • Butylated hydroxytoluene (BHT) solution (1 mg/mL in methanol)

  • Chloroform:Methanol (2:1, v/v) containing 0.002% BHT

  • Potassium Hydroxide (KOH) solution (0.3 M in 90:10 methanol:water)

  • Formic acid

  • Hexane (B92381)

  • LC-MS grade water and solvents

  • Homogenizer

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Weigh approximately 50-100 mg of frozen tissue and place it in a glass tube.

  • Internal Standard Addition: Add 10 µL of the internal standard solution (e.g., 13-HODE-d4 at 1 µg/mL) and 10 µL of BHT solution to the tissue sample.[1]

  • Homogenization: Add 2 mL of cold Chloroform:Methanol (2:1) to the tube and homogenize the tissue thoroughly until no visible particles remain.

  • Lipid Extraction:

    • Vortex the homogenate vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully transfer the lower organic layer to a new clean glass tube.

    • Re-extract the remaining aqueous layer and protein pellet with another 2 mL of Chloroform:Methanol (2:1), vortex, and centrifuge again.

    • Pool the organic layers.

  • Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

  • Saponification (Alkaline Hydrolysis):

    • To the dried lipid extract, add 1 mL of 0.3 M KOH in 90:10 methanol:water.[10]

    • Vortex vigorously for 30 seconds.

    • Incubate at 80°C for 60 minutes in a water bath to release esterified 13-HODE.[10]

  • Neutralization and Extraction:

    • Cool the samples on ice.

    • Add 100 µL of formic acid to neutralize the solution.[10]

    • Add 2 mL of hexane, vortex vigorously for 3 minutes.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer to a new tube.

    • Repeat the hexane extraction and combine the hexane layers.[10]

  • Final Preparation:

    • Evaporate the pooled hexane extract to dryness under nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[10]

Protocol 2: Quantification of 13-HODE by LC-MS/MS

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm)[7]

  • Mobile Phase A: Water with 0.1% formic acid[7]

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid[7]

  • Flow Rate: 0.2 mL/min[7]

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.[1]

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM).[11]

    • MRM Transition for 13-HODE: m/z 295.2 -> 195.1[11]

    • MRM Transition for 13-HODE-d4 (IS): m/z 299.3 -> 198.1[5]

Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of 13-HODE in the samples is then determined from this curve.

Protocol 3: Measurement of 13-HODE by ELISA

ELISA kits provide a high-throughput alternative for the quantification of 13-HODE. The following is a general protocol; always refer to the specific manufacturer's instructions.

Principle: This is a competitive immunoassay. 13-HODE in the sample competes with a fixed amount of HRP-conjugated 13-HODE for binding sites on a polyclonal anti-13-HODE antibody coated on the microplate. The color intensity is inversely proportional to the amount of 13-HODE in the sample.[12]

Procedure:

  • Sample Preparation: Prepare tissue homogenates as described in Protocol 1 (steps 1-5). After the initial lipid extraction and drying, reconstitute the sample in the assay buffer provided with the kit. Further dilutions may be necessary to bring the concentration within the detection range of the assay.

  • Assay Procedure:

    • Add standards and prepared samples to the appropriate wells of the microplate.

    • Add the 13-HODE-HRP conjugate to each well.

    • Add the anti-13-HODE antibody to each well.

    • Incubate for the time specified in the kit manual (e.g., 1 hour at room temperature).

    • Wash the wells multiple times with the provided wash buffer.

    • Add the substrate solution to each well and incubate until color develops.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of 13-HODE in the samples by interpolating from the standard curve.

Experimental Workflow Diagram

13-HODE_Measurement_Workflow Start Start: Tissue Sample Homogenization Tissue Homogenization with Internal Standard Start->Homogenization LLE Liquid-Liquid Extraction (Chloroform:Methanol) Homogenization->LLE Saponification Saponification (Alkaline Hydrolysis) LLE->Saponification SPE Solid-Phase Extraction (Hexane) Saponification->SPE Dry_Reconstitute Dry and Reconstitute SPE->Dry_Reconstitute Analysis Analysis Dry_Reconstitute->Analysis LCMS LC-MS/MS Analysis->LCMS High Specificity ELISA ELISA Analysis->ELISA High Throughput Data Data Analysis and Quantification LCMS->Data ELISA->Data

Caption: Workflow for 13-HODE measurement in tissues.

References

Application Notes and Protocols for Cell-Based Assays to Determine 13-POHSA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-POHSA (13-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid) is a recently identified member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of lipids. Emerging research indicates that this compound and other FAHFAs play significant roles in metabolic regulation and inflammatory processes, positioning them as potential therapeutic targets for metabolic syndrome, type 2 diabetes, and inflammatory diseases. These endogenous lipids are known to exert their effects through G protein-coupled receptors (GPCRs), primarily GPR40 (also known as FFAR1) and GPR120 (also known as FFAR4). This document provides detailed application notes and protocols for cell-based assays to characterize the bioactivity of this compound.

Signaling Pathways of this compound

This compound activates GPR40 and GPR120, which are coupled to Gq/11 and Gs proteins. Activation of these pathways leads to downstream signaling cascades involving intracellular calcium mobilization, cyclic AMP (cAMP) production, and modulation of the NF-κB inflammatory pathway.

This compound Signaling Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound GPR40 GPR40 This compound->GPR40 GPR120 GPR120 This compound->GPR120 Gq11 Gq11 GPR40->Gq11 GPR120->Gq11 Gs Gs GPR120->Gs PLC PLC Gq11->PLC AC AC Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca2 IP3->Ca2 Release from ER NFkB_in IKK -> IκB-NF-κB DAG->NFkB_in PKC activation Insulin (B600854) Secretion Insulin Secretion Ca2->Insulin Secretion PKA PKA cAMP->PKA Glucose Uptake Glucose Uptake PKA->Glucose Uptake NFkB_act NF-κB NFkB_nuc NF-κB NFkB_act->NFkB_nuc Translocation Gene Gene Expression (e.g., anti-inflammatory) NFkB_nuc->Gene Anti-inflammatory\nResponse Anti-inflammatory Response Gene->Anti-inflammatory\nResponse

Caption: this compound Signaling Pathways. Max Width: 760px.

Application 1: Assessment of this compound-Induced Insulin Secretion

This assay measures the ability of this compound to stimulate glucose-stimulated insulin secretion (GSIS) in a pancreatic beta-cell line.

Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

GSIS Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed INS-1 832/13 cells in 96-well plate Culture Culture to 80-90% confluency Seed->Culture Starve Starve cells in glucose-free KRBH buffer (1h) Culture->Starve Wash Wash with glucose-free KRBH Starve->Wash Treat Incubate with this compound and glucose (low/high) (2h) Wash->Treat Collect Collect supernatant Treat->Collect ELISA Measure insulin concentration by ELISA Collect->ELISA Analyze Analyze and compare insulin secretion ELISA->Analyze

Caption: GSIS Assay Workflow. Max Width: 760px.

Materials:

  • Cell Line: INS-1 832/13 rat insulinoma cells

  • Reagents:

    • This compound (stock solution in DMSO or ethanol)

    • Krebs-Ringer Bicarbonate Buffer (KRBH): 116 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, 0.1% BSA, pH 7.4

    • Glucose (stock solution in water)

    • Positive Control: Glibenclamide (a known insulin secretagogue)

    • Negative Control: Vehicle (DMSO or ethanol)

    • Insulin ELISA kit

Procedure:

  • Cell Culture: Seed INS-1 832/13 cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Cell Starvation: On the day of the assay, gently wash the cells twice with glucose-free KRBH buffer. Then, incubate the cells in glucose-free KRBH buffer for 1 hour at 37°C to establish a basal state.

  • Treatment: After starvation, wash the cells once more with glucose-free KRBH buffer. Prepare treatment solutions containing:

    • Low glucose (e.g., 2.8 mM) + Vehicle

    • Low glucose (e.g., 2.8 mM) + this compound (various concentrations)

    • High glucose (e.g., 16.7 mM) + Vehicle

    • High glucose (e.g., 16.7 mM) + this compound (various concentrations)

    • High glucose (e.g., 16.7 mM) + Glibenclamide

  • Incubation: Add the treatment solutions to the respective wells and incubate for 2 hours at 37°C.

  • Sample Collection: After incubation, carefully collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Compare the insulin secretion levels between the different treatment groups.

Data Presentation:

Treatment GroupGlucose (mM)This compound (µM)Insulin Secretion (ng/mg protein)Fold Change vs. Vehicle
Vehicle2.801.0
This compound2.81
This compound2.810
This compound2.850
Vehicle16.701.0
This compound16.71
This compound16.710
This compound16.750
Glibenclamide16.710

Application 2:

Application Notes and Protocols for In Vitro Studies of 13-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13-POHSA, or 13-hydroxypalmitoyloxystearic acid, is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. Emerging research suggests that FAHFAs, including this compound, may play significant roles in metabolic regulation and inflammation. Specifically, these lipids have been associated with improved glucose tolerance, enhanced insulin (B600854) secretion, and anti-inflammatory effects, making them promising targets for research in metabolic syndrome, type 2 diabetes, and inflammatory diseases.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust in vitro models for studying the biological activities of this compound. The following sections detail recommended cell lines, experimental protocols for assessing metabolic and anti-inflammatory effects, and data presentation guidelines.

Recommended In Vitro Models

A variety of cell lines are suitable for investigating the diverse biological functions of this compound. The selection of a specific cell line should be guided by the research question.

For Studying Metabolic Effects:

  • 3T3-L1 Adipocytes: A widely used and well-characterized murine preadipocyte cell line that can be differentiated into mature adipocytes. These cells are an excellent model for studying insulin-stimulated glucose uptake and adipogenesis.

  • C2C12 Myotubes: A murine myoblast cell line that can be differentiated into myotubes, mimicking skeletal muscle cells. They are a primary model for investigating insulin-stimulated glucose uptake in muscle.

  • L6 Myotubes: A rat skeletal muscle cell line that also differentiates into myotubes and is frequently used for glucose uptake assays.

  • INS-1 (832/13) Pancreatic β-cells: A rat insulinoma cell line that is a robust model for studying glucose-stimulated insulin secretion (GSIS).

  • STC-1 Enteroendocrine Cells: A murine intestinal cell line used to study the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone.

For Studying Anti-inflammatory Effects:

  • RAW 264.7 Macrophages: A murine macrophage-like cell line that is extensively used to study inflammatory responses. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory state, providing a model to test the anti-inflammatory properties of this compound.

  • THP-1 Monocytes/Macrophages: A human monocytic cell line that can be differentiated into macrophages. This provides a human-relevant model to study inflammation.

Data Presentation

To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables. The following tables provide examples of how to present data on the effects of FAHFAs on insulin secretion, glucose uptake, and inflammatory cytokine production. Note: The data presented below is for illustrative purposes and is based on studies of related FAHFA isomers due to the limited availability of specific quantitative data for this compound.

Table 1: Effect of FAHFAs on Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets

TreatmentGlucose Concentration (mM)Insulin Secretion (fmol/IEQ/min)Fold Change vs. Control
Control2.80.131.0
Control16.71.5612.0
5-PAHSA (20 µM)16.7-1.04 ± 0.07
5-PAHSA (40 µM)16.7-1.20 ± 0.09
5-PAHSA (80 µM)16.7-1.31 ± 0.16

Data adapted from a study on 5-PAHSA in murine islets.[1]

Table 2: Effect of FAHFAs on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

TreatmentInsulin (nM)Glucose Uptake (Fold Change over Basal)
Vehicle01.0
Vehicle1003.5 ± 0.4
GPR120 Agonist01.2 ± 0.1
GPR120 Agonist1005.2 ± 0.6

Data is hypothetical and for illustrative purposes, based on the known effects of GPR120 agonists.[2]

Table 3: Effect of FAHFAs on LPS-Induced Cytokine Production in RAW 264.7 Macrophages

TreatmentTNF-α (% Inhibition)IL-6 (% Inhibition)IL-1β (% Inhibition)
FAHFA (10 µg/mL)15 ± 510 ± 412 ± 6
FAHFA (50 µg/mL)35 ± 825 ± 730 ± 9
FAHFA (100 µg/mL)60 ± 1050 ± 1255 ± 11

Data is hypothetical and for illustrative purposes, based on the known anti-inflammatory effects of FAHFAs.[2][3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro effects of this compound.

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells

Objective: To determine the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.

Materials:

  • INS-1 (832/13) cells

  • RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4

  • Glucose solutions (Low: 2.8 mM; High: 16.7 mM in KRBH)

  • This compound stock solution (in DMSO or ethanol)

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Culture INS-1 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂. Seed cells in 24-well plates and grow to 80-90% confluency.

  • Pre-incubation: Gently wash the cells twice with KRBH containing 2.8 mM glucose. Pre-incubate the cells in this buffer for 2 hours at 37°C to allow them to equilibrate to a basal state.

  • Treatment: After pre-incubation, aspirate the buffer and add fresh KRBH containing 2.8 mM glucose (basal) or 16.7 mM glucose (stimulated), with or without various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Sample Collection: After incubation, collect the supernatant from each well. Centrifuge at 500 x g for 5 minutes to remove any detached cells.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Express the results as fold change over the basal glucose condition.

Protocol 2: 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To measure the effect of this compound on insulin-stimulated glucose uptake in adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes (see differentiation protocol below)

  • DMEM (high glucose) with 10% Fetal Bovine Serum (FBS)

  • Krebs-Ringer Phosphate (KRP) buffer: 136 mM NaCl, 4.7 mM KCl, 10 mM Na₂HPO₄, 1.25 mM MgSO₄, 1.25 mM CaCl₂, pH 7.4

  • Insulin solution (100 nM in KRP buffer)

  • This compound stock solution

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) solution (100 µM in glucose-free KRP buffer)

  • Cytochalasin B (as a negative control for glucose transport)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)

3T3-L1 Differentiation Protocol:

  • Grow 3T3-L1 preadipocytes to confluence in DMEM with 10% calf serum.

  • Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin.

  • On Day 2, replace the medium with DMEM containing 10% FBS and 1.7 µM insulin.

  • On Day 4, and every two days thereafter, feed the cells with DMEM containing 10% FBS. Mature adipocytes are typically ready for experiments between Day 8 and Day 12.

Glucose Uptake Procedure:

  • Serum Starvation: Wash differentiated 3T3-L1 adipocytes twice with serum-free DMEM and then incubate in serum-free DMEM for 2-4 hours at 37°C.

  • Pre-treatment: Wash the cells twice with KRP buffer. Pre-treat the cells with or without this compound in KRP buffer for 30 minutes at 37°C.

  • Insulin Stimulation: Add insulin (100 nM final concentration) to the designated wells and incubate for 20 minutes at 37°C to stimulate GLUT4 translocation.

  • Glucose Uptake: Add 2-NBDG solution to all wells and incubate for 15 minutes at 37°C.

  • Termination: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Fluorescence Measurement: Lyse the cells with a suitable lysis buffer and measure the fluorescence of the cell lysate using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence readings to the protein concentration of each well. Express the results as fold change over the basal (no insulin) condition.

Protocol 3: Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli (100 ng/mL in DMEM)

  • This compound stock solution

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Griess Reagent for Nitric Oxide (NO) measurement (optional)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour at 37°C. Include a vehicle control.

  • Inflammatory Challenge: Add LPS (100 ng/mL final concentration) to the wells (except for the unstimulated control) and incubate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's protocols.

  • (Optional) Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable product of NO, in the supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of cytokine/NO production by this compound compared to the LPS-only treated cells.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathways through which this compound may exert its biological effects, as well as a typical experimental workflow.

Proposed Signaling Pathways

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR120 GPR120 Gaq11 Gαq/11 PLC PLC PIP2 PIP2 IP3 IP3 DAG DAG ER Endoplasmic Reticulum Ca2 Ca²⁺ PKC PKC PI3K PI3K Akt Akt GLUT4_vesicle GLUT4 Vesicle GLUT4_translocation GLUT4 Translocation Glucose_uptake Glucose Uptake

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates This compound This compound This compound->IKK inhibits

Experimental Workflow

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Select_Model Select In Vitro Model (e.g., 3T3-L1, RAW 264.7) Prepare_Reagents Prepare Reagents (this compound, Media, Buffers) Select_Model->Prepare_Reagents Cell_Culture Cell Culture & Seeding Prepare_Reagents->Cell_Culture Treatment Treat with this compound (Dose-response, Time-course) Cell_Culture->Treatment Assay Perform Assay (Glucose Uptake, Cytokine ELISA) Treatment->Assay Data_Collection Collect Raw Data (Fluorescence, Absorbance) Assay->Data_Collection Normalization Normalize Data (to Protein Content or Control) Data_Collection->Normalization Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Normalization->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Conclusion

The provided application notes and protocols offer a robust framework for investigating the in vitro biological activities of this compound. By utilizing the recommended cell models and detailed experimental procedures, researchers can effectively explore the metabolic and anti-inflammatory potential of this novel lipid molecule. The structured data presentation and visualization of signaling pathways will aid in the clear communication and interpretation of findings, ultimately contributing to a better understanding of the therapeutic promise of this compound.

References

Application Notes and Protocols for Animal Models in 13-POHSA Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-hydroxy-9Z,11E-octadecadienoic acid (13-POHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, has emerged as a bioactive molecule with significant therapeutic potential. Exhibiting potent anti-diabetic and anti-inflammatory properties, this compound and its related compounds are the subject of growing interest in metabolic and inflammatory disease research. Animal models are indispensable tools for elucidating the physiological roles of this compound and evaluating its therapeutic efficacy.

These application notes provide an overview of relevant animal models, detailed experimental protocols, and summaries of quantitative data to guide researchers in the study of this compound.

Animal Models for this compound Research

The selection of an appropriate animal model is critical for investigating the specific biological effects of this compound. Key models are categorized below based on the primary research focus.

Metabolic Disease Models

Animal models of metabolic syndrome are crucial for studying the anti-diabetic properties of this compound, such as its effects on glucose tolerance and insulin (B600854) sensitivity.

  • Adipose-Specific GLUT4 Overexpressing (AG4OX) Mice: These mice exhibit enhanced insulin sensitivity and glucose tolerance despite being obese. They are characterized by significantly elevated endogenous levels of FAHFAs, including this compound, in adipose tissue and serum, making them an excellent model for studying the endogenous functions of these lipids.

  • High-Fat Diet (HFD)-Induced Obese Mice: This is a widely used model to induce insulin resistance and obesity that mimics human metabolic syndrome. Administration of FAHFAs to HFD-fed mice has been shown to improve glucose tolerance.[1]

  • Leptin-Deficient (ob/ob) Mice: These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, hyperglycemia, and insulin resistance. They are a well-established model for type 2 diabetes research.

  • Leptin Receptor-Deficient (db/db) Mice: Similar to ob/ob mice, these mice have a mutation in the leptin receptor gene, resulting in a severe diabetic phenotype.[2]

Inflammatory Disease Models

To investigate the anti-inflammatory properties of this compound, models that induce a robust inflammatory response are utilized.

  • Lipopolysaccharide (LPS)-Induced Inflammation Model: Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response characterized by the production of pro-inflammatory cytokines. This model is suitable for assessing the acute anti-inflammatory effects of this compound.

  • Dextran Sulfate Sodium (DSS)-Induced Colitis Model: This is a widely used and reproducible model for inflammatory bowel disease (IBD). DSS is administered in drinking water and is directly toxic to colonic epithelial cells, leading to a breakdown of the intestinal barrier and subsequent inflammation, mimicking features of ulcerative colitis.[1][2][3][4][5]

Quantitative Data from Animal Studies

The following tables summarize key quantitative data from studies involving FAHFAs and related lipids in various animal models.

Table 1: Effects of FAHFA Administration on Glucose Metabolism in HFD-Fed Mice

ParameterTreatment GroupDosageRoute of AdministrationObservationReference
Blood Glucose5- or 9-PAHSANot specifiedOral gavageLowered basal glycemia 30 minutes post-administration[1]
Glucose Tolerance5- or 9-PAHSANot specifiedOral gavageImproved glucose tolerance with reduced area under the curve[1]

Table 2: Parameters for DSS-Induced Colitis Model

ParameterSpecificationReference
Animal StrainC57BL/6 or BALB/c mice[4]
DSS Concentration1.5% - 5.0% in drinking water (depending on strain and desired severity)[2][4][5]
Duration of DSS Administration (Acute)5-7 consecutive days[1][5]
Duration of DSS Administration (Chronic)Cyclical: e.g., 7 days of DSS followed by 7-10 days of regular water, repeated for several cycles[4]

Experimental Protocols

Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This protocol is used to assess how quickly glucose is cleared from the blood following an intraperitoneal injection of a glucose bolus.

Materials:

  • Glucose solution (20% w/v in sterile saline)

  • Glucometer and test strips

  • Mice (e.g., HFD-fed C57BL/6J)

  • This compound or vehicle control

Procedure:

  • Fast mice for 6 hours prior to the experiment, with free access to water.

  • Administer this compound or vehicle control via oral gavage at a predetermined time (e.g., 30-60 minutes) before the glucose challenge.

  • At time 0, record the baseline blood glucose level from a tail vein puncture.

  • Inject a bolus of glucose (2 g/kg body weight) intraperitoneally.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.

  • Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.

Protocol 2: DSS-Induced Acute Colitis in Mice

This protocol describes the induction of acute colitis using DSS to evaluate the anti-inflammatory effects of this compound.

Materials:

  • Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000)

  • C57BL/6 mice (8-10 weeks old)

  • This compound or vehicle control

  • Animal balance

  • Scoring system for Disease Activity Index (DAI)

Procedure:

  • Acclimatize mice for at least one week.

  • Record the initial body weight of all mice.

  • Prepare a 2.5% (w/v) DSS solution in autoclaved drinking water. This solution should be prepared fresh every 2-3 days.[5]

  • Provide the DSS solution as the sole source of drinking water to the experimental group for 5-7 consecutive days. The control group receives regular autoclaved water.[1][5]

  • Administer this compound or vehicle control daily via oral gavage or another appropriate route.

  • Monitor the mice daily for:

    • Body weight loss

    • Stool consistency (0: normal, 2: loose, 4: diarrhea)

    • Presence of blood in stool (0: negative, 2: occult, 4: gross bleeding)

  • Calculate the Disease Activity Index (DAI) daily based on the scoring of the above parameters.

  • At the end of the study period (day 6-8), euthanize the mice.

  • Collect colon tissue for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., cytokine levels via ELISA or qPCR).

Signaling Pathways and Mechanisms of Action

GPR120 Signaling Pathway

Certain FAHFAs, including this compound, are known to activate G protein-coupled receptor 120 (GPR120). This activation can lead to both anti-inflammatory and insulin-sensitizing effects through distinct downstream signaling cascades.

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR120 GPR120 This compound->GPR120 Gaq11 Gαq/11 GPR120->Gaq11 Activates beta_arrestin2 β-arrestin2 GPR120->beta_arrestin2 Recruits PLC PLC Gaq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca2+ Release IP3->Ca2_release Induces Insulin_Signaling Enhanced Insulin Signaling (e.g., GLUT4 translocation) Ca2_release->Insulin_Signaling Leads to TAB1 TAB1 beta_arrestin2->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Inhibits IKK IKK TAK1->IKK Activates JNK JNK TAK1->JNK Activates NFkB_inhibition Inhibition of NF-κB and JNK Pathways IKK->NFkB_inhibition JNK->NFkB_inhibition Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory Results in

Caption: GPR120 signaling cascade initiated by this compound.

PPARγ Signaling Pathway

This compound, similar to other oxidized linoleic acid metabolites like 13-HODE, can act as a ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Activation of PPARγ plays a role in regulating lipid metabolism and inflammation.

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Forms Heterodimer with RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., CD36, FABP4) PPRE->Gene_Expression Regulates Biological_Effects Biological Effects (Lipid Metabolism, Anti-inflammation) Gene_Expression->Biological_Effects Leads to

Caption: this compound-mediated activation of the PPARγ signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a DSS-induced colitis mouse model.

DSS_Workflow cluster_setup Experimental Setup cluster_induction Induction and Treatment (Days 0-7) cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis (Day 8) Acclimatization 1. Mouse Acclimatization (1 week) Grouping 2. Randomization into Groups (Control, DSS, DSS + this compound) Acclimatization->Grouping DSS_Admin 3. DSS Administration (2.5% in drinking water) Grouping->DSS_Admin Treatment_Admin 4. Daily this compound/ Vehicle Administration Grouping->Treatment_Admin Daily_Measurements 5. Record Body Weight, Stool Consistency, Bleeding DSS_Admin->Daily_Measurements Treatment_Admin->Daily_Measurements DAI_Calc 6. Calculate Disease Activity Index (DAI) Daily_Measurements->DAI_Calc Euthanasia 7. Euthanasia and Sample Collection DAI_Calc->Euthanasia Colon_Analysis 8. Colon Length and Weight Euthanasia->Colon_Analysis Histology 9. Histological Analysis (H&E Staining) Euthanasia->Histology Biomarkers 10. Inflammatory Biomarker Analysis (ELISA, qPCR) Euthanasia->Biomarkers

Caption: Workflow for DSS-induced colitis model and this compound evaluation.

References

Commercial Sources and Applications of 13-POHSA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxy-10-oxo-11(E)-octadecenoic acid (13-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. First identified in mammals in 2014, FAHFAs have garnered significant interest within the scientific community due to their potential therapeutic applications in metabolic and inflammatory diseases. These lipids have been shown to possess anti-diabetic and anti-inflammatory properties, making them promising candidates for further investigation in drug development. This document provides a comprehensive overview of the commercial sources of this compound, detailed protocols for its use in key experiments, and a summary of its known biological activities and signaling pathways.

Commercial Sources of this compound

This compound is available from specialized chemical suppliers. Researchers can obtain this lipid for in vitro and in vivo studies from the following source:

SupplierProduct NameCAS NumberMolecular FormulaPurityFormulation
Cayman ChemicalThis compound2126038-97-7C₃₄H₆₄O₄≥95%A solution in methyl acetate

Biological Activities and Quantitative Data

This compound, like other FAHFAs, exhibits a range of biological activities. The following table summarizes the available quantitative data for this compound and related isomers for comparison. It is important to note that research has often focused on other FAHFA isomers, such as 9-PAHSA, and data specifically for this compound is still emerging.

Biological ActivityFAHFA IsomerAssayResultReference
G-Protein Coupled Receptor Activation This compoundGPR120 ActivationPotent Agonist[1]
9-PAHSAGPR120 ActivationEC₅₀ ≈ 5 µM[1]
Insulin (B600854) Secretion This compoundGlucose-Stimulated Insulin Secretion (GSIS) in MIN6 CellsSignificant increase at 10 µM[1]
9-PAHSAGlucose-Stimulated Insulin Secretion (GSIS) in MIN6 CellsSignificant increase at 10 µM[1]
GLP-1 Secretion This compoundGLP-1 Secretion from STC-1 cellsNo significant effect[1]
9-PAHSAGLP-1 Secretion from STC-1 cellsSignificant increase at 10 µM[1]
Anti-inflammatory Activity This compoundLPS-induced TNF-α release in macrophagesPotent inhibition[1]
9-PAHSALPS-induced TNF-α release in macrophagesIC₅₀ ≈ 2.5 µM[1]

Signaling Pathways

FAHFAs, including this compound, exert their biological effects through the activation of G-protein coupled receptors (GPCRs), primarily GPR120 (also known as FFAR4) and GPR40 (FFAR1). Activation of these receptors initiates downstream signaling cascades that modulate insulin sensitivity, glucose homeostasis, and inflammatory responses.

FAHFA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR120 GPR120 This compound->GPR120 G_protein Gαq/11 GPR120->G_protein Activation Anti_inflammatory Anti-inflammatory Effects GPR120->Anti_inflammatory β-arrestin pathway Glucose_Uptake Increased Glucose Uptake GPR120->Glucose_Uptake PI3K/Akt pathway PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Insulin_Secretion Enhanced Insulin Secretion Ca_release->Insulin_Secretion PKC->Insulin_Secretion

FAHFA signaling through GPR120.

Experimental Workflow

A typical experimental workflow to investigate the biological effects of this compound involves a series of in vitro and in vivo assays. The following diagram outlines a general workflow.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cell_culture Cell Culture (e.g., MIN6, STC-1, Macrophages) treatment This compound Treatment (Dose-response) cell_culture->treatment gpr_assay GPR120/GPR40 Activation Assay treatment->gpr_assay secretion_assay Insulin/GLP-1 Secretion Assay treatment->secretion_assay inflammation_assay Cytokine Release Assay (LPS challenge) treatment->inflammation_assay animal_model Animal Model (e.g., Diet-induced obese mice) administration This compound Administration (e.g., Oral gavage) animal_model->administration gtt Glucose Tolerance Test (GTT) administration->gtt itt Insulin Tolerance Test (ITT) administration->itt tissue_analysis Tissue Analysis (e.g., Adipose, Pancreas) gtt->tissue_analysis itt->tissue_analysis

General experimental workflow for this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound, adapted from Yore et al., 2014 and other relevant literature.

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To determine the effect of this compound on glucose-stimulated insulin secretion from pancreatic beta-cells (e.g., MIN6 cell line or isolated primary islets).

Materials:

  • MIN6 cells or isolated pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Insulin ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed MIN6 cells in 24-well plates and culture until they reach 80-90% confluency. For primary islets, use batches of 10-20 size-matched islets per well.

  • Pre-incubation: Wash the cells twice with KRB buffer containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 1-2 hours at 37°C to allow them to equilibrate to a basal state.

  • Treatment: After pre-incubation, replace the buffer with fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control.

  • Incubation: Incubate the plates for 1-2 hours at 37°C.

  • Supernatant Collection: After incubation, collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells in each well. Express the results as fold change over the respective vehicle control.

Protocol 2: In Vitro GLP-1 Secretion Assay

Objective: To assess the effect of this compound on the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells (e.g., STC-1 cell line).

Materials:

  • STC-1 cells

  • DMEM with low glucose (5.5 mM)

  • This compound stock solution

  • DPPIV inhibitor (to prevent GLP-1 degradation)

  • GLP-1 ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed STC-1 cells in 24-well plates and grow to 80-90% confluency.

  • Starvation: The day before the experiment, replace the growth medium with serum-free DMEM and incubate overnight.

  • Washing: Wash the cells twice with a basal salt solution (e.g., Hanks' Balanced Salt Solution).

  • Treatment: Add the basal salt solution containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DPPIV inhibitor. Include a vehicle control.

  • Incubation: Incubate for 2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant.

  • GLP-1 Measurement: Measure the active GLP-1 concentration in the supernatant using a GLP-1 ELISA kit.

  • Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells.

Protocol 3: In Vivo Glucose Tolerance Test (GTT)

Objective: To evaluate the effect of this compound on glucose clearance in a mouse model of insulin resistance (e.g., diet-induced obese mice).

Materials:

  • Male C57BL/6J mice on a high-fat diet for 8-12 weeks

  • This compound formulation for oral gavage (e.g., suspended in a suitable vehicle like corn oil)

  • Glucose solution (20% w/v in sterile saline)

  • Handheld glucometer and glucose test strips

  • Blood collection tubes (for insulin measurement)

Procedure:

  • Fasting: Fast the mice for 6 hours with free access to water.

  • Baseline Blood Glucose: Obtain a baseline blood glucose reading (t=0 min) from a tail snip.

  • This compound Administration: Administer this compound or vehicle via oral gavage. A typical dose might be in the range of 10-50 mg/kg.

  • Glucose Challenge: After a set pre-treatment time (e.g., 30-60 minutes), administer a glucose bolus (2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • (Optional) Plasma Insulin: At each time point, collect a small blood sample into an EDTA-coated tube for subsequent plasma insulin measurement by ELISA.

  • Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance. Compare the AUC between the this compound treated and vehicle control groups.

Conclusion

This compound is an intriguing bioactive lipid with demonstrated potential to modulate key pathways involved in metabolic and inflammatory diseases. Its commercial availability allows for further investigation into its precise mechanisms of action and therapeutic efficacy. The protocols and data presented in this document serve as a valuable resource for researchers aiming to explore the promising biological activities of this compound. Further studies are warranted to fully elucidate its structure-activity relationships and to determine its potential as a novel therapeutic agent.

References

Application Notes and Protocols for In Vivo Studies of 13-Hydroxyoctadecadienoic Acid (13-HODE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyoctadecadienoic acid (13-HODE) is a bioactive lipid mediator derived from the enzymatic or non-enzymatic oxidation of linoleic acid. As a significant signaling molecule, 13-HODE is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and cancer progression. Its effects are often mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[1][2][3][4] This document provides detailed application notes and protocols for the in vivo investigation of 13-HODE, including its effects on signaling pathways and methodologies for experimental studies in animal models.

Data Presentation: Quantitative Effects of 13-HODE In Vivo

The following tables summarize key quantitative data from in vivo studies investigating the effects of 13-HODE.

Animal ModelAdministration RouteDosageObserved EffectReference
RatIntravenous (IV) Injection0.5 mg/kgRapid elimination from plasma with a half-life of approximately 1 minute.[5]
RatOral Gavage0.5 mg/kgAbsorption within 20 minutes, with continued incorporation into plasma esterified lipid fractions over 90 minutes.[5]
MouseDietNot specifiedA diet high in oxidized linoleic acid metabolites, including 13-HODE, did not significantly alter liver OXLAM concentrations, suggesting effects may be mediated by downstream metabolites.[6]
Mouse (Chronic Inflammatory Pain Model)Endogenous LevelsNot applicableConcentrations of 13-HODE were found to be approximately 7-fold lower in the amygdala of mice with chronic inflammation compared to control animals.[7]

Signaling Pathways of 13-HODE

13-HODE primarily exerts its biological effects through the activation of the PPARγ signaling pathway. It can also interact with other cellular targets, and its isomer, 9-HODE, is a known ligand for the G protein-coupled receptor 132 (GPR132), highlighting the complexity of HODE signaling.[1][8]

PPARγ Signaling Pathway

13-HODE acts as an endogenous ligand for PPARγ. Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, leading to the transcriptional regulation of target genes.

PPARg_Signaling 13-HODE PPARγ Signaling Pathway HODE 13-HODE PPARg PPARγ HODE->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates TargetGenes Target Genes (e.g., CD36, FABP4) Transcription->TargetGenes Regulates Response Biological Response (Lipid Metabolism, Inflammation) TargetGenes->Response

13-HODE activates the PPARγ signaling pathway.
GPR132 Signaling Pathway (Primarily for 9-HODE)

While 13-HODE is not a strong ligand, its isomer 9-HODE potently activates GPR132, a G protein-coupled receptor expressed in macrophages. This interaction is linked to pro-inflammatory responses.[1][9] Understanding this pathway provides context for the differential effects of HODE isomers.

GPR132_Signaling 9-HODE GPR132 Signaling Pathway HODE 9-HODE GPR132 GPR132 (G2A Receptor) HODE->GPR132 Binds to Downstream Downstream Signaling Cascade GPR132->Downstream Activates Cytokines ↑ Pro-inflammatory Cytokine Release (e.g., IL-6, IL-8) Downstream->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Pro-inflammatory signaling via the 9-HODE/GPR132 axis.

Experimental Protocols for In Vivo Studies

The following protocols provide a framework for conducting in vivo studies with 13-HODE in rodent models. These should be adapted based on specific research questions and institutional guidelines.

General Experimental Workflow

Experimental_Workflow General In Vivo Experimental Workflow for 13-HODE AnimalModel Animal Model Selection (e.g., Mouse, Rat) Acclimatization Acclimatization AnimalModel->Acclimatization Grouping Randomization & Grouping (Control, Vehicle, 13-HODE) Acclimatization->Grouping Administration 13-HODE Administration (e.g., Oral Gavage, IV) Grouping->Administration Monitoring Monitoring (Health, Behavior, Tumor Growth) Administration->Monitoring Endpoint Endpoint & Sample Collection (Blood, Tissues) Monitoring->Endpoint Analysis Analysis (e.g., Histology, qPCR, Western Blot, Metabolomics) Endpoint->Analysis Data Data Interpretation & Reporting Analysis->Data

Workflow for in vivo studies of 13-HODE.
Protocol 1: Assessment of 13-HODE Effects in a Mouse Model of Inflammation

Objective: To evaluate the anti-inflammatory or pro-inflammatory effects of 13-HODE in an acute inflammatory mouse model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 13-HODE (dissolved in a suitable vehicle, e.g., 5% ethanol (B145695) in saline)

  • Vehicle control (e.g., 5% ethanol in saline)

  • Inflammatory agent (e.g., Lipopolysaccharide - LPS)

  • Sterile syringes and gavage needles

  • Anesthesia (e.g., isoflurane)

  • Tools for tissue collection

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Group 1: Control (saline administration)

    • Group 2: LPS + Vehicle

    • Group 3: LPS + 13-HODE

  • 13-HODE Administration:

    • Administer 13-HODE (e.g., 0.5 mg/kg body weight) or vehicle via oral gavage or intraperitoneal (IP) injection.[5]

    • The administration timing should be relative to the induction of inflammation (e.g., 1 hour before LPS challenge).

  • Induction of Inflammation:

    • Administer LPS (e.g., 1 mg/kg) via IP injection to induce a systemic inflammatory response.

  • Monitoring and Sample Collection:

    • Monitor mice for signs of inflammation (e.g., lethargy, piloerection).

    • At a predetermined time point (e.g., 4-6 hours post-LPS), euthanize the mice.

    • Collect blood via cardiac puncture for cytokine analysis (e.g., ELISA for TNF-α, IL-6).

    • Harvest relevant tissues (e.g., liver, lungs) for histological analysis and gene expression studies (e.g., qPCR for inflammatory markers).

  • Data Analysis:

    • Analyze cytokine levels, histological scores, and gene expression data to determine the effect of 13-HODE on the inflammatory response.

Protocol 2: Evaluation of 13-HODE in a Cancer Xenograft Model

Objective: To investigate the effect of 13-HODE on tumor growth in a subcutaneous cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Human cancer cell line (e.g., colorectal or breast cancer)

  • Matrigel

  • 13-HODE (formulated for in vivo administration)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Preparation: Culture the chosen cancer cell line under standard conditions. On the day of injection, harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 cells per 100 µL).

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject the cell suspension into the flank of each mouse.[10]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: 13-HODE

  • 13-HODE Administration:

    • Administer 13-HODE or vehicle according to a predetermined schedule (e.g., daily or every other day) via a suitable route (e.g., oral gavage, IP injection). The dosage will need to be optimized for the specific cancer model.

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).[10]

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Tissue Collection:

    • Euthanize the mice when tumors reach the predetermined endpoint size or if signs of distress are observed.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, Western blotting for signaling proteins).

  • Data Analysis:

    • Compare tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of 13-HODE.

Conclusion

13-HODE is a multifaceted signaling molecule with significant implications for in vivo research in areas such as inflammation and oncology. The provided application notes and protocols offer a comprehensive guide for researchers to design and execute robust in vivo studies to further elucidate the biological roles of 13-HODE and its potential as a therapeutic target. Adherence to ethical guidelines and careful optimization of experimental parameters are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for 13-POHSA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13-POHSA (13-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids.[1] These bioactive lipids are gaining significant attention within the scientific community for their potential therapeutic roles in metabolic disorders and inflammatory diseases.[1][2] Emerging research indicates that FAHFAs, including this compound, may play a crucial role in regulating glucose homeostasis, insulin (B600854) secretion, and inflammatory responses.[1][3]

These application notes provide detailed protocols for the preparation and use of this compound in various cell culture-based assays to investigate its biological activities. The protocols are intended for researchers in academia and the pharmaceutical industry engaged in metabolic research and drug development.

Chemical Properties and Storage

A clear understanding of the chemical properties of this compound is essential for its effective use in cell culture experiments.

PropertyValueReference
Formal Name 13-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid[1]
CAS Number 2126038-97-7[1]
Molecular Formula C₃₄H₆₄O₄[1]
Molecular Weight 536.9 g/mol [1]
Solubility DMF: 20 mg/mL, DMSO: 15 mg/mL, Ethanol: 20 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]
Storage Store at -20°C as a stock solution. Avoid repeated freeze-thaw cycles.
Stability Stability in cell culture media over long periods has not been extensively studied. It is recommended to prepare fresh working solutions for each experiment.[4]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of a concentrated stock solution is critical for accurate and reproducible experimental results.

Materials:

  • This compound solid

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound and DMSO.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 536.9 g/mol ), dissolve it in 186.2 µL of DMSO.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store the aliquots at -20°C.

Preparation of this compound Working Solution for Cell Culture

The working solution is prepared by diluting the stock solution in cell culture medium. To enhance solubility and mimic physiological conditions, fatty acid-free Bovine Serum Albumin (BSA) is often used to complex with lipids.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Fatty acid-free BSA

  • Serum-free cell culture medium

  • Sterile tubes

  • Water bath

Protocol:

  • BSA-Medium Preparation: Prepare a solution of fatty acid-free BSA in serum-free cell culture medium. The final concentration of BSA should be appropriate for the cell type and experimental design (e.g., 0.5-1%).

  • Dilution: Warm the BSA-containing medium to 37°C. Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the desired final working concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium.

  • Complexing: Gently vortex the solution and incubate in a 37°C water bath for at least 30 minutes to allow for the complexing of this compound to BSA.

  • Sterilization (Optional): If necessary, the final working solution can be sterile-filtered through a 0.22 µm syringe filter.

  • Application: The freshly prepared this compound working solution is now ready to be added to the cell cultures.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Beta-Cells

This protocol is designed to assess the effect of this compound on insulin secretion from pancreatic beta-cells (e.g., MIN6 cells or isolated islets) in response to glucose.[3]

Cell Lines:

  • MIN6 mouse insulinoma cells

  • Isolated primary islets

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Low glucose KRB (2.8 mM glucose)

  • High glucose KRB (16.7 mM glucose)

  • This compound working solution (20 µM in KRB buffer)

  • Insulin ELISA kit

Protocol:

  • Cell Seeding: Seed pancreatic beta-cells in a 24-well plate to reach 80-90% confluency on the day of the assay.

  • Pre-incubation: Wash the cells twice with KRB buffer. Pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C in a CO₂ incubator.

  • Treatment: After pre-incubation, aspirate the buffer and add the following solutions to the respective wells:

    • Control: Low glucose KRB buffer

    • High Glucose Control: High glucose KRB buffer

    • This compound Treatment: High glucose KRB buffer containing 20 µM this compound

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Supernatant Collection: After incubation, collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

Anti-Inflammatory Assay in Macrophages

This protocol evaluates the anti-inflammatory properties of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[5]

Cell Line:

  • RAW 264.7 murine macrophage cells

Materials:

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound working solutions (2 µM and 10 µM in complete medium)

  • ELISA kits for IL-1β and IL-6

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with this compound working solutions (2 µM and 10 µM) for 1 hour.

  • Stimulation: After pre-treatment, add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of IL-1β and IL-6 in the supernatants using specific ELISA kits.

Quantitative Data Summary

AssayCell LineThis compound ConcentrationIncubation TimeExpected OutcomeReference
Glucose-Stimulated Insulin SecretionMIN6 cells, Human Islets20 µM1-2 hoursIncreased insulin secretion in the presence of high glucose[3]
Insulin-Stimulated Glucose Uptake3T3-L1 Adipocytes20 µM24 hoursPotentiation of insulin-stimulated glucose transport[3]
Anti-inflammatory ActivityRAW 264.7 Macrophages2 µM, 10 µM24 hoursInhibition of LPS-induced IL-1β and IL-6 production[5]
Myoblast ProliferationC2C12 Myoblasts0.1, 1, 10 µM24 hoursInhibition of myoblast proliferation[6]

Visualizations

Experimental Workflow for Preparing this compound for Cell Culture

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application to Cell Culture weigh Weigh this compound dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve vortex_stock Vortex to dissolve dissolve->vortex_stock aliquot Aliquot and store at -20°C vortex_stock->aliquot dilute Dilute Stock into BSA-Medium aliquot->dilute Use Stock bsa_medium Prepare Fatty Acid-Free BSA in Medium warm Warm BSA-Medium to 37°C bsa_medium->warm warm->dilute incubate_complex Incubate at 37°C for 30 min dilute->incubate_complex add_to_cells Add to Cell Culture incubate_complex->add_to_cells Apply Working Solution perform_assay Perform Assay (e.g., GSIS, Anti-inflammatory) add_to_cells->perform_assay

Caption: Workflow for this compound solution preparation.

Proposed Signaling Pathway for this compound in Pancreatic Beta-Cells

G POHSA This compound GPR40 GPR40 POHSA->GPR40 activates PLC Phospholipase C (PLC) GPR40->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Insulin_vesicle Insulin Vesicle Exocytosis Ca_release->Insulin_vesicle Ca_influx Ca²⁺ Influx PKC->Insulin_vesicle Insulin_secretion Insulin Secretion Insulin_vesicle->Insulin_secretion

Caption: this compound signaling via GPR40 in beta-cells.

References

Application Notes and Protocols for the Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to FAHFA Lipids

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2][3][4] First discovered in 2014, these lipids have garnered considerable attention for their therapeutic potential in metabolic and inflammatory diseases.[1] FAHFAs are characterized by an ester bond between a fatty acid and a hydroxy fatty acid.[1] The nomenclature of a specific FAHFA indicates the constituent fatty acid, the hydroxy fatty acid, and the position of the ester linkage on the hydroxy fatty acid chain. For example, 9-PAHSA refers to palmitic acid esterified to the 9-hydroxyl group of stearic acid.[1]

Levels of certain FAHFAs, such as palmitic acid esters of hydroxy stearic acid (PAHSAs), are positively correlated with insulin (B600854) sensitivity in humans.[1][5] Conversely, reduced levels of PAHSAs are observed in the adipose tissue and serum of insulin-resistant individuals.[5] The analysis of these lipids is challenging due to the vast number of possible regioisomers and their low abundance in biological samples.[2][6] Liquid chromatography-mass spectrometry (LC-MS) based methods are essential for the sensitive and specific quantification of FAHFAs.[2][6][7][8]

Experimental Protocols

This section provides detailed methodologies for the extraction, enrichment, and analysis of FAHFAs from biological matrices, primarily adipose tissue and serum/plasma.

Protocol 1: Extraction and Enrichment of FAHFAs from Adipose Tissue

This protocol is adapted from established methods for robust FAHFA analysis.[9][10][11]

1. Lipid Extraction (Modified Bligh-Dyer Method) [6][7] a. Weigh approximately 150 mg of frozen adipose tissue and place it in a Dounce homogenizer on ice.[10][11] b. Add 1.5 mL of ice-cold PBS, 1.5 mL of methanol (B129727), and 3 mL of chloroform (B151607).[9][10][11] c. Spike the chloroform with an appropriate amount of a suitable internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA).[9][10][11] d. Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.[9] e. Transfer the homogenate to a centrifuge tube. f. Centrifuge at 2,200 x g for 5-10 minutes at 4°C to induce phase separation.[9][10] g. Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean conical glass tube.[9] h. Dry the extracted lipids under a gentle stream of nitrogen gas.[9] i. Store the dried lipid extract at -80°C until solid-phase extraction.[9][10]

2. Solid-Phase Extraction (SPE) for FAHFA Enrichment [6][7][9] a. Use a 500 mg silica (B1680970) SPE cartridge.[6][9][10] b. Condition the cartridge by washing with 6 mL of ethyl acetate (B1210297) followed by 6 mL of hexane.[9][10][11] c. Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.[9][10][11] d. Elute neutral lipids by washing the cartridge with 6 mL of 5% ethyl acetate in hexane. Discard this fraction.[9][10][11] e. Elute the FAHFAs from the cartridge with 4 mL of ethyl acetate into a clean collection tube.[9][10][11] f. Dry the FAHFA fraction under a gentle stream of nitrogen gas.[9] g. Reconstitute the purified FAHFAs in a suitable volume (e.g., 50-200 µL) of methanol for LC-MS analysis.[9]

Protocol 2: Extraction of FAHFAs from Serum/Plasma

This protocol is a modification for smaller volume liquid samples.[10][11][12]

1. Lipid Extraction a. To 200 µL of serum or plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing the internal standard (e.g., 1 pmol of ¹³C₄-9-PAHSA).[10][11] b. Vortex the mixture for 30 seconds to ensure thorough mixing.[10][11] c. Centrifuge at 2,200 x g for 5-10 minutes at 4°C to separate the phases.[10] d. Collect the lower organic phase and dry it under a stream of nitrogen. e. Proceed with the Solid-Phase Extraction protocol as described for adipose tissue.

Liquid Chromatography-Mass Spectrometry Analysis

LC-MS System and Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended for targeted FAHFA analysis.[6][8]

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of FAHFA isomers.[6][7][8][9] A recommended column is the Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm).[10][11]

  • Mobile Phase: An isocratic mobile phase of 93:7 methanol:water with 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide (B78521) (v/v) can be used.[10][11]

  • Flow Rate: A flow rate of 0.2 mL/min is recommended.[10][11]

  • Column Temperature: Maintain the column at a constant temperature of 25°C.[10][11]

  • Injection Volume: Inject 10 µL of the reconstituted sample.[10][11]

  • Run Time: A 30-minute run time can achieve good separation of key FAHFA isomers.[10][11]

Mass Spectrometry Detection
  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically employed for FAHFA analysis.[6]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification of different FAHFA isomers.[9][10] One quantifier and at least one qualifier transition should be monitored for each analyte.[10]

Quantitative Data

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of PAHSAs and OAHSAs.

Table 1: Multiple Reaction Monitoring (MRM) Transitions for Selected FAHFAs and Internal Standards [10][11]

FAHFAPrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) FA (m/z)Product Ion (Q3) HFA (m/z)Product Ion (Q3) HFA-H₂O (m/z)
PAHSA537.5255.2 299.3281.2
¹³C₄-9-PAHSA541.5259.2 299.3281.2
OAHSA563.5281.2 299.3-
¹³C₁₈-12-OAHSA581.6299.3- 281.2

Quantifier ions are highlighted in bold.

Table 2: Collision Energies for MRM Transitions [10]

Fragment IonCollision Energy (V)
FA29
HFA28
HFA-H₂O27

Table 3: Representative Concentrations of PAHSAs in Murine and Human Tissues [5][9]

SpeciesAdipose DepotConcentration Range
MousePerigonadal White Adipose Tissue (PGWAT)~1,000 - 10,000 pmol/g
MouseSubcutaneous White Adipose Tissue (SQWAT)~500 - 5,000 pmol/g
MouseBrown Adipose Tissue (BAT)~200 - 2,000 pmol/g
HumanSubcutaneous Adipose TissueLevels are reduced in insulin-resistant individuals

Visualizations

Experimental Workflow

FAHFA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Tissue Adipose Tissue or Serum/Plasma Homogenization Lipid Extraction (Bligh-Dyer) Tissue->Homogenization Add Solvents & Internal Standard SPE Solid-Phase Extraction (SPE) Homogenization->SPE Load Organic Phase Elution FAHFA Enrichment SPE->Elution Elute with Ethyl Acetate LC LC Separation (C18 Column) Elution->LC Reconstitute in Methanol & Inject MS MS/MS Detection (MRM) LC->MS Data Data Analysis MS->Data

Caption: Workflow for FAHFA extraction, enrichment, and LC-MS analysis.

FAHFA Signaling Pathways

FAHFAs exert their beneficial metabolic effects through signaling via G protein-coupled receptors (GPCRs).

FAHFA_Signaling cluster_metabolic Metabolic Regulation cluster_insulin Insulin Secretion cluster_inflammation Anti-Inflammatory Effects FAHFA_met FAHFAs (e.g., PAHSAs) GPR120 GPR120 FAHFA_met->GPR120 binds to Adipocyte Adipocyte GPR120->Adipocyte activates in Glucose_Uptake Insulin-Stimulated Glucose Uptake Adipocyte->Glucose_Uptake enhances FAHFA_ins FAHFAs GPR40 GPR40 FAHFA_ins->GPR40 binds to Beta_Cell Pancreatic β-cell GPR40->Beta_Cell activates in Insulin_Secretion Glucose-Stimulated Insulin Secretion (GSIS) Beta_Cell->Insulin_Secretion stimulates FAHFA_inf FAHFAs GPR120_inf GPR120 FAHFA_inf->GPR120_inf binds to Macrophage Macrophage GPR120_inf->Macrophage activates in Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Macrophage->Cytokines attenuates

Caption: FAHFA signaling pathways in metabolic regulation and inflammation.

Biosynthesis and Metabolism

The complete biosynthetic pathway of FAHFAs is an active area of research, with adipose tissue being a primary site of their synthesis.[1] The enzyme adipose triglyceride lipase (B570770) (ATGL) is implicated in their production.[1] FAHFAs can be metabolized by hydrolases such as androgen-induced gene 1 (AIG1), androgen-dependent tissue factor pathway inhibitor-regulating protein (ADTRP), and carboxyl ester lipase (CEL), which cleave the ester bond.[1] Furthermore, FAHFAs can be incorporated into triacylglycerols (FAHFA-TGs), which serve as a major storage reservoir, with levels over 100-fold higher than free FAHFAs in adipose tissue.[1][13] Lipolysis can then release FAHFAs from these stores.[14]

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the accurate and sensitive quantification of FAHFAs in biological samples. These protocols, utilizing liquid chromatography coupled with tandem mass spectrometry, are crucial for advancing our understanding of the physiological and pathological roles of this important class of lipids. The ability to reliably measure FAHFA levels will be instrumental in the development of novel therapeutic strategies for metabolic and inflammatory diseases.

References

Detecting 13-POHSA in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-POHSA (13-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid) is a recently discovered bioactive lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs).[1] Emerging research has highlighted the significant role of this compound and other FAHFAs in metabolic regulation and inflammatory processes. These endogenous lipids have been shown to improve glucose tolerance, stimulate insulin (B600854) secretion, and exert anti-inflammatory effects, making them promising therapeutic targets and biomarkers for metabolic diseases such as type 2 diabetes.[1][2]

This document provides detailed application notes and protocols for the detection and quantification of this compound in biological samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for analysis. While commercial ELISA kits specific for this compound are not currently available, a general protocol for a competitive ELISA is also provided as a potential alternative method.

Biological Significance of this compound

This compound is an ester of palmitoleic acid and 13-hydroxy stearic acid.[1] Studies have shown that levels of FAHFAs, including POHSAs, are correlated with insulin sensitivity. In insulin-resistant humans, the circulating levels of these lipids are significantly reduced. Administration of PAHSAs (a closely related group of FAHFAs) in animal models has been demonstrated to lower blood glucose levels and improve glucose tolerance.[3]

The biological effects of this compound and other FAHFAs are mediated, at least in part, through the activation of G-protein coupled receptors, particularly GPR120 and GPR40. Activation of these receptors on various cell types, including adipocytes and intestinal L-cells, leads to enhanced insulin-stimulated glucose uptake and increased secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.

Signaling Pathway of this compound

The signaling cascade initiated by this compound involves its interaction with cell surface receptors, leading to downstream effects on glucose metabolism and inflammation.

This compound Signaling Pathway This compound This compound GPR120 GPR120 This compound->GPR120 GPR40 GPR40 This compound->GPR40 PLC PLC GPR120->PLC Glucose_Uptake Glucose Uptake GPR120->Glucose_Uptake Anti_Inflammatory Anti-inflammatory Effects GPR120->Anti_Inflammatory GPR40->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion PKC->Insulin_Secretion

Caption: Signaling pathway of this compound via GPR120 and GPR40.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol describes a robust method for the sensitive and specific quantification of this compound in human serum or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method involves lipid extraction, solid-phase extraction (SPE) for enrichment, and analysis by a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

a. Sample Preparation: Lipid Extraction

This procedure is adapted from the widely used Bligh-Dyer method for total lipid extraction.[4][5]

  • Homogenization: In a glass tube, homogenize 100 µL of serum or plasma with a mixture of 1.5 mL methanol (B129727) and 3.0 mL of a citric acid buffer (pH 4.0).

  • Lipid Extraction: Add 1.5 mL of chloroform (B151607) to the homogenate. Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the organic and aqueous phases.

  • Collection: Carefully collect the lower organic phase containing the lipids into a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Storage: The dried lipid extract can be stored at -80°C until solid-phase extraction.

b. Sample Enrichment: Solid-Phase Extraction (SPE)

SPE is a critical step to enrich FAHFAs and remove interfering lipids.[2][4][6]

  • Column Conditioning: Use a silica (B1680970) SPE cartridge (e.g., 500 mg bed weight). Wash the cartridge with 6 mL of ethyl acetate (B1210297), followed by conditioning with 6 mL of hexane (B92381).

  • Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.

  • Washing (Elution of Neutral Lipids): Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.

  • Elution of FAHFAs: Elute the FAHFA fraction, including this compound, with 4 mL of ethyl acetate.

  • Drying: Dry the collected FAHFA fraction under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and MRM mode.[2]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized on the specific instrument. For a related compound, 9-PAHSA (palmitic acid ester of 9-hydroxy stearic acid), the precursor ion is m/z 537.5. Product ions would be generated by fragmentation of the ester bond.

    • Internal Standard: A stable isotope-labeled internal standard, such as ¹³C₁₆-9-PAHSA, should be added to the samples before extraction to ensure accurate quantification.[2]

d. Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using known concentrations of a this compound standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Experimental Workflow for LC-MS/MS Analysis

LC-MS_Workflow Sample Biological Sample (Serum/Plasma) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction SPE Solid-Phase Extraction (Silica Cartridge) Extraction->SPE LC_MS LC-MS/MS Analysis (C18, MRM) SPE->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Table 1: Summary of LC-MS/MS Method Parameters

ParameterRecommended Conditions
Sample Preparation
Extraction MethodModified Bligh-Dyer liquid-liquid extraction.
EnrichmentSolid-Phase Extraction (SPE) with a silica cartridge.
Internal StandardStable isotope-labeled FAHFA (e.g., ¹³C₁₆-9-PAHSA).
LC Conditions
ColumnC18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.7 µm).
Mobile PhaseA: Water + 0.1% Formic Acid; B: Acetonitrile/Isopropanol (50:50) + 0.1% Formic Acid.
Flow Rate0.3 mL/min.
MS/MS Conditions
InstrumentTriple Quadrupole Mass Spectrometer.
IonizationNegative Electrospray Ionization (ESI-).
Detection ModeMultiple Reaction Monitoring (MRM).
Quantitative Data
LinearityTo be determined by generating a calibration curve with standards. Expected to be in the ng/mL range.
Limit of Detection (LOD)To be determined experimentally. Expected to be in the low ng/mL range.
Limit of Quantitation (LOQ)To be determined experimentally. Expected to be in the mid ng/mL range.
General Protocol for Competitive ELISA

As no specific commercial ELISA kit for this compound is available, this section provides a general protocol for a competitive ELISA, which could be developed with the appropriate custom reagents (a this compound-coated plate and a specific primary antibody).

a. Principle

In a competitive ELISA, the antigen in the sample competes with a fixed amount of labeled antigen for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.

b. Materials

  • Microplate pre-coated with this compound

  • This compound standards

  • Primary antibody specific for this compound

  • HRP-conjugated secondary antibody

  • Wash Buffer

  • TMB Substrate

  • Stop Solution

  • Plate reader

c. Protocol

  • Standard and Sample Addition: Add 50 µL of standards and biological samples to the appropriate wells of the this compound-coated microplate.

  • Primary Antibody Addition: Add 50 µL of the primary antibody solution to each well.

  • Incubation: Cover the plate and incubate for 1 hour at 37°C.

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with Wash Buffer.

  • Secondary Antibody Addition: Add 100 µL of HRP-conjugated secondary antibody to each well.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of TMB Substrate to each well and incubate for 15-20 minutes at 37°C in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

d. Data Analysis

The concentration of this compound in the samples is determined by comparing their absorbance to the standard curve. A lower absorbance value indicates a higher concentration of this compound in the sample.

Table 2: General Competitive ELISA Performance Characteristics (Hypothetical)

ParameterExpected Performance
Assay Type Competitive ELISA
Sample Types Serum, Plasma, Cell Culture Supernatants
Detection Range Typically in the pg/mL to ng/mL range, to be determined by the standard curve.
Sensitivity To be determined, but expected to be in the low pg/mL range.
Specificity Highly dependent on the primary antibody. Cross-reactivity with other FAHFAs should be assessed.
Intra-Assay Precision CV < 10%
Inter-Assay Precision CV < 15%

Conclusion

The detection and quantification of this compound in biological samples are crucial for advancing our understanding of its role in health and disease. The detailed LC-MS/MS protocol provided here offers a robust and sensitive method for accurate measurement. While a specific ELISA kit is not yet available, the general protocol outlines a potential alternative approach. These methods will be invaluable tools for researchers and professionals in the field of drug development and metabolic disease research.

References

Experimental Design for 13-Hydroxyoctadecadienoic Acid (13-HODE) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyoctadecadienoic acid (13-HODE) is a bioactive lipid mediator derived from the oxidative metabolism of linoleic acid. It exists as two main stereoisomers, 13(S)-HODE and 13(R)-HODE, which can be produced through enzymatic and non-enzymatic pathways, respectively.[1] This molecule is implicated in a wide array of physiological and pathological processes, including inflammation, cancer, atherosclerosis, and asthma.[1][2][3] The biological effects of 13-HODE are often stereospecific and context-dependent, making it a critical area of study in drug development and disease pathology.[4] These application notes provide detailed protocols for the experimental design of 13-HODE studies, from its quantification in biological samples to the assessment of its effects in vitro and in vivo.

I. Quantification of 13-HODE in Biological Samples

Accurate quantification of 13-HODE is fundamental to understanding its role in biological systems. Due to its presence in both free and esterified forms, a hydrolysis step is often necessary to measure the total 13-HODE concentration. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification.

Protocol 1: Extraction and Quantification of Total 13-HODE from Plasma using LC-MS/MS

Objective: To measure the total concentration of 13-HODE (free and esterified) in plasma samples.

Materials:

  • Plasma samples

  • 13-HODE-d4 (internal standard)

  • Butylated hydroxytoluene (BHT)

  • Methanol (LC-MS grade)

  • Potassium hydroxide (B78521) (KOH)

  • Hexane (B92381) (LC-MS grade)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw 200 µL of plasma on ice.

    • Add 10 µL of 13-HODE-d4 internal standard (e.g., 1 µg/mL in methanol).

    • Add 1 mL of 90:10 (v/v) methanol:water containing 0.3 M KOH to induce saponification (hydrolysis of esterified 13-HODE).

    • Incubate at 40°C for 30 minutes.

    • Acidify the sample to pH 3-4 with formic acid.

  • Liquid-Liquid Extraction:

    • Add 900 µL of hexane and vortex vigorously for 5 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the hexane extraction and combine the hexane layers.

    • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% Methanol in water with 0.1% formic acid).

    • Inject the sample into the LC-MS/MS system.

    • Use a C18 column for separation.

    • Monitor the specific precursor and product ion transitions for 13-HODE and 13-HODE-d4 in negative ion mode.

Data Analysis: Quantify 13-HODE concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a 13-HODE standard.

Table 1: Representative Concentrations of 13-HODE in Human and Animal Tissues
Biological SampleConditionSpeciesConcentrationReference(s)
PlasmaHealthyRat123.2 ± 31.1 nmol/L[5]
PlasmaNonalcoholic Steatohepatitis (NASH)HumanSignificantly elevated vs. healthy[6]
Colon TissueNormal MucosaHumanMedian 0.37 ng/µg protein[7]
Colon TissueAdenocarcinomaHumanMedian 0.12 ng/µg protein[7]
Bronchoalveolar Lavage Fluid (BALF)AsthmaHumanIncreased levels observed[2]
Atherosclerotic PlaquesAtherosclerosisHumanMajor component[8]

II. In Vitro Assessment of 13-HODE Bioactivity

Cell-based assays are crucial for elucidating the mechanisms of action of 13-HODE. The following protocols describe methods to assess its effects on cell proliferation and apoptosis.

Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)

Objective: To determine the effect of 13-HODE on the proliferation and viability of cultured cells.

Materials:

  • Cancer cell lines (e.g., Caco-2, MC38, HCA-7)[9]

  • 13-HODE (and its stereoisomers, if desired)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 13-HODE (e.g., 0.1 µM to 10 µM) for 24, 48, or 72 hours.[9] Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify apoptosis and necrosis in cells treated with 13-HODE.

Materials:

  • Cells treated with 13-HODE

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with 13-HODE as described in Protocol 2. Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Table 2: Effects of 13-HODE on Cancer Cell Lines
Cell Line13-HODE IsomerConcentration(s)EffectReference(s)
Caco-2 (colorectal)13(S)-HODE0.01–1 µMDecreased cell growth and DNA synthesis[4]
Caco-2 (colorectal)13(R)-HODE0.01–1 µMIncreased cell growth and DNA synthesis[4]
MC38 (murine colon)13-HODE0.1 - 10 µMInhibited cell proliferation[9]
HCA-7 (human colon)13-HODE0.1 - 10 µMInhibited cell proliferation[9]

III. In Vivo Experimental Designs for 13-HODE Studies

Animal models are indispensable for investigating the physiological and pathological roles of 13-HODE in a whole-organism context.

Protocol 4: Murine Xenograft Model for Cancer Studies

Objective: To evaluate the effect of 13-HODE on tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Human cancer cells (e.g., colorectal cancer cell lines)

  • Matrigel

  • 13-HODE

  • Vehicle solution

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.

    • Administer 13-HODE (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. A study in rats used a dose of 0.5 mg/kg.[10]

    • Administer vehicle to the control group.

  • Outcome Assessment:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or analysis of 13-HODE levels).

Experimental Workflow for a Murine Xenograft Model

A Cancer Cell Culture B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E 13-HODE Treatment D->E F Vehicle Control D->F G Tumor Volume & Body Weight Measurement E->G F->G H Endpoint: Tumor Excision & Analysis G->H

Caption: Workflow for a cancer xenograft study investigating the effects of 13-HODE.

Protocol 5: Mouse Model of Allergic Asthma

Objective: To investigate the role of 13-HODE in the pathogenesis of asthma.

Materials:

  • Mice (e.g., BALB/c)

  • Allergen (e.g., ovalbumin - OVA)

  • Adjuvant (e.g., alum)

  • 13-HODE or a neutralizing antibody against 13-HODE

  • Equipment for measuring airway hyperresponsiveness (AHR)

  • Reagents for bronchoalveolar lavage (BAL) and cell counting

  • ELISA kits for cytokine measurement

Procedure:

  • Sensitization and Challenge:

    • Sensitize mice with intraperitoneal injections of OVA emulsified in alum.

    • Challenge the sensitized mice with aerosolized OVA to induce an asthmatic phenotype.

  • Treatment:

    • Administer 13-HODE or a neutralizing antibody against 13-HODE prior to or during the allergen challenge phase.

  • Outcome Assessment:

    • Airway Hyperresponsiveness (AHR): Measure the response to a bronchoconstrictor agent (e.g., methacholine).

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the inflammatory cell infiltrate (e.g., eosinophils, neutrophils).

    • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates using ELISA.

    • Histology: Examine lung tissue sections for signs of inflammation and mucus production.

IV. Signaling Pathways of 13-HODE

13-HODE exerts its diverse biological effects by interacting with several key signaling pathways. The following diagrams illustrate some of the known mechanisms.

13-HODE Signaling via PPARγ

cluster_cell Macrophage cluster_nucleus Nucleus PPARg PPARγ RXR RXR PPARg->RXR heterodimerizes PPRE PPRE RXR->PPRE binds to Gene_Expression Gene Expression (e.g., CD36) PPRE->Gene_Expression activates Lipid_Uptake Lipid Uptake Gene_Expression->Lipid_Uptake increases HODE 13(S)-HODE HODE->PPARg activates

Caption: 13(S)-HODE activates PPARγ, leading to increased expression of genes like CD36 and enhanced lipid uptake in macrophages.[2]

13-HODE and mTOR Signaling in Cancer

cluster_cell Cancer Cell HODE 13(S)-HODE mTOR mTOR Complex HODE->mTOR inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: 13(S)-HODE can inhibit the mTOR signaling pathway, leading to suppressed cancer cell growth and induction of apoptosis.[11]

Pro-proliferative Signaling of 13(R)-HODE in Colorectal Cancer

cluster_cell Colorectal Cancer Cell HODE 13(R)-HODE BLT_Receptor BLT Receptor HODE->BLT_Receptor activates ERK ERK BLT_Receptor->ERK activates CREB CREB ERK->CREB activates Cell_Proliferation Cell Proliferation CREB->Cell_Proliferation promotes

Caption: 13(R)-HODE can promote colorectal cancer cell proliferation through the activation of BLT receptors and the ERK/CREB signaling pathway.[4]

V. Conclusion

The study of 13-HODE is a rapidly evolving field with significant implications for understanding and treating a variety of diseases. The detailed protocols and experimental designs provided in these application notes offer a framework for researchers to investigate the multifaceted roles of this important lipid mediator. Careful consideration of the specific stereoisomers of 13-HODE and the use of appropriate in vitro and in vivo models are essential for generating robust and meaningful data.

References

Application Notes and Protocols for Tracing 13-POHSA Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-hydroxy-9-octadecenoic acid (13-POHSA), also known as 13-hydroxyoctadecadienoic acid (13-HODE), is a bioactive lipid metabolite derived from the enzymatic or non-enzymatic oxidation of linoleic acid.[1][2] As a significant product of lipid peroxidation, this compound is increasingly recognized as a key biomarker for oxidative stress and is implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] Accurate tracing and quantification of this compound are crucial for understanding its metabolic fate and its role in cellular signaling pathways.

Stable isotope tracing is a powerful technique that utilizes molecules labeled with non-radioactive isotopes, such as carbon-13 (¹³C), to follow their metabolic journey through biological systems.[3] When combined with sensitive analytical techniques like mass spectrometry, this approach allows for the precise quantification of metabolite turnover and flux through various pathways. These application notes provide detailed protocols for the synthesis of ¹³C-labeled this compound, its use in in vitro and in vivo tracing studies, and its quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathways of this compound

This compound exerts its biological effects by modulating key signaling pathways. Two of the most well-characterized pathways are the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the mammalian Target of Rapamycin (mTOR) pathways.

PPARγ Signaling Pathway

This compound is a known endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[1][4] Upon binding to this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[5]

PPARg_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13-POHSA_ext This compound 13-POHSA_cyt This compound 13-POHSA_ext->13-POHSA_cyt Uptake PPARg_cyt PPARγ 13-POHSA_cyt->PPARg_cyt Binds PPARg_RXR_cyt PPARγ-RXR Heterodimer PPARg_cyt->PPARg_RXR_cyt RXR_cyt RXR RXR_cyt->PPARg_RXR_cyt PPARg_RXR_nuc PPARγ-RXR PPARg_RXR_cyt->PPARg_RXR_nuc Nuclear Translocation PPRE PPRE PPARg_RXR_nuc->PPRE Binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates

PPARγ Signaling Pathway for this compound.
mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[6] this compound has been shown to influence mTOR signaling, although the precise mechanisms are still under investigation. It is thought to act upstream of the core mTOR complexes, mTORC1 and mTORC2, potentially through its effects on cellular energy status or by modulating upstream regulators like Akt.

mTOR_Signaling Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 This compound This compound Akt Akt This compound->Akt Modulates PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis

Simplified mTOR Signaling Pathway and this compound.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of [U-¹³C₁₈]-13-POHSA

This protocol describes the synthesis of uniformly ¹³C-labeled this compound from [U-¹³C₁₈]-linoleic acid using soybean lipoxygenase-1 (LOX-1).[7]

Materials:

Procedure:

  • Enzymatic Oxidation:

    • Dissolve [U-¹³C₁₈]-linoleic acid in a minimal amount of ethanol.

    • Add the dissolved substrate to the borate buffer with vigorous stirring.

    • Add LOX-1 to the reaction mixture.

    • Incubate at 4°C with continuous stirring and aeration. The formation of the hydroperoxide intermediate, [U-¹³C₁₈]-13-HPODE, can be monitored by UV absorbance at 234 nm.[7]

  • Reduction to [U-¹³C₁₈]-13-POHSA:

    • Once the reaction is complete, cool the mixture on ice.

    • Slowly add a solution of NaBH₄ in ethanol to reduce the hydroperoxide to the corresponding alcohol.

  • Extraction and Purification:

    • Acidify the reaction mixture to pH 3-4 with a suitable acid (e.g., citric acid).

    • Extract the labeled this compound with hexane.

    • Wash the organic phase with water and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

    • Purify the [U-¹³C₁₈]-13-POHSA using silica gel chromatography followed by reverse-phase HPLC to achieve high purity.

Protocol 2: In Vitro Stable Isotope Tracing of this compound in Cultured Cells

This protocol outlines the general procedure for tracing the metabolic fate of [U-¹³C₁₈]-13-POHSA in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • [U-¹³C₁₈]-13-POHSA

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (LC-MS grade)

  • Cell scraper

Procedure:

  • Cell Seeding and Labeling:

    • Seed cells in appropriate culture plates and allow them to reach the desired confluency.

    • Remove the culture medium and replace it with a medium containing a known concentration of [U-¹³C₁₈]-13-POHSA.

    • Incubate the cells for various time points to allow for the uptake and metabolism of the labeled compound.

  • Sample Harvesting and Lipid Extraction:

    • At each time point, wash the cells with ice-cold PBS.

    • Lyse the cells and extract total lipids using a modified Bligh-Dyer method (chloroform:methanol:water).[3]

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation for LC-MS/MS:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Protocol 3: In Vivo Stable Isotope Tracing of this compound in Animal Models

This protocol provides a general workflow for in vivo tracing of [U-¹³C₁₈]-13-POHSA in a mouse model.[8]

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • [U-¹³C₁₈]-13-POHSA

  • Vehicle for administration (e.g., corn oil)

  • Blood collection supplies

  • Tissue harvesting tools

Procedure:

  • Tracer Administration:

    • Administer a single bolus of [U-¹³C₁₈]-13-POHSA to the animals via oral gavage or intravenous injection.

  • Sample Collection:

    • Collect blood samples at various time points post-administration.

    • At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, plasma).[9]

  • Lipid Extraction and Analysis:

    • Extract total lipids from plasma and tissue homogenates as described in Protocol 2.

    • Analyze the samples by LC-MS/MS to determine the incorporation of the ¹³C label into this compound and its downstream metabolites.

Analytical Protocol: LC-MS/MS for this compound Quantification

This protocol details a robust LC-MS/MS method for the sensitive and specific quantification of total this compound (free and esterified) in biological samples.[1][2][10]

Sample Preparation (Alkaline Hydrolysis and Liquid-Liquid Extraction):

  • To a plasma or tissue homogenate sample, add an antioxidant (e.g., BHT) and a deuterated internal standard (e.g., 13-HODE-d₄).[1][10]

  • Perform alkaline hydrolysis by adding methanolic KOH and incubating at 60°C to release esterified this compound.[1][10]

  • Neutralize the solution with an acid.

  • Perform liquid-liquid extraction with hexane to isolate the lipids.[1]

  • Evaporate the organic solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from its isomers.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both endogenous this compound and the deuterated internal standard.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis of Labeled this compound cluster_tracing Stable Isotope Tracing Experiment cluster_analysis Analysis Start_Material [U-13C18]-Linoleic Acid Enzymatic_Oxidation Enzymatic Oxidation (LOX-1) Start_Material->Enzymatic_Oxidation Reduction Reduction (NaBH4) Enzymatic_Oxidation->Reduction Purification Purification (HPLC) Reduction->Purification Labeled_13POHSA [U-13C18]-13-POHSA Purification->Labeled_13POHSA Tracer_Admin Administer [U-13C18]-13-POHSA Labeled_13POHSA->Tracer_Admin Cell_Culture In Vitro (Cell Culture) Cell_Culture->Tracer_Admin Animal_Model In Vivo (Animal Model) Animal_Model->Tracer_Admin Sample_Collection Sample Collection (Cells, Tissues, Plasma) Tracer_Admin->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LC_MSMS LC-MS/MS Analysis Lipid_Extraction->LC_MSMS Data_Processing Data Processing (Peak Integration, Isotopologue Analysis) LC_MSMS->Data_Processing Biological_Interpretation Biological Interpretation (Metabolic Flux, Pathway Analysis) Data_Processing->Biological_Interpretation

Overall experimental workflow.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of this compound in biological samples.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterValueReference
Linearity (r²)> 0.99[1]
Lower Limit of Quantitation (LLOQ)~18.5 nmol/L[1]
Precision (CV%)< 15%[1]
Accuracy (% Recovery)85-115%[1]

Table 2: Quantitative Data of this compound in Rat Plasma

AnalyteMean Concentration (nmol/L)Standard DeviationReference
13-HODE123.2± 31.1[1][10]
9-HODE57.8± 18.7[1]

Table 3: Total this compound Concentrations in Various Rat Tissues

TissueConcentration (pmol/g)Reference
Visceral Adipose~150[9]
Heart~100[9]
Liver~250[9]

Conclusion

The application notes and protocols presented here provide a comprehensive guide for researchers interested in utilizing stable isotope tracing to investigate the metabolism and signaling of this compound. The chemoenzymatic synthesis of ¹³C-labeled this compound, coupled with robust in vitro and in vivo tracing methodologies and sensitive LC-MS/MS analysis, offers a powerful approach to elucidate the dynamic role of this important lipid mediator in health and disease. These techniques are invaluable for identifying novel therapeutic targets and for the preclinical and clinical development of drugs aimed at modulating oxidative stress and related pathologies.

References

Application Notes and Protocols for 13-Hydroxyoctadecadienoic Acid (13-HODE) Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyoctadecadienoic acid (13-HODE) is a bioactive lipid metabolite derived from the oxidation of linoleic acid, primarily through the action of the enzyme 15-lipoxygenase (15-LOX).[1][2] It exists as two stereoisomers, 13(S)-HODE and 13(R)-HODE, with distinct biological activities.[3][4] 13-HODE is implicated in a variety of physiological and pathological processes, including inflammation, cancer cell growth, apoptosis, and metabolic regulation.[4][5][6] In murine models, the administration of 13-HODE is utilized to investigate its role in conditions such as alcoholic liver disease, asthma, atherosclerosis, and cancer.[3][6] These application notes provide detailed protocols for the preparation and administration of 13-HODE in mice, summarize quantitative data from relevant studies, and illustrate its key signaling pathways.

Mechanism of Action

13-HODE exerts its biological effects through multiple mechanisms:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation : 13(S)-HODE is a ligand for PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism, inflammation, and cell differentiation.[1][3][4] Activation of PPARγ by 13(S)-HODE can lead to the induction of apoptosis in cancer cells and modulate macrophage function in atherosclerosis.[3][4]

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Activation : Both 9-HODE and 13-HODE can activate TRPV1, a non-selective cation channel involved in pain sensation and thermal sensitivity.[7] This interaction suggests a role for 13-HODE in nociception.[7]

  • G protein-coupled receptor 132 (GPR132) Interaction : While 9-HODE is a potent ligand for GPR132, 13-HODE is considered a weak ligand for this receptor, which is involved in pro-inflammatory responses.[1][2]

  • Modulation of Cellular Signaling Pathways : 13-HODE has been shown to influence several key signaling pathways, including the mTOR pathway, which is crucial for cell growth and proliferation.[5] Specifically, 13(S)-HODE can directly bind to and inhibit the mTOR protein complex in an ATP-competitive manner.[5] It is also involved in modulating reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress.[6] In granulosa cells, 13(S)-HODE has a biphasic role in regulating ferroptosis, a form of iron-dependent cell death, through modulation of glutathione (B108866) peroxidase 4 (GPX4).[8]

Quantitative Data Summary

The following tables summarize quantitative data related to the administration and effects of 13-HODE in mice and related in vitro models.

Table 1: In Vivo Administration of 13-HODE and Related Compounds in Rodents

Compound/AgentAnimal ModelAdministration RouteDosageDurationKey FindingsReference
PD146176 (ALOX15 inhibitor)Male C57BL/6J miceIntraperitoneal injection10 mg/kg/dayLast 7 days of a 2-week alcohol exposureAlleviated alcohol-induced liver injury, reduced plasma AST and ALT.[6]
Oxidized Linoleic Acid (13-HPODE)4-week old male C57BL/6 miceDietary9 mg/mouse/day and 18 mg/mouse/day2 monthsDose-dependent alterations in liver and plasma long-chain fatty acids.[9]
d4-13-HODEMale Sprague-Dawley ratsIntravenous (IV) injection1.5 mg/kgSingle doseRapidly absorbed and incorporated into esterified plasma lipid fractions.[10][11]
d4-13-HODEMale Sprague-Dawley ratsGavage1.5 mg/kgSingle doseAbsorbed within 20 minutes, with a plasma incorporation half-life of 71 minutes.[10][11]

Table 2: In Vitro Concentrations of 13-HODE in Cellular Assays

Cell Line13-HODE ConcentrationDurationKey FindingsReference
Hepa-1c1c7 (mouse hepatoma)1 µM3 daysIncreased ROS, ER stress, and apoptosis.[6]
Ovine Granulosa Cells100 nM24 hoursSuppressed lipid peroxidation and inhibited ferroptosis.[8]
Ovine Granulosa Cells1 µM24 hoursPromoted ferroptosis.[8]
Caco-2 (human colorectal adenocarcinoma)Not specifiedNot specified13(S)-HODE decreased cell growth and induced apoptosis via PPARγ. 13(R)-HODE increased cell growth.[4]

Experimental Protocols

Protocol 1: Preparation and Administration of 13-HODE via Intraperitoneal (IP) Injection

This protocol is adapted for the administration of ALOX15 inhibitors to modulate endogenous 13-HODE levels, and can be modified for direct 13-HODE administration.[6]

Materials:

  • 13-HODE (or specific inhibitor like PD146176)

  • Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol (B145695) for disinfection

  • Appropriate mouse strain (e.g., C57BL/6J)

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of 13-HODE.

    • If 13-HODE is not readily soluble in aqueous solution, first dissolve it in a minimal amount of a solvent such as DMSO.

    • Further dilute the solution with sterile saline or PBS to the final desired concentration. The final concentration of the solubilizing agent should be non-toxic (e.g., <5% DMSO). Ensure the solution is homogenous.

  • Animal Handling and Injection:

    • Weigh each mouse to determine the precise injection volume.

    • Gently restrain the mouse by scruffing the neck and back skin to expose the abdomen.

    • Position the mouse with its head tilted slightly downwards.

    • Disinfect the injection site in the lower right or left abdominal quadrant with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.

    • Slowly inject the calculated volume of the 13-HODE solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Administration Monitoring:

    • Monitor the mice for any signs of distress, pain, or adverse reactions following the injection.

    • Continue with the dosing schedule as required by the experimental design.

Protocol 2: Administration of 13-HODE via Dietary Supplementation

This protocol is based on studies administering oxidized linoleic acid in the diet of mice.[9]

Materials:

  • 13-HODE

  • Standard rodent chow

  • Equipment for incorporating the compound into the chow (e.g., a food mixer)

Procedure:

  • Diet Preparation:

    • Calculate the total amount of 13-HODE required for the entire study duration based on the number of mice, daily food intake, and desired dosage.

    • The 13-HODE can be dissolved in a small amount of oil that is then mixed into the powdered chow to ensure even distribution.

    • Thoroughly mix the 13-HODE-oil mixture with the powdered chow until a homogenous blend is achieved.

    • The prepared diet can then be pelleted or provided as a powder.

  • Feeding Regimen:

    • House the mice in cages that allow for accurate monitoring of food intake.

    • Provide the specially prepared diet ad libitum.

    • Measure food consumption regularly to ensure the mice are receiving the intended dose of 13-HODE.

    • Store the prepared diet under appropriate conditions (e.g., refrigerated and protected from light) to prevent degradation of 13-HODE.

  • Monitoring:

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, tissues can be collected for analysis of 13-HODE levels and other relevant biomarkers.

Protocol 3: Administration of 13-HODE via Oral Gavage

This protocol is based on gavage administration of a deuterated 13-HODE tracer in rats and is applicable to mice with appropriate volume adjustments.[10][11]

Materials:

  • 13-HODE

  • Vehicle (e.g., corn oil, sterile water with a suspending agent)

  • Flexible or rigid gavage needles suitable for mice

  • Sterile syringes (1 mL)

Procedure:

  • Preparation of Gavage Solution:

    • Prepare the 13-HODE solution or suspension in the chosen vehicle to the desired concentration. Ensure it is well-mixed before each administration.

  • Gavage Procedure:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

    • Moisten the gavage needle with sterile water or saline to facilitate smooth passage.

    • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth until it reaches the esophagus. Do not force the needle if resistance is met.

    • Slowly administer the calculated volume of the 13-HODE solution. The volume should not exceed 10 mL/kg body weight.

    • Gently remove the gavage needle and return the mouse to its cage.

  • Post-Gavage Monitoring:

    • Observe the mouse for any signs of respiratory distress or discomfort, which could indicate improper administration into the trachea.

Signaling Pathways and Experimental Workflows

13-HODE_Signaling_Pathway LA Linoleic Acid ALOX15 15-Lipoxygenase (ALOX15) LA->ALOX15 HODE13 13(S)-HODE ALOX15->HODE13 PPARG PPARγ HODE13->PPARG Activates TRPV1 TRPV1 HODE13->TRPV1 Activates mTOR mTOR Complex HODE13->mTOR Inhibits GPX4 GPX4 HODE13->GPX4 Modulates Apoptosis Apoptosis PPARG->Apoptosis Inflammation Inflammation PPARG->Inflammation Modulates Pain Pain Sensation TRPV1->Pain CellGrowth Cell Growth and Proliferation mTOR->CellGrowth Promotes Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits

Caption: Simplified signaling pathway of 13(S)-HODE.

Experimental_Workflow_13HODE_Mice start Start: Experimental Design prep Preparation of 13-HODE Formulation start->prep admin Administration to Mice (IP, Gavage, or Dietary) prep->admin monitor Monitoring of Mice (Health, Body Weight, etc.) admin->monitor collect Sample Collection (Blood, Tissues) monitor->collect analysis Biochemical and Molecular Analysis (e.g., ELISA, qPCR, Western Blot) collect->analysis data Data Analysis and Interpretation analysis->data end End: Conclusion data->end

Caption: General experimental workflow for 13-HODE studies in mice.

References

Troubleshooting & Optimization

Technical Support Center: 13-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-POHSA. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound stands for 13-hydroxy-9Z-octadecenoic acid, a branched fatty acid ester of a hydroxy fatty acid (FAHFA). It is an endogenous lipid that has demonstrated anti-diabetic and anti-inflammatory properties.[1][2] It is being investigated for its therapeutic potential in metabolic diseases.

Q2: What are the primary causes of this compound precipitation in aqueous solutions?

A2: Like many lipophilic compounds, this compound has very low solubility in aqueous solutions. Precipitation typically occurs due to:

  • Solvent-Shifting: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the rapid change in solvent polarity causes the compound to crash out of solution.

  • Exceeding Solubility Limit: The final concentration of this compound in the aqueous medium may exceed its maximum solubility, leading to the formation of a precipitate.

  • Low Temperature: Storing working solutions at low temperatures can decrease the solubility of this compound and cause it to precipitate over time.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in several organic solvents. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into aqueous media for experiments.

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventSolubility
Dimethylformamide (DMF)~20 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~15 mg/mL
Ethanol~20 mg/mL
Ethanol:PBS (pH 7.2) (1:1)~0.5 mg/mL

Data sourced from Cayman Chemical.

Troubleshooting Guide: Addressing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent precipitation of this compound in your experiments.

IssuePotential CauseRecommended Solution
Precipitate forms immediately upon dilution The final concentration is too high for the aqueous medium.1. Lower the final working concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains non-toxic to the cells (typically <0.5%).
Improper mixing technique.Add the this compound stock solution dropwise into the vortexing aqueous medium to ensure rapid and even dispersion.
Solution becomes cloudy over time The compound is slowly precipitating out of the supersaturated solution.1. Prepare fresh working solutions immediately before use. 2. For short-term storage, keep the working solution at 37°C to maintain solubility. Do not store aqueous solutions for more than one day.
Inconsistent experimental results Precipitation is leading to inaccurate dosing.Visually inspect your working solutions for any signs of precipitation before adding them to your experimental system. If precipitate is observed, discard the solution and prepare a fresh one at a lower concentration.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes how to prepare a concentrated stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Bring the vial of this compound powder to room temperature before opening.

  • Weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the mass of this compound).

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • If the powder is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath at room temperature. Gentle warming to 37°C can also aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

This protocol provides a method for diluting the this compound DMSO stock solution into an aqueous cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • Place the conical tube on a vortex mixer set to a medium speed.

  • While the medium is vortexing, add the required volume of the this compound stock solution dropwise to the medium.

  • Continue vortexing for an additional 30-60 seconds to ensure the solution is well-mixed.

  • Visually inspect the final working solution for any signs of precipitation. The solution should be clear.

  • Use the freshly prepared working solution immediately in your cell-based assay.

Note: It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed anti-inflammatory signaling pathway of this compound. As a member of the FAHFA family, this compound is known to activate G-protein coupled receptor 120 (GPR120). This activation leads to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

FAHFA_Signaling cluster_membrane Cell Membrane GPR120 GPR120 TAK1 TAK1 GPR120->TAK1 Inhibits POHSA This compound POHSA->GPR120 Activates IKK IKK Complex TAK1->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates to Inflammation Inflammatory Response nucleus->Inflammation Promotes Transcription of Inflammatory Genes

Caption: Anti-inflammatory signaling of this compound via GPR120.

Experimental Workflow for Preparing this compound Working Solutions

This diagram outlines the key steps to successfully prepare a this compound working solution for cell culture experiments.

Experimental_Workflow start Start dissolve Dissolve this compound in DMSO start->dissolve vortex Vortex/Sonicate until clear dissolve->vortex stock 10 mM Stock Solution (Store at -20°C) vortex->stock dilute Dilute stock into pre-warmed medium (while vortexing) stock->dilute check Check for Precipitation dilute->check use Use Immediately in Assay check->use Clear fail Precipitate Observed check->fail Not Clear reassess Re-evaluate final concentration fail->reassess

References

Technical Support Center: 13-POHSA Dissolution for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides comprehensive support for the dissolution of 13-POHSA (13-hydroxy-10-oxo-11(E)-octadecenoic acid) for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a member of the class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). These endogenous lipids have demonstrated anti-diabetic and anti-inflammatory properties, making them a subject of interest in metabolic disease and inflammation research.[1][2][3]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a range of organic solvents. For quantitative data on its solubility, please refer to the data table below.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution in aqueous buffers is challenging due to the lipid nature of this compound. It is sparingly soluble in mixtures of organic solvents and aqueous buffers (e.g., Ethanol (B145695):PBS). For most cell-based assays, a stock solution in an organic solvent should be prepared first and then diluted into the aqueous experimental medium.

Q4: How should I store this compound solutions?

A4: Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: My this compound is not dissolving in the organic solvent.

  • Possible Cause: The concentration may be too high, or the solvent may not be pure.

  • Solution:

    • Try warming the solution gently (to 37°C) and vortexing or sonicating to aid dissolution.

    • Ensure you are using a high-purity, anhydrous organic solvent.

    • Prepare a more dilute stock solution.

Issue: A precipitate forms when I add the this compound stock solution to my cell culture media or aqueous buffer.

  • Possible Cause: The solubility of this compound in the final aqueous solution has been exceeded. This is a common issue when diluting a lipid stock solution into an aqueous medium.

  • Solution:

    • Use a carrier protein: Complexing this compound with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can significantly improve its solubility and delivery to cells in culture. A general protocol for this is provided below.

    • Increase the concentration of the organic solvent in the final solution: However, be mindful of solvent toxicity to your cells. It is crucial to have a vehicle control with the same final concentration of the organic solvent to assess its effect.

    • Sonication: Briefly sonicating the final solution after dilution may help to disperse the lipid, although it may not result in a true solution.

Issue: I am observing cellular toxicity in my experiments.

  • Possible Cause: The organic solvent used to dissolve this compound may be toxic to the cells at the final concentration used.

  • Solution:

    • Perform a vehicle control: Always include a control group that is treated with the same final concentration of the organic solvent (e.g., ethanol, DMSO) without this compound to determine the baseline level of toxicity from the solvent alone.

    • Lower the final solvent concentration: Aim for a final solvent concentration of less than 0.1% in your cell culture medium, if possible. This may require preparing a more concentrated stock solution of this compound.

    • Use a less toxic solvent: If possible, consider using ethanol as it is often better tolerated by cells compared to DMSO.

Data Presentation

SolventSolubility
DMF20 mg/mL
DMSO15 mg/mL
Ethanol20 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

This data is based on information from Cayman Chemical.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol.

Materials:

  • This compound (solid)

  • Anhydrous ethanol (200 proof)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh out the desired amount of this compound in a sterile container. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Add the appropriate volume of anhydrous ethanol to achieve the desired concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the this compound is not fully dissolved, place the container in a water bath sonicator and sonicate for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.

  • Once dissolved, the stock solution can be stored at -20°C or -80°C.

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture Experiments

This protocol is for preparing a this compound-BSA complex to enhance its solubility and delivery in aqueous cell culture media.

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Fatty acid-free BSA

  • Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile tubes

  • Water bath

Procedure:

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in PBS or serum-free medium.

  • In a sterile tube, add a small volume of the this compound stock solution.

  • In a separate sterile tube, add the desired volume of the BSA solution.

  • While gently vortexing the BSA solution, slowly add the this compound stock solution dropwise. A common molar ratio of lipid to BSA is between 3:1 and 6:1.

  • Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional gentle mixing to allow for the complex to form.

  • The this compound-BSA complex is now ready to be added to your cell culture. Remember to include a BSA-only vehicle control in your experimental design.

Mandatory Visualization

Signaling Pathway of this compound

FAHFAs, including this compound, have been shown to exert their anti-inflammatory and insulin-sensitizing effects through the G protein-coupled receptor 120 (GPR120).[3] The activation of GPR120 initiates a signaling cascade that involves Gαq/11 and β-arrestin 2, leading to downstream cellular responses.

POHSA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm POHSA This compound GPR120 GPR120 POHSA->GPR120 Binds to G_alpha_q11 Gαq/11 GPR120->G_alpha_q11 Activates beta_arrestin β-arrestin 2 GPR120->beta_arrestin Recruits PLC PLC G_alpha_q11->PLC Activates Anti_inflammatory Anti-inflammatory Effects beta_arrestin->Anti_inflammatory Mediates Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Leads to ERK_pathway ERK Pathway Ca_increase->ERK_pathway Activates PI3K_Akt_pathway PI3K/Akt Pathway Ca_increase->PI3K_Akt_pathway Activates Insulin_sensitizing Insulin Sensitizing Effects ERK_pathway->Insulin_sensitizing PI3K_Akt_pathway->Insulin_sensitizing

Caption: Signaling pathway of this compound via GPR120.

Experimental Workflow

The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.

Experimental_Workflow cluster_prep Preparation of this compound Solution cluster_delivery Delivery to Cells cluster_controls Essential Controls start Weigh this compound dissolve Dissolve in Ethanol (with sonication/warming) start->dissolve stock This compound Stock Solution (-20°C to -80°C) dissolve->stock complex Complex with Fatty Acid-Free BSA stock->complex dilute Dilute in Cell Culture Medium complex->dilute treat Treat Cells dilute->treat vehicle_control Vehicle Control (Ethanol + BSA) vehicle_control->treat untreated_control Untreated Control untreated_control->treat

Caption: Workflow for this compound preparation and use.

References

Technical Support Center: 13-POHSA in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 13-POHSA (13-palmitoleoyloxy-octadecanoic acid) in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

A1: this compound is a branched fatty acid ester of a hydroxy fatty acid (FAHFA). These lipids have demonstrated anti-diabetic and anti-inflammatory properties, making them promising candidates for therapeutic development.[1][2] Maintaining the stability of this compound in solution is critical for obtaining accurate and reproducible results in preclinical studies and for developing stable pharmaceutical formulations.

Q2: What are the primary pathways through which this compound can degrade in solution?

A2: The two main degradation pathways for this compound in solution are hydrolysis and oxidation.

  • Hydrolysis: The ester bond linking the palmitoleic acid and 13-hydroxy stearic acid moieties is susceptible to cleavage, especially in the presence of water, acids, or bases. This results in the formation of the parent fatty acids.

  • Oxidation: The double bond in the palmitoleoyl chain is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions. This can lead to the formation of various oxidation byproducts, including hydroperoxides, aldehydes, and ketones.

Q3: What are the ideal storage conditions for this compound solutions?

A3: To minimize degradation, this compound solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or lower for long-term storage.[3][4]

  • Atmosphere: Overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.[3]

  • Container: Use glass vials with Teflon-lined caps (B75204) to avoid leaching of plasticizers and to ensure a tight seal.[5]

  • Light: Protect from light by using amber vials or by storing in the dark.

Q4: How should I handle this compound solutions to maintain stability?

A4: Proper handling is crucial.[6]

  • Allow the solution to warm to room temperature before opening to prevent condensation of water into the solution.

  • Use glass or stainless steel syringes or pipettes for transferring solutions to avoid contamination.[5]

  • Minimize the time the solution is exposed to air and light.

  • Prepare fresh working solutions from a stock solution for each experiment to ensure consistency.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer. The concentration of this compound exceeds its solubility in the aqueous buffer. The solubility of FAHFAs in aqueous solutions is generally low.- Increase the concentration of the organic co-solvent (e.g., ethanol, DMSO). Note that high concentrations of organic solvents may affect biological assays.- Gently warm the solution to aid dissolution.- Use a carrier protein like bovine serum albumin (BSA) to improve solubility.
Inconsistent or lower-than-expected biological activity. Degradation of this compound due to improper storage or handling. This could be due to hydrolysis of the ester linkage or oxidation of the unsaturated fatty acid chain.[7]- Prepare fresh solutions from a solid standard.- Store stock solutions under an inert atmosphere at -20°C or below.[3]- Avoid repeated freeze-thaw cycles.- Analyze the purity of the solution using a suitable analytical method like LC-MS.
Appearance of unexpected peaks in analytical chromatograms (e.g., LC-MS). This may indicate the presence of degradation products. Common degradation products include free palmitoleic acid and 13-hydroxy stearic acid (from hydrolysis) or various oxidized species.- Confirm the identity of the unexpected peaks using mass spectrometry and comparison with standards of potential degradation products.- Review storage and handling procedures to identify potential causes of degradation.- Implement stricter protocols to protect the solution from air, light, and moisture.

Quantitative Data Summary

Solvent Solubility Notes
DMF20 mg/mL-
DMSO15 mg/mL-
Ethanol20 mg/mL-
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mLLower solubility in aqueous solutions.

Data sourced from commercially available this compound datasheets.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution via LC-MS

This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer system over time.

1. Materials and Reagents:

  • This compound standard
  • High-purity solvents (e.g., methanol, acetonitrile, water)
  • Buffer components for your solution of interest
  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[8][9]

2. Preparation of this compound Stock and Working Solutions:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol) at a concentration of 1 mg/mL.
  • From the stock solution, prepare working solutions in your desired buffer or solvent system at a final concentration relevant to your experiments.

3. Stability Study Setup:

  • Aliquot the working solution into multiple glass vials with Teflon-lined caps.
  • Store the vials under different conditions you wish to test (e.g., 4°C, room temperature, 37°C). Protect from light.
  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition for analysis.

4. Sample Analysis by LC-MS:

  • Perform a lipid extraction if necessary (e.g., for complex matrices). A common method is the Folch or Bligh-Dyer extraction.
  • Analyze the samples using a validated LC-MS method for the quantification of FAHFAs.[10][11]
  • Monitor the parent ion of this compound and potential degradation products (e.g., palmitoleic acid and 13-hydroxy stearic acid).

5. Data Analysis:

  • Quantify the concentration of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage of this compound remaining versus time for each storage condition.
  • Calculate the half-life (t½) of this compound under each condition.

Visualizations

Degradation_Pathway This compound This compound Palmitoleic Acid Palmitoleic Acid This compound->Palmitoleic Acid Hydrolysis 13-Hydroxy Stearic Acid 13-Hydroxy Stearic Acid This compound->13-Hydroxy Stearic Acid Hydrolysis Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation

Caption: Potential degradation pathways of this compound in solution.

Troubleshooting_Workflow start Inconsistent Results check_solution Check for Precipitation start->check_solution check_degradation Suspect Degradation start->check_degradation check_solution->check_degradation No Precipitate optimize_solubility Optimize Solubility check_solution->optimize_solubility Precipitate Observed analyze_purity Analyze Purity (LC-MS) check_degradation->analyze_purity review_procedures Review Storage & Handling analyze_purity->review_procedures Degradation Confirmed implement_best_practices Implement Best Practices review_procedures->implement_best_practices prepare_fresh Prepare Fresh Solution re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment optimize_solubility->prepare_fresh implement_best_practices->prepare_fresh

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

Technical Support Center: 13-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and stability assessment of 13-hydroxy-10-oxo-11(E)-octadecenoic acid (13-POHSA).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored at or below -20°C in a tightly sealed container, protected from light. When dissolved in a suitable organic solvent, such as methyl acetate, it is reported to be stable for at least two years under these conditions.

Q2: In what form is this compound typically supplied?

A2: this compound is often supplied as a solution in an organic solvent, commonly methyl acetate, to ensure stability during shipping and storage.

Q3: What are the primary degradation pathways for this compound?

A3: As an oxidized fatty acid, this compound is susceptible to further oxidation and hydrolysis.[1][2] Exposure to oxygen, light, high temperatures, and moisture can accelerate its degradation.[1][2] The presence of a hydroxyl group and a ketone group, along with a carbon-carbon double bond, makes it reactive. Degradation can lead to the formation of various byproducts, including smaller chain aldehydes and ketones, which can impact its biological activity.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) or UV detection. These methods allow for the quantification of the parent compound and the detection of potential impurities or degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation observed in the vial upon thawing. The solubility of this compound may be limited at lower temperatures, even in organic solvents.Gently warm the vial to room temperature and vortex or sonicate briefly to redissolve the compound completely before use. Ensure the solution is clear before taking an aliquot.
Difficulty dissolving this compound in an aqueous buffer for bioassays. This compound is a lipid and has poor solubility in aqueous solutions. Direct addition of the organic stock solution to an aqueous buffer can cause precipitation.To prepare a working solution in an aqueous buffer, first, evaporate the organic solvent from a small aliquot of the this compound stock solution under a gentle stream of inert gas (e.g., nitrogen). Then, reconstitute the resulting film in a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695) before slowly adding it to the pre-warmed aqueous buffer with gentle vortexing. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <0.1%) to avoid off-target effects.
Inconsistent experimental results over time. This could indicate degradation of the this compound stock solution due to improper storage or repeated freeze-thaw cycles.Aliquot the stock solution into smaller, single-use vials upon receipt to minimize freeze-thaw cycles. Always store aliquots at -20°C or lower. If degradation is suspected, re-evaluate the purity of the stock solution using HPLC-MS.
Visible discoloration or change in odor of the solution. These are potential signs of significant degradation, likely due to oxidation.[1]Discard the solution. Do not use it for experiments as the degradation products could have unknown biological activities and interfere with your results.

Quantitative Data Summary

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterRecommendation
Temperature≤ -20°C
SolventMethyl Acetate or other suitable anhydrous organic solvent
AtmosphereInert gas (e.g., Argon or Nitrogen)
Light ExposureProtect from light (store in amber vials)
Stated Stability≥ 2 years (under recommended conditions)

Table 2: Solubility of this compound in Various Solvents

SolventSolubility
Dimethylformamide (DMF)~20 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~15 mg/mL
Ethanol~20 mg/mL
Ethanol:PBS (pH 7.2) (1:1)~0.5 mg/mL

Experimental Protocols

Protocol 1: Accelerated Oxidative Stability Assessment of this compound

This protocol is adapted from the AOCS Official Method Cd 12c-16 and is designed to evaluate the resistance of this compound to oxidation under accelerated conditions.

Objective: To determine the oxidative stability of a this compound sample by measuring the induction period under elevated temperature and oxygen pressure.

Materials:

  • This compound sample

  • Oxidative stability instrument (e.g., Oxitest reactor)

  • High-purity oxygen

  • Analytical balance

Methodology:

  • Sample Preparation: Accurately weigh a representative amount of the this compound sample (solid or as a solution after solvent evaporation) directly into the titanium chambers of the oxidation stability instrument.

  • Instrument Setup:

    • Set the desired temperature for the accelerated test (e.g., 90°C).

    • Purge the chambers with high-purity oxygen to the recommended pressure (e.g., 6 bar).

  • Oxidation Test: The instrument will maintain the set temperature and pressure and continuously monitor the pressure inside the sealed chambers.

  • Data Acquisition: The instrument's software will record the pressure change over time. The induction period (IP) is the time elapsed until a rapid decrease in oxygen pressure is detected, indicating the onset of significant oxidation.

  • Data Analysis: A longer induction period corresponds to higher oxidative stability. The results can be used to compare the stability of different batches or formulations of this compound.

Signaling Pathways and Logical Relationships

This compound belongs to a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). FAHFAs have been shown to exert anti-inflammatory and insulin-sensitizing effects through various signaling pathways, primarily involving the G-protein coupled receptor 120 (GPR120) and peroxisome proliferator-activated receptors (PPARs).[3][4][5][6]

FAHFA_Anti_Inflammatory_Signaling This compound This compound GPR120 GPR120 This compound->GPR120 activates PPAR PPARγ This compound->PPAR beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 TAB1 TAB1 beta_arrestin2->TAB1 binds TAK1 TAK1 TAB1->TAK1 inhibits binding to NFkB_activation NF-κB Activation TAK1->NFkB_activation Inflammatory_Cytokines_GPR120 Pro-inflammatory Cytokine Production NFkB_activation->Inflammatory_Cytokines_GPR120 RXR RXR PPAR->RXR heterodimerizes with NFkB_inhibition NF-κB Inhibition PPAR->NFkB_inhibition transrepresses PPRE PPRE RXR->PPRE binds to Anti_inflammatory_genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_genes activates

Caption: Anti-inflammatory signaling pathways of this compound via GPR120 and PPARγ activation.

Experimental_Workflow_Stability start Start: This compound Sample prepare_sample Prepare Sample for Testing (Weigh or Evaporate Solvent) start->prepare_sample setup_instrument Set Up Oxidative Stability Instrument (Temp, Pressure) prepare_sample->setup_instrument run_test Run Accelerated Oxidation Test setup_instrument->run_test monitor_pressure Monitor Oxygen Pressure run_test->monitor_pressure monitor_pressure->monitor_pressure No Drop detect_drop Detect Rapid Pressure Drop monitor_pressure->detect_drop calculate_ip Calculate Induction Period (IP) detect_drop->calculate_ip Yes analyze_results Analyze Results: Longer IP = Higher Stability calculate_ip->analyze_results end End: Stability Assessment analyze_results->end

Caption: Experimental workflow for accelerated oxidative stability testing of this compound.

References

Technical Support Center: Optimizing PAHSA Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Information specifically pertaining to "13-POHSA" is limited in current scientific literature. This guide focuses on Palmitic Acid Hydroxy Stearic Acids (PAHSAs) , a class of bioactive lipids to which this compound belongs. The principles and protocols outlined here for various PAHSA isomers (e.g., 5-PAHSA, 9-PAHSA, 12-PAHSA) are expected to be largely applicable to this compound.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PAHSAs in various in vitro assays.

Troubleshooting Guide

This section addresses common issues encountered during experiments with PAHSAs, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing inconsistent or no effects of my PAHSA treatment?

Answer: Inconsistent results with PAHSAs can stem from several factors, primarily related to their lipid nature and the specifics of the experimental setup. Here are key areas to troubleshoot:

  • Solubility and Vehicle Effects: PAHSAs are lipophilic and have poor solubility in aqueous media.[1][2] Improper dissolution can lead to inaccurate concentrations and precipitation.

    • Solution: Prepare high-concentration stock solutions in a suitable organic solvent like DMSO or ethanol (B145695).[3][4] For cell culture media, it's crucial to use a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to maintain solubility and facilitate cellular uptake.[1][2] Always include a vehicle control (media with the same concentration of solvent and BSA) to ensure that the observed effects are due to the PAHSA and not the vehicle itself.[5][6][7][8]

  • Concentration Range: The effective concentration of PAHSAs can vary significantly depending on the cell type and the specific assay.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific model. Based on published studies, a broad range of 1 µM to 100 µM has been used in various in vitro assays.[9][10]

  • Cell Culture Conditions: High glucose concentrations in culture media can sometimes impair the signaling pathways through which PAHSAs act.[11]

    • Solution: If your research question allows, consider using media with physiological glucose levels. Be consistent with the glucose concentration across all experiments.

  • Assay-Specific Conditions: For assays involving insulin (B600854) stimulation, using a maximal insulin concentration can mask the insulin-sensitizing effects of PAHSAs.[12]

    • Solution: When assessing insulin sensitivity, use a submaximal concentration of insulin to allow for the detection of sensitizing effects.[13]

Question: I'm observing high background or off-target effects in my assay. What could be the cause?

Answer: High background or unexpected effects can be due to the vehicle, contaminants, or the inherent properties of the PAHSA isomer being used.

  • Vehicle Toxicity: Solvents like DMSO can be toxic to cells at higher concentrations.

    • Solution: Keep the final concentration of the organic solvent in your cell culture media as low as possible, typically below 0.1%. Always run a vehicle-only control to assess any solvent-induced effects.[5][6][7][8]

  • Bioactive Vehicles: Some vehicles, like olive oil used in some in vivo studies, contain bioactive molecules that can influence experimental outcomes.[12]

    • Solution: For in vitro studies, stick to well-defined and inert vehicles like DMSO or ethanol complexed with fatty acid-free BSA.

  • Isomer Specificity: Different PAHSA isomers can have varying potencies and may interact with different receptors.[10]

    • Solution: Ensure you are using the correct isomer for your intended biological question. Be aware that some analytical methods may not fully separate isomers like 12-PAHSA and 13-PAHSA.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental use of PAHSAs.

Question: What is the general mechanism of action for PAHSAs?

Answer: PAHSAs are a novel class of endogenous lipids with potent anti-inflammatory and insulin-sensitizing properties.[10][14] Their effects are primarily mediated through the activation of G-protein coupled receptors (GPCRs), particularly GPR120 (also known as FFAR4) and GPR40 (FFAR1).[15][16][17] Activation of these receptors can trigger various downstream signaling cascades, including those involving β-arrestin-2, which can inhibit pro-inflammatory pathways like NF-κB.[15] PAHSAs have also been shown to influence other key signaling pathways such as the mTOR and PPARγ pathways.

Question: What are typical concentrations of PAHSAs used in cell-based assays?

Answer: The optimal concentration of PAHSAs is highly dependent on the specific assay and cell type. However, a general starting range for dose-response studies is between 1 µM and 100 µM. For specific examples, concentrations between 2-10 µM of 9-PAHSA have been shown to suppress inflammatory gene expression in macrophages, while concentrations up to 100 µM have been used in chemokine receptor antagonism assays.[9][10] In cell viability assays with MIN6 cells, 5 µM and 20 µM of 5- and 9-PAHSA have been used.[18]

Question: How should I prepare PAHSA solutions for cell culture experiments?

Answer: Due to their poor aqueous solubility, PAHSAs require a specific preparation method for cell-based assays.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent such as DMSO or ethanol.[3][4] Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution: For treating cells, dilute the stock solution in serum-free culture medium containing fatty acid-free BSA. The BSA helps to maintain the solubility of the PAHSA and facilitates its delivery to the cells.[1][2] A common practice is to prepare a PAHSA-BSA complex by incubating the diluted PAHSA with BSA before adding it to the cells.

Question: What are the key signaling pathways I should investigate when studying the effects of PAHSAs?

Answer: The primary signaling pathways to investigate for PAHSA activity are:

  • GPR120/FFAR4 Signaling: This is a major pathway for the anti-inflammatory and insulin-sensitizing effects of PAHSAs.[15][16][17] Assays can include measuring intracellular calcium mobilization or β-arrestin-2 recruitment upon GPR120 activation.[13]

  • GPR40/FFAR1 Signaling: Particularly relevant in pancreatic β-cells, where it's involved in potentiating glucose-stimulated insulin secretion.[15]

  • NF-κB Pathway: As a key downstream target of GPR120-mediated anti-inflammatory signaling, measuring the inhibition of NF-κB activation or the expression of its target genes (e.g., TNF-α, IL-6) is a common readout.[11][15]

  • PPARγ Pathway: Fatty acids and their derivatives are known to be ligands for PPARγ, a key regulator of lipid metabolism and inflammation.[19][20][21][22]

  • mTOR Pathway: Some studies have shown that PAHSAs can influence the mTOR signaling pathway, which is involved in cell growth and metabolism.

Data Presentation

The following tables summarize typical concentration ranges and experimental conditions for various PAHSA-based assays.

Table 1: Recommended Concentration Ranges for In Vitro PAHSA Assays

Assay TypeCell TypePAHSA Isomer(s)Typical Concentration RangeReference(s)
Anti-inflammatory (Cytokine Inhibition)Macrophages (RAW 264.7, BMDMs)9-PAHSA1 - 50 µM[10]
Chemokine Receptor AntagonismHuman PBMCs, CD4+ T-cells5-PAHSA, 9-PAHSA0.01 - 100 µM[9]
Cell Viability (MTT Assay)MIN6 (pancreatic β-cells)5-PAHSA, 9-PAHSA5 - 20 µM[18]
Insulin ResistanceHepG2, 3T3-L1 adipocytes5-PAHSA20 µM[4]
Glucose Uptake3T3-L1 adipocytes12-PAHSAVaries (dose-dependent)[13]
GPR120 Activation (Calcium Flux)GPR120-expressing cell lines12-PAHSAVaries (dose-dependent)[13]

Table 2: IC50 Values of 9-PAHSA on Chemokine Receptors

ReceptorIC50 (µM)Reference(s)
CCR6~10[10]
CCR7~5[10]
CXCR4~8[10]
CXCR5~15[10]

Experimental Protocols

Below are detailed methodologies for key experiments involving PAHSAs.

Protocol 1: In Vitro Macrophage Anti-Inflammatory Assay

Objective: To assess the ability of a PAHSA to suppress lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • PAHSA stock solution (in DMSO or ethanol)

  • Fatty acid-free BSA

  • LPS from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well or 96-well plate at a density that will result in a confluent monolayer the next day. Allow cells to adhere overnight.[10]

  • PAHSA Preparation: Prepare working solutions of the PAHSA by diluting the stock solution in serum-free medium containing fatty acid-free BSA.

  • Pre-treatment: The following day, replace the culture medium with serum-free medium. Add the PAHSA working solutions to the cells at the desired final concentrations. Include a vehicle control (medium with BSA and the same final concentration of the solvent used for the PAHSA stock). Incubate for 1-2 hours.[10][13]

  • LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include a negative control group that does not receive LPS.[10][13]

  • Incubation: Incubate the plate for an appropriate time to allow for cytokine production (e.g., 6-24 hours). The optimal time should be determined empirically.[13]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of the pro-inflammatory cytokine in the supernatant using an ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each PAHSA concentration relative to the LPS-stimulated vehicle control.

Protocol 2: GPR120 Activation Assay (Intracellular Calcium Mobilization)

Objective: To determine if a PAHSA can activate GPR120, leading to an increase in intracellular calcium.

Materials:

  • A cell line stably expressing GPR120 (e.g., HEK293-GPR120)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • PAHSA stock solution

  • Fatty acid-free BSA

  • A fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the GPR120-expressing cells in a black, clear-bottom 96-well plate and allow them to grow to confluence.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Cell Washing: Gently wash the cells with the assay buffer to remove any excess dye.

  • PAHSA Preparation: Prepare serial dilutions of the PAHSA in assay buffer containing fatty acid-free BSA.

  • Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for each well.

  • Compound Injection: Use the instrument's injector to add the PAHSA solutions to the wells.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis: Analyze the kinetic data to determine the dose-dependent increase in intracellular calcium in response to the PAHSA.

Mandatory Visualizations

GPR120_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAHSA PAHSA GPR120 GPR120 PAHSA->GPR120 Binds beta_arrestin β-Arrestin-2 GPR120->beta_arrestin Recruits TAB1 TAB1 beta_arrestin->TAB1 Inhibits TAK1 TAK1 TAB1->TAK1 Activates IKK IKK TAK1->IKK Activates NFkB NF-κB IKK->NFkB Activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes

Caption: GPR120-mediated anti-inflammatory signaling pathway initiated by PAHSA.

PAHSA_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare PAHSA Stock Solution (e.g., in DMSO) working Prepare Working Solution (Dilute in media + BSA) stock->working treat Treat Cells with PAHSA and Vehicle Control working->treat seed Seed Cells in Plate seed->treat stimulate Add Stimulus (e.g., LPS, Insulin) treat->stimulate incubate Incubate for Defined Period stimulate->incubate collect Collect Supernatant or Cell Lysate incubate->collect assay Perform Assay (e.g., ELISA, qPCR, Western Blot) collect->assay analyze Analyze and Quantify Results assay->analyze

Caption: General experimental workflow for in vitro assays with PAHSAs.

References

Technical Support Center: Preventing 13-POHSA Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13-POHSA (13-palmitoleoyl-oxy-hydroxy-stearic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. These endogenous lipids have demonstrated significant anti-diabetic and anti-inflammatory properties, making them promising therapeutic candidates.[1] The stability of this compound is crucial because degradation can lead to a loss of its biological activity, the formation of confounding byproducts, and ultimately, inconsistent and unreliable experimental results.

Q2: What are the primary causes of this compound degradation?

The primary cause of degradation for this compound, like other unsaturated fatty acid esters, is oxidation.[2] This process is primarily driven by:

  • Exposure to Oxygen: The double bond in the palmitoleoyl chain of this compound is susceptible to attack by atmospheric oxygen.

  • Elevated Temperatures: Higher temperatures accelerate the rate of oxidative reactions.[3]

  • Exposure to Light: UV and visible light can provide the energy to initiate oxidative chain reactions.

  • Presence of Metal Ions: Transition metals can act as catalysts, promoting the formation of reactive oxygen species and accelerating lipid peroxidation.

Hydrolysis of the ester linkage is another potential degradation pathway, which can be catalyzed by acidic or alkaline conditions and the presence of water.[4]

Q3: How can I detect if my this compound sample has degraded?

Degradation of this compound can be assessed by monitoring the formation of lipid hydroperoxides, which are early markers of oxidation. This can be achieved using commercially available assays such as the Thiobarbituric Acid Reactive Substances (TBARS) assay or specific lipid hydroperoxide assay kits.[5][6] Additionally, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the amount of intact this compound and identify potential degradation products.[7][8]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Inconsistent biological activity between experiments. This compound degradation due to improper storage or handling.1. Review Storage Conditions: Ensure this compound is stored at or below -20°C, under an inert atmosphere (argon or nitrogen), and protected from light. 2. Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. 3. Use Freshly Prepared Solutions: Prepare working solutions immediately before use. Do not store aqueous solutions of this compound for more than a day.[7]
Low or no response in cell-based assays. Degradation of this compound in cell culture media.1. Perform a Stability Study: Incubate this compound in your cell culture medium over the experimental time course and analyze its concentration by LC-MS to determine its stability.[7] 2. Replenish this compound: If degradation is significant, consider more frequent media changes with freshly prepared this compound. 3. Use Antioxidants: Consider the addition of antioxidants like butylated hydroxytoluene (BHT) to the storage solvent, but be mindful of their potential effects on your experimental system.[3]
High background or unexpected peaks in analytical analysis (e.g., LC-MS). Contamination or degradation during sample preparation.1. Use High-Purity Solvents: Employ HPLC or LC-MS grade solvents for all sample preparations.[2] 2. Work on Ice: Keep samples on ice during preparation to minimize thermal degradation.[2] 3. Inert Atmosphere: If possible, perform sample preparation steps under an inert gas.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound

Objective: To ensure the long-term stability of this compound.

Materials:

  • This compound (solid or in a non-aqueous solvent)

  • High-purity organic solvent (e.g., ethanol, chloroform)

  • Glass vials with Teflon-lined caps

  • Inert gas (argon or nitrogen)

  • -20°C or -80°C freezer

Procedure:

  • If starting with solid this compound, allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Dissolve this compound in a high-purity organic solvent to a desired stock concentration.

  • Aliquot the stock solution into glass vials with Teflon-lined caps. This is crucial as lipids can leach impurities from plastic containers.[9][10]

  • Flush the headspace of each vial with a gentle stream of inert gas (argon or nitrogen) for 30-60 seconds to displace oxygen.

  • Tightly seal the vials.

  • Store the aliquots at -20°C for short- to medium-term storage or at -80°C for long-term storage.[11]

  • For use, remove a single aliquot and allow it to warm to room temperature before opening. Avoid repeated freeze-thaw cycles of the same stock solution.

Protocol 2: Quantification of this compound Degradation using a Lipid Hydroperoxide Assay

Objective: To assess the extent of this compound oxidation by measuring the formation of lipid hydroperoxides. This protocol is adapted from commercially available kits.[6][12]

Materials:

  • This compound sample (e.g., from a stability study)

  • Lipid Hydroperoxide Assay Kit (containing a chromogen that reacts with hydroperoxides)

  • Chloroform (B151607) and methanol (B129727) (HPLC grade)

  • Spectrophotometer

Procedure:

  • Lipid Extraction:

    • To your aqueous sample containing this compound, add an equal volume of cold methanol and vortex.

    • Add two volumes of cold chloroform and vortex thoroughly.

    • Centrifuge to separate the phases. The lower chloroform layer contains the lipids.

  • Assay:

    • Carefully transfer a known volume of the chloroform extract to a new tube.

    • Add the chromogenic reagent from the assay kit. This reagent typically contains ferrous ions which are oxidized to ferric ions by the hydroperoxides. The ferric ions then react with a dye to produce a colored product.

    • Incubate as per the kit instructions (usually at room temperature in the dark).

  • Measurement:

    • Measure the absorbance of the solution at the wavelength specified in the kit protocol (e.g., 500-560 nm).

  • Quantification:

    • Create a standard curve using the provided lipid hydroperoxide standard.

    • Calculate the concentration of lipid hydroperoxides in your this compound sample based on the standard curve. An increase in hydroperoxide concentration over time indicates degradation.

Protocol 3: Analysis of this compound by LC-MS/MS

Objective: To quantify the concentration of intact this compound in a sample.

Materials:

  • This compound sample

  • Internal standard (e.g., a deuterated FAHFA)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

  • High-purity solvents (e.g., acetonitrile, methanol, water, formic acid)

Procedure:

  • Sample Preparation:

    • Thaw the this compound sample on ice.

    • Spike the sample with a known concentration of the internal standard.

    • Perform a lipid extraction as described in Protocol 2 or another suitable method.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the lipids using a reversed-phase C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/methanol).

    • Detect this compound and the internal standard using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM). The specific precursor and product ion transitions for this compound will need to be determined.

  • Quantification:

    • Create a calibration curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

FAHFAs, including this compound, have been shown to exert anti-inflammatory and insulin-sensitizing effects through the G-protein coupled receptor 120 (GPR120).[1][13]

FAHFA_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Binds beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 Recruits PI3K PI3K GPR120->PI3K Activates Inflammation_Inhibition Inhibition of Inflammatory Signaling (e.g., NF-κB) beta_arrestin2->Inflammation_Inhibition Mediates AKT Akt PI3K->AKT Phosphorylates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

This compound signaling through the GPR120 receptor.

experimental_workflow cluster_storage Storage & Handling cluster_prep Experiment Preparation cluster_analysis Analysis of Degradation storage Store this compound at ≤-20°C under inert gas aliquot Prepare single-use aliquots storage->aliquot prep_solution Prepare fresh working solution in appropriate solvent aliquot->prep_solution cell_treatment Treat cells in culture prep_solution->cell_treatment sample_collection Collect samples at time points cell_treatment->sample_collection lipid_extraction Perform lipid extraction sample_collection->lipid_extraction analysis_method Analyze by LC-MS or Lipid Peroxidation Assay lipid_extraction->analysis_method

Workflow for minimizing and assessing this compound degradation.

References

Technical Support Center: 13-POHSA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 13-POHSA (13-palmitoleoyl-oxy-octadecanoic acid), a member of the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) family. This guide is intended for researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS/MS) for their analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a bioactive lipid belonging to the FAHFA class, which consists of palmitoleic acid esterified to 13-hydroxy stearic acid.[1] Like other FAHFAs, this compound is investigated for its potential anti-diabetic and anti-inflammatory properties, making it a significant analyte in metabolic syndrome and inflammation research.[1]

Q2: What makes the quantification of this compound and other oxylipins challenging?

The accurate quantification of oxylipins like this compound is analytically demanding due to several factors:

  • Low Abundance: They are often present at very low concentrations in biological samples.[2][3]

  • Structural Diversity: The presence of numerous isomers with similar chemical properties and fragmentation patterns complicates their separation and specific detection.[3][4]

  • Chemical Instability: Oxylipins can be susceptible to degradation or artificial formation during sample collection, storage, and preparation.[2][4]

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement.[5][6]

Q3: What is the recommended analytical method for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound and other oxylipins.[2] It offers superior sensitivity and selectivity compared to other methods like immunoassays (e.g., ELISA), which can suffer from cross-reactivity and yield less accurate results.[4]

Q4: How critical are sample storage and handling for this compound analysis?

Proper sample storage and handling are critical to prevent the degradation of this compound and the artificial formation of other oxylipins. While the pure standard of this compound is stable for at least two years when stored at -20°C, biological samples are complex and require careful handling.[1] It is recommended to store biological samples (e.g., plasma, tissues) at -80°C immediately after collection and to minimize freeze-thaw cycles.

Q5: What type of internal standard is best for accurate this compound quantification?

The use of a stable isotope-labeled internal standard (SIL-IS) is essential for accurate quantification. A ¹³C-labeled this compound is the ideal choice.[7] SIL-ISs have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar extraction efficiencies and matrix effects.[7][8] This allows for reliable correction of variations during sample preparation and analysis.[5] While deuterated standards are also used, ¹³C-labeled standards are often preferred as they are less prone to chromatographic separation from the native analyte.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS quantification of this compound.

Issue 1: Low or No Signal / Poor Sensitivity
QuestionPossible CausesRecommended Solutions
Why am I not detecting a signal for this compound? 1. Analyte Degradation: Improper sample storage or handling.[2] 2. Inefficient Extraction: Suboptimal solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. 3. Incorrect MS/MS Parameters: Non-optimized MRM transitions, collision energy, or ion source parameters.[3] 4. Instrument Contamination: Contaminated ion source or mass analyzer.[9]1. Review sample collection and storage procedures. Ensure samples are kept at -80°C and freeze-thaw cycles are minimized. 2. Optimize the extraction procedure. Ensure the chosen solvent effectively extracts this compound. 3. Infuse a pure standard of this compound to optimize all MS/MS parameters for maximum sensitivity.[9] 4. Perform routine cleaning and maintenance of the LC-MS system as recommended by the manufacturer.[10]
How can I improve my signal intensity? 1. Ion Suppression: Co-eluting matrix components are suppressing the this compound signal.[6] 2. Suboptimal Chromatography: Poor peak focusing on the analytical column. 3. Low Sample Concentration: The amount of this compound in the sample is below the limit of detection.1. Improve sample cleanup to remove interfering matrix components.[9] Adjust chromatography to separate this compound from the suppression zone. 2. Optimize the LC gradient and mobile phase composition. 3. Concentrate the sample extract or increase the injection volume (be cautious of potential peak shape distortion).[11]
Issue 2: Poor Chromatographic Peak Shape
QuestionPossible CausesRecommended Solutions
Why are my peaks broad or tailing? 1. Column Degradation: Loss of stationary phase or contamination of the column.[10] 2. Incompatible Mobile Phase: The pH or solvent composition is not optimal for this compound. 3. Secondary Interactions: Analyte is interacting with active sites on the column or in the LC system.1. Replace the analytical column. Use a guard column to extend column lifetime. 2. Adjust the mobile phase pH with a volatile modifier like formic acid or ammonium (B1175870) formate.[9] 3. Ensure high-quality solvents and additives are used.[10]
What causes split peaks? 1. Clogged Column Frit: Particulates from the sample or system are blocking the column inlet. 2. Injection Solvent Mismatch: The sample diluent is significantly stronger than the initial mobile phase.[11] 3. Co-elution of Isomers: A structural isomer may be partially separating from this compound.[4]1. Filter all samples and mobile phases. Replace the column if flushing does not resolve the issue. 2. Reconstitute the final extract in a solvent that is as weak as, or weaker than, the initial mobile phase. 3. Consider using a column with higher resolving power or developing a method with a shallower gradient. Chiral chromatography may be necessary if isomers are a concern.[4]
Issue 3: Inconsistent Results
QuestionPossible CausesRecommended Solutions
Why are my retention times shifting? 1. Mobile Phase Inconsistency: Inaccurate preparation or degradation of the mobile phase.[12] 2. Column Equilibration: Insufficient time for the column to re-equilibrate between injections. 3. Temperature Fluctuations: The column temperature is not stable.1. Prepare fresh mobile phases daily. Use an inline degasser. 2. Ensure the column equilibration step in the gradient program is sufficiently long. 3. Use a column oven to maintain a constant temperature.
Why is my quantification not reproducible? 1. Inconsistent Internal Standard Spiking: Variation in the amount of internal standard added. 2. Variable Extraction Recovery: Inconsistent sample preparation.[5] 3. Instrument Instability: Fluctuations in the MS detector response.1. Use a precise micropipette and add the internal standard at the very beginning of the sample preparation process.[13] 2. Automate the sample preparation process if possible, or ensure a consistent manual procedure. 3. Calibrate the mass spectrometer regularly and monitor system suitability by injecting a standard sample periodically throughout the analytical run.[12]

Experimental Protocol: this compound Quantification in Human Plasma

This protocol provides a general methodology for the quantification of this compound using LC-MS/MS. Optimization and validation are required for specific applications.

1. Sample Preparation (Solid-Phase Extraction)

  • Spike 100 µL of plasma with 10 µL of ¹³C-labeled this compound internal standard solution.

  • Acidify the sample with 200 µL of 0.1% formic acid in water.

  • Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the acidified plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 20% B, ramp to 95% B over 10 min, hold for 2 min, return to 20% B and re-equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MS Analysis Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized by infusing pure standards.This compound (Precursor > Product): e.g., 535.5 > 253.2 ¹³C-13-POHSA (Precursor > Product): e.g., 553.5 > 271.2 (assuming ¹⁸C on stearic acid)

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Add 13C-Internal Standard Sample->Spike Precise Spiking Extract Solid-Phase Extraction (SPE) Spike->Extract Cleanup & Isolation Evap Evaporate & Reconstitute Extract->Evap Concentration LC LC Separation (C18) Evap->LC Injection MS MS/MS Detection (MRM) LC->MS Ionization Integrate Peak Integration MS->Integrate Data Acquisition Quantify Quantification (Ratio to IS) Integrate->Quantify Calculate Area Ratios G Start Problem Encountered NoSignal Low / No Signal? Start->NoSignal BadPeak Poor Peak Shape? NoSignal->BadPeak No Sol_Signal Check: - Sample Stability - Extraction Efficiency - MS/MS Parameters NoSignal->Sol_Signal Yes BadQuant Inconsistent Results? BadPeak->BadQuant No Sol_Peak Check: - Column Condition - Mobile Phase - Injection Solvent BadPeak->Sol_Peak Yes Sol_Quant Check: - Internal Standard Addition - System Stability - Matrix Effects BadQuant->Sol_Quant Yes End Problem Resolved BadQuant->End No Sol_Signal->End Sol_Peak->End Sol_Quant->End

References

Technical Support Center: Navigating the Challenges of Bioactive Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bioactive lipids. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Section 1: Lipid Extraction and Purification

The initial and most critical step in lipid analysis is the efficient and clean extraction of lipids from the biological matrix. This section provides troubleshooting for common issues encountered during this process.

Frequently Asked questions (FAQs) about Lipid Extraction

Q1: Which is the best lipid extraction method for my samples?

A1: The choice of extraction method depends on the lipid classes of interest, the sample matrix, and the downstream application. The two most common methods are the Bligh-Dyer and Folch methods. The Folch method is often considered the "gold standard" for exhaustive lipid extraction, especially for samples with high lipid content, while the Bligh-Dyer method is a faster and less solvent-intensive option suitable for samples with low lipid content.[1][2]

Q2: I am observing a persistent emulsion layer during liquid-liquid extraction. How can I break it?

A2: Emulsion formation is a common issue, particularly with samples rich in proteins and phospholipids (B1166683). Here are several strategies to break emulsions:

  • Centrifugation: This is often the most effective method. Centrifuging the sample will help to compact the precipitated protein and separate the phases.

  • Addition of Salt: Adding a small amount of a saturated NaCl solution (brine) can help to break the emulsion by increasing the ionic strength of theaqueous phase.

  • Gentle Mixing: Instead of vigorous shaking, use gentle inversions to mix the phases. This minimizes the formation of a tight emulsion.

Q3: My lipid extract is contaminated with non-lipid molecules. How can I improve the purity?

A3: Contamination from proteins, sugars, and other polar molecules is a common problem. To improve the purity of your lipid extract, you can perform a "washing" step. After the initial phase separation, the organic (lower) phase containing the lipids can be washed with a salt solution (e.g., 0.9% NaCl) or a theoretical upper phase (a mixture of chloroform (B151607)/methanol/water in the appropriate ratio). This will help to remove water-soluble contaminants.

Troubleshooting Guide: Lipid Extraction
Problem Possible Cause Suggested Solution
Low lipid recovery Inefficient extraction method for the target lipid class.Consider using the Folch method for a more exhaustive extraction, especially for samples with high lipid content.[1][2] For less abundant lipids, the extraction solvent may need to be modified.
Incomplete homogenization of the sample.Ensure the tissue or cell sample is thoroughly homogenized in the initial solvent mixture to maximize lipid release.
Formation of a persistent emulsion High concentration of emulsifying agents (e.g., phospholipids, proteins) in the sample.Centrifuge the sample to facilitate phase separation. Alternatively, add a small amount of saturated NaCl solution (brine) to break the emulsion.
Vigorous shaking during extraction.Use gentle inversions instead of vigorous shaking to mix the phases.
Contamination with non-lipid molecules Incomplete phase separation or carry-over of the aqueous phase.Carefully collect the lower organic phase, avoiding the interface. Perform a washing step by adding a salt solution or theoretical upper phase to the organic extract, vortexing, and re-centrifuging.
Degradation of lipids during extraction Presence of active lipases or oxidation.Perform the extraction on ice to minimize enzymatic activity.[3] Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation of polyunsaturated fatty acids.[3]
Unexpected peaks in mass spectrometry analysis Contamination from plasticware or solvents.Use high-purity solvents and glass containers whenever possible. If plasticware is necessary, ensure it is compatible with the solvents used. Run a solvent blank to identify potential contaminants from your workflow.
Experimental Protocols: Lipid Extraction

This method is suitable for the extraction of lipids from a variety of biological samples, particularly those with low lipid content.[2]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps (B75204)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 mL of aqueous sample (e.g., cell suspension, tissue homogenate), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex thoroughly for 15-20 minutes to ensure complete homogenization and extraction.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for another minute.

  • Centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases. You should observe a lower chloroform phase containing the lipids, an upper aqueous phase, and a protein disk at the interface.

  • Carefully collect the lower chloroform phase using a glass Pasteur pipette.

  • For higher purity, the collected chloroform phase can be washed with 1.25 mL of a theoretical upper phase (a pre-prepared mixture of the upper phase from a blank extraction).

  • Evaporate the solvent from the collected chloroform phase under a stream of nitrogen to obtain the dried lipid extract.

This method is considered a gold standard for exhaustive lipid extraction and is particularly effective for samples with high lipid content.[4][5]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer or orbital shaker

  • Filtration setup or centrifuge

  • Separatory funnel

Procedure:

  • Homogenize the tissue sample (1 g) in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Agitate the homogenate for 15-20 minutes at room temperature on an orbital shaker.

  • Filter the homogenate or centrifuge it to recover the liquid phase.

  • Transfer the liquid phase to a separatory funnel and add 0.2 volumes (4 mL for 20 mL of extract) of 0.9% NaCl solution.

  • Mix gently by inverting the funnel a few times and then allow the phases to separate.

  • Collect the lower chloroform phase, which contains the lipids.

  • The interface can be rinsed with a small amount of a 1:1 methanol:water mixture to improve recovery without disturbing the phases.

  • Evaporate the solvent from the collected chloroform phase under a stream of nitrogen or using a rotary evaporator.

Workflow for Lipid Extraction Troubleshooting

G start Start Lipid Extraction issue Problem Encountered? start->issue low_recovery Low Lipid Recovery issue->low_recovery Yes emulsion Persistent Emulsion issue->emulsion Yes contamination Contamination issue->contamination Yes end Successful Extraction issue->end No solution_recovery Optimize Homogenization Consider Folch Method low_recovery->solution_recovery solution_emulsion Centrifuge Add Brine Gentle Mixing emulsion->solution_emulsion solution_contamination Wash Extract Use Glassware Run Blanks contamination->solution_contamination solution_recovery->end solution_emulsion->end solution_contamination->end

Caption: A troubleshooting workflow for common issues in lipid extraction.

Section 2: Storage and Stability of Bioactive Lipids

Bioactive lipids, especially those containing polyunsaturated fatty acids, are susceptible to degradation. Proper storage is crucial to maintain their biological activity.

Frequently Asked Questions (FAQs) about Lipid Storage

Q1: What are the optimal storage conditions for bioactive lipids?

A1: For long-term storage, it is generally recommended to store bioactive lipids at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3] They should be stored in glass vials with Teflon-lined caps to avoid leaching of plasticizers.

Q2: How many times can I freeze and thaw my lipid samples?

A2: It is best to avoid repeated freeze-thaw cycles as this can lead to degradation. Aliquot your lipid standards and samples into single-use vials before freezing.

Q3: My eicosanoid standards seem to be degrading quickly. What can I do?

A3: Eicosanoids are particularly unstable. In addition to storing them at -80°C under an inert atmosphere, consider dissolving them in an antioxidant-containing solvent. For short-term use, keeping them on ice is recommended.

Troubleshooting Guide: Lipid Stability
Problem Possible Cause Suggested Solution
Loss of biological activity Degradation due to oxidation.Store lipids at -80°C under an inert gas (argon or nitrogen).[3] Add an antioxidant like BHT to the storage solvent.
Hydrolysis.Ensure that the storage solvent is anhydrous.
Changes in concentration after storage Evaporation of the solvent.Use vials with tightly sealed Teflon-lined caps. For long-term storage, consider flame-sealing in glass ampoules.
Appearance of unknown peaks in analysis Formation of degradation products.Minimize exposure to light, heat, and oxygen during handling. Prepare fresh working solutions from a frozen stock for each experiment.
Recommended Storage Conditions for Bioactive Lipids
Lipid ClassShort-Term Storage (≤ 1 week)Long-Term Storage (> 1 week)Recommended SolventSpecial Considerations
Eicosanoids (Prostaglandins, Leukotrienes)4°C in a sealed vial-80°C under inert gasEthanol (B145695) or Acetonitrile with antioxidantHighly prone to oxidation. Avoid repeated freeze-thaw cycles.
Endocannabinoids (Anandamide, 2-AG)4°C in a sealed vial-80°C under inert gasAcetonitrile or EthanolCan degrade via hydrolysis. Use anhydrous solvents.
Sphingolipids (Ceramides, Sphingosine)4°C-20°C or -80°CChloroform:Methanol (2:1)Generally more stable than PUFA-containing lipids.
Fatty Acids (PUFAs)4°C under inert gas-80°C under inert gasEthanol or Hexane with antioxidantHighly susceptible to oxidation.

Section 3: Handling Bioactive Lipids in Cell Culture

Delivering poorly water-soluble bioactive lipids to cells in an aqueous culture medium presents a significant challenge.

Frequently Asked Questions (FAQs) about Lipids in Cell Culture

Q1: My lipid compound is precipitating in the cell culture medium. How can I improve its solubility?

A1: The most common method to improve the solubility of lipids in cell culture media is to complex them with a carrier protein, such as fatty acid-free bovine serum albumin (BSA). This mimics the physiological transport of lipids in the bloodstream.

Q2: The solvent I used to dissolve my lipid is toxic to my cells. What are the alternatives?

A2: While ethanol and DMSO are commonly used, they can be toxic at higher concentrations. When preparing lipid-BSA complexes, the initial solvent is typically evaporated before adding the BSA solution, minimizing solvent exposure to the cells. Alternatively, liposomal formulations can be used to deliver lipids without the need for organic solvents.

Q3: How do I determine the optimal lipid-to-BSA molar ratio?

A3: The optimal lipid-to-BSA molar ratio can vary depending on the lipid and the cell type. A starting point is often a 3:1 to 6:1 molar ratio of lipid to BSA. It is recommended to perform a dose-response experiment to determine the optimal concentration and ratio for your specific experimental setup.

Troubleshooting Guide: Lipid Delivery in Cell Culture
Problem Possible Cause Suggested Solution
Lipid precipitation in media Poor aqueous solubility of the lipid.Prepare a lipid-BSA complex to enhance solubility.
High concentration of the lipid stock solution added directly to the media.Use a more dilute working solution and add it to the media slowly while vortexing.
Cell toxicity Toxicity of the organic solvent (e.g., DMSO, ethanol).When preparing lipid-BSA complexes, ensure the initial solvent is completely evaporated. Keep the final solvent concentration in the media below 0.1%.
Lipotoxicity due to high concentrations of free fatty acids.Optimize the lipid concentration through a dose-response experiment.
Inconsistent experimental results Non-specific binding of lipids to plasticware or serum proteins.Use low-protein binding plates. When using serum-containing media, the effective concentration of the lipid may be lower than the added concentration.
Experimental Protocol: Preparation of Lipid-BSA Complexes

This protocol describes a general method for preparing a complex of a fatty acid with fatty acid-free BSA for use in cell culture.

Materials:

  • Bioactive lipid

  • Ethanol (100%, high purity)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or serum-free culture medium

  • Sterile glass vials

  • Nitrogen gas source

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a stock solution of the bioactive lipid in ethanol at a high concentration (e.g., 10-50 mM).

  • In a sterile glass vial, add the desired amount of the lipid stock solution.

  • Evaporate the ethanol under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Prepare a solution of fatty acid-free BSA in PBS or serum-free medium at the desired concentration (e.g., 10% w/v).

  • Warm the BSA solution to 37°C.

  • Add the warm BSA solution to the vial containing the lipid film. The volume should be calculated to achieve the desired final lipid concentration and lipid-to-BSA molar ratio.

  • Incubate the mixture at 37°C for 30-60 minutes with occasional gentle vortexing to facilitate the complexation of the lipid with BSA.

  • The resulting lipid-BSA complex solution can be sterile-filtered and is ready to be added to your cell culture. Remember to include a BSA-only vehicle control in your experiments.

Decision Tree for Lipid Delivery in Cell Culture

G start Need to deliver lipid to cells solubility Is the lipid soluble in media? start->solubility bsa Prepare Lipid-BSA Complex solubility->bsa No liposome Consider Liposomal Formulation solubility->liposome Solvent-free desired direct Add directly to media (low concentration) solubility->direct Yes toxicity Observe for cell toxicity bsa->toxicity liposome->toxicity direct->toxicity optimize Optimize concentration and a lipid-to-BSA ratio toxicity->optimize Yes success Successful Delivery toxicity->success No optimize->success

Caption: A decision tree for troubleshooting lipid delivery in cell culture.

Section 4: Bioactive Lipid Signaling Pathways

Understanding the complex signaling pathways of bioactive lipids is essential for interpreting experimental results. This section provides simplified diagrams of key pathways.

Eicosanoid Synthesis Pathway

Eicosanoids are a large family of signaling molecules derived from 20-carbon polyunsaturated fatty acids, primarily arachidonic acid. They are synthesized via three main pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.[6][7]

G membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1, COX-2 aa->cox lox LOX aa->lox cyp450 CYP450 aa->cyp450 prostaglandins Prostaglandins Thromboxanes cox->prostaglandins leukotrienes Leukotrienes Lipoxins lox->leukotrienes eets_hets EETs, HETEs cyp450->eets_hets

Caption: Overview of the Eicosanoid Synthesis Pathways.

Sphingolipid Metabolism Pathway

Sphingolipid metabolism is a complex network of interconnected pathways that generate a variety of bioactive lipids, with ceramide at its center. These pathways include de novo synthesis, the salvage pathway, and the breakdown of complex sphingolipids.[8][9][10][11]

G ser_pal Serine + Palmitoyl-CoA spt SPT ser_pal->spt sphinganine Sphinganine spt->sphinganine cers CerS sphinganine->cers dhc Dihydroceramide cers->dhc des1 DES1 dhc->des1 ceramide Ceramide des1->ceramide cerk CERK ceramide->cerk cdase CDase ceramide->cdase smase SMase smase->ceramide sphingomyelin Sphingomyelin sphingomyelin->smase c1p Ceramide-1-Phosphate cerk->c1p sphingosine Sphingosine cdase->sphingosine sphk SPHK sphingosine->sphk s1p Sphingosine-1-Phosphate sphk->s1p

Caption: A simplified diagram of the Sphingolipid Metabolism Pathway.

Endocannabinoid Synthesis and Degradation Pathway

The two major endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are synthesized "on-demand" from membrane phospholipids and are rapidly degraded by specific enzymes.[12][13][14][15]

G cluster_aea Anandamide (AEA) Pathway cluster_2ag 2-Arachidonoylglycerol (2-AG) Pathway nape_pld NAPE-PLD aea Anandamide (AEA) nape_pld->aea nape NAPE nape->nape_pld faah FAAH aea->faah aa_eth Arachidonic Acid + Ethanolamine faah->aa_eth dagl DAGL two_ag 2-AG dagl->two_ag dag Diacylglycerol (DAG) dag->dagl magl MAGL two_ag->magl aa_gly Arachidonic Acid + Glycerol magl->aa_gly

Caption: Synthesis and degradation pathways of the endocannabinoids AEA and 2-AG.

References

Technical Support Center: Minimizing Variability in 13-POHSA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving 13-oxo-9(Z),11(E)-octadecadienoic acid (13-POHSA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

A1: this compound, also known as 13-oxo-ODE, is a bioactive lipid mediator derived from the oxidative metabolism of linoleic acid.[1] It is formed by the NAD+-dependent enzymatic oxidation of 13-hydroxyoctadecadienoic acid (13-HODE).[2][3] Accurate measurement of this compound is crucial as it is implicated in various physiological and pathological processes, including the regulation of cell proliferation, inflammation, and metabolic signaling, primarily through its action as a potent endogenous agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][4][5]

Q2: What are the primary sources of variability in this compound experiments?

A2: Variability in this compound experiments can arise from multiple sources, including:

  • Sample Handling and Storage: this compound and its precursor, 13-HODE, are susceptible to degradation and auto-oxidation if not handled and stored properly.[6]

  • Enzymatic Activity: The activity of 13-HODE dehydrogenase, the enzyme responsible for this compound formation, can be influenced by various factors such as co-factor availability (NAD+), pH, and temperature.[3][7]

  • Analytical Method: The choice of analytical technique (e.g., LC-MS/MS vs. ELISA) and the specifics of the method, including sample preparation, chromatography, and instrument parameters, can significantly impact results.[8][9]

  • Biological Matrix Effects: Components within the biological sample (e.g., plasma, tissue homogenate) can interfere with the extraction and analysis of this compound.

Q3: What is the recommended method for quantifying this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and specific quantification of this compound.[8] This method offers high sensitivity and the ability to distinguish this compound from its isomers and other structurally related lipids.[10] While ELISA kits are available for the precursor 13-HODE, they may lack the specificity required for precise this compound measurement and are better suited for screening purposes.[9]

Q4: How should I store my samples to ensure the stability of this compound?

A4: To ensure the stability of this compound and its precursors, it is critical to process samples immediately after collection. If immediate processing is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[6] The addition of antioxidants, such as butylated hydroxytoluene (BHT), to collection tubes and solvents can help prevent ex vivo oxidation.[6] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Issue 1: High Variability Between Replicate Samples
Possible Cause Troubleshooting Steps
Inconsistent Sample Collection and Handling - Standardize your sample collection protocol. Ensure consistent timing and technique. - Process all samples identically and as quickly as possible. Keep samples on ice during handling.[6] - Use antioxidants like BHT in your collection tubes and solvents to prevent oxidation.[6]
Incomplete or Variable Extraction Efficiency - Optimize your lipid extraction protocol. Methods like Folch or Bligh-Dyer are commonly used.[5] - Ensure thorough vortexing and phase separation during liquid-liquid extraction. - Use a consistent volume of extraction solvent for all samples. - Incorporate a stable isotope-labeled internal standard (e.g., d3-13-Oxo-ODE) prior to extraction to normalize for variability in recovery.[11]
Instrument Instability - Perform regular maintenance and calibration of your LC-MS/MS system. - Monitor system suitability by injecting a standard solution at the beginning and end of each batch. - Check for fluctuations in spray stability, retention time, and peak area of your internal standard.
Issue 2: Low or Undetectable this compound Signal
Possible Cause Troubleshooting Steps
Degradation of this compound - Review your sample storage conditions. Ensure samples are stored at -80°C and have not undergone multiple freeze-thaw cycles.[6] - Minimize the time between sample collection, extraction, and analysis.
Inactive 13-HODE Dehydrogenase (for in vitro assays) - Confirm the activity of your 13-HODE dehydrogenase preparation using a standard activity assay.[7] - Ensure proper storage of the enzyme according to the manufacturer's instructions.
Insufficient Cofactor (NAD+) - Ensure that the concentration of the required cofactor, NAD+, is not limiting in your enzymatic reaction.[7]
Suboptimal LC-MS/MS Parameters - Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) for this compound.[10] - Verify the precursor and product ion masses for your multiple reaction monitoring (MRM) transitions. For native 13-Oxo-ODE ([M-H]⁻), the precursor ion is approximately m/z 293.2.[1]

Quantitative Data Summary

Table 1: Reported Quantitative Levels of 13-Oxo-ODE in Biological Samples

Species Sample Type Concentration Range Reference
RatPlasma57.8 nmol/L[12]
HumanColonic MucosaActivity levels reported, not absolute concentration[13]
Mouse (in vitro)Fibroblasts0.6 - 2 pmol/min/mg (specific activity)[3]
Human (in vitro)Caco-2 cells200 - 400 pmol/min/mg (specific activity)[3]

Table 2: Kinetic and Activity Data for 13-HODE Dehydrogenase

Parameter Value Enzyme Source & Conditions Reference
Kₘ for 13-HODE6.3 µMPartially purified rat liver cytosol[7]
Vₘₐₓ5.7 nmol/min/mgPartially purified rat liver cytosol[7]
CofactorNAD+Required for enzymatic activity[7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound from 13-HODE

This protocol describes the in vitro conversion of 13-HODE to this compound.

Materials:

  • Purified 13-HODE

  • 13-HODE dehydrogenase preparation

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • NAD+

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare the reaction buffer and bring it to the optimal temperature for the dehydrogenase (typically around 37°C).[7]

  • Add the purified 13-HODE and the cofactor NAD+ to the buffer.

  • Initiate the reaction by adding the 13-HODE dehydrogenase preparation.

  • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or LC-MS/MS.

  • Once the reaction is complete, terminate it by adding an organic solvent.

  • Extract the this compound using a suitable organic solvent.

  • Purify the this compound using HPLC or other chromatographic methods if necessary.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general procedure for the analysis of this compound in plasma samples.

Materials:

  • Plasma sample

  • Stable isotope-labeled internal standard (e.g., d3-13-Oxo-ODE)[11]

  • Extraction solvent (e.g., a mixture of 2-propanol/water/hexane (B92381) with acetic acid)[8]

  • LC-MS/MS system with a reverse-phase C18 column

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add the internal standard.

    • Add 1 mL of the extraction solvent mixture.

    • Vortex thoroughly.

    • Add 2 mL of hexane, vortex again, and centrifuge to separate the phases.

    • Collect the upper hexane layer.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 85% methanol) for LC-MS/MS analysis.[8]

  • Liquid Chromatography:

    • Inject the reconstituted sample onto a C18 column.

    • Use a suitable mobile phase gradient (e.g., water with 0.1% acetic acid and acetonitrile/methanol with 0.1% acetic acid) to separate this compound from other components.[8]

  • Mass Spectrometry:

    • Use electrospray ionization (ESI) in negative ion mode.[8]

    • Analyze in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transition for this compound and the internal standard.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection Sample Collection (e.g., Plasma, Tissue) add_is Addition of Internal Standard (e.g., d3-13-Oxo-ODE) sample_collection->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in LC-MS compatible solvent evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis signaling_pathway cluster_formation This compound Formation cluster_action Cellular Action linoleic_acid Linoleic Acid hode_13 13-HODE linoleic_acid->hode_13 Lipoxygenase/ Cyclooxygenase pohsa_13 This compound (13-Oxo-ODE) hode_13->pohsa_13 13-HODE Dehydrogenase (NAD+) ppar_gamma PPARγ pohsa_13->ppar_gamma binds and activates ppre PPRE ppar_gamma->ppre rxr RXR rxr->ppre gene_transcription Target Gene Transcription (e.g., Anti-inflammatory genes) ppre->gene_transcription

References

Technical Support Center: 13-POHSA for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 13-POHSA in in vivo experiments. This resource offers detailed troubleshooting guides and frequently asked questions to ensure successful formulation and administration.

FAQs: this compound Vehicle for In Vivo Administration

Q1: What is this compound?

A1: this compound stands for 13-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid. It is a type of fatty acid ester of a hydroxy fatty acid (FAHFA).[1][2] These endogenous lipids are noted for their potential anti-diabetic and anti-inflammatory properties.[1][]

Q2: Why is a vehicle needed for in vivo administration of this compound?

A2: Like many lipids, this compound has poor water solubility.[1] A vehicle is necessary to dissolve or suspend this compound, ensuring its bioavailability and facilitating accurate dosing for in vivo studies.[4][5]

Q3: What are the common vehicle options for this compound?

A3: Based on the lipophilic nature of FAHFAs, lipid-based formulations are recommended. Common vehicles include:

  • Simple Oil-Based Vehicles: Such as corn oil or olive oil.

  • Co-solvent Systems: Mixtures of solvents are often used to improve solubility. A common example for a related compound, PAHSA, is a combination of PEG400 and Tween 80.[6]

Q4: Are there any known stability issues with this compound in a vehicle?

A4: Fatty acid esters can be susceptible to hydrolysis, especially under acidic or basic conditions.[7] It is crucial to prepare fresh formulations and store them appropriately to minimize degradation. The stability of the formulation should ideally be tested if it is not used immediately.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound does not fully dissolve in the vehicle. Insufficient solvent power of the chosen vehicle.- Increase the proportion of co-solvents like PEG400 or surfactants like Tween 80.[6]- Gentle heating and vortexing or sonication can aid dissolution.[8]- Ensure the this compound is of high purity.
Precipitation is observed after preparing the formulation. The formulation is supersaturated or has become unstable.- Prepare the formulation as close to the time of administration as possible.- Store the formulation at a controlled room temperature, avoiding cold temperatures which can promote precipitation.[9]- Consider a different vehicle composition with higher solubilizing capacity.
Inconsistent results are observed between experimental animals. Inaccurate dosing due to an inhomogeneous formulation or improper administration technique.- Ensure the formulation is a homogenous solution or a stable, uniform suspension before each administration.- For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach.[10]
Adverse effects (e.g., irritation, lethargy) are observed in the animals post-administration. The vehicle itself may be causing toxicity at the administered volume or concentration.- Run a vehicle-only control group to assess the tolerability of the formulation.- Reduce the concentration of organic solvents or surfactants if possible.- Ensure the total administered volume is within the recommended guidelines for the animal model and route of administration.[11][12]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage

This protocol describes the preparation of a 10% PEG400, 5% Tween 80 in corn oil formulation.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG400)

  • Polysorbate 80 (Tween 80)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing this compound: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Adding Co-solvents: Add the calculated volumes of PEG400 and Tween 80 to the tube.

  • Dissolving this compound: Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming (to no more than 40°C) or brief sonication can be used to aid dissolution.

  • Adding Oil: Add the corn oil to the desired final volume.

  • Final Mixing: Vortex the formulation thoroughly to ensure a homogenous solution.

  • Visual Inspection: Before administration, visually inspect the solution to ensure there is no precipitation.

Protocol 2: In Vivo Administration via Oral Gavage in Mice

Materials:

  • Prepared this compound formulation

  • Mouse gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip)[10]

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to calculate the precise dosing volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[10][11]

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Dose Preparation:

    • Draw the calculated volume of the this compound formulation into the syringe.

    • Ensure there are no air bubbles in the syringe.

  • Administration:

    • Carefully insert the gavage needle into the mouse's esophagus.

    • Slowly administer the formulation.

    • Gently remove the gavage needle.

  • Post-Procedure Monitoring:

    • Observe the animal for a short period after administration to ensure there are no immediate adverse reactions.

    • Return the animal to its cage and monitor according to the experimental protocol.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_administration In Vivo Administration weigh Weigh this compound add_solvents Add PEG400 & Tween 80 weigh->add_solvents dissolve Dissolve (Vortex/Sonicate) add_solvents->dissolve add_oil Add Corn Oil dissolve->add_oil mix Final Vortexing add_oil->mix weigh_animal Weigh Animal & Calculate Dose mix->weigh_animal Proceed to Dosing prepare_dose Prepare Syringe weigh_animal->prepare_dose administer Oral Gavage prepare_dose->administer monitor Post-Procedure Monitoring administer->monitor

Caption: Experimental workflow for this compound formulation and in vivo administration.

troubleshooting_logic start Issue Encountered dissolution Incomplete Dissolution? start->dissolution precipitation Precipitation? dissolution->precipitation No solution1 Increase Co-solvents Use Heat/Sonication dissolution->solution1 Yes inconsistency Inconsistent Results? precipitation->inconsistency No solution2 Prepare Fresh Store at RT precipitation->solution2 Yes adverse_effects Adverse Effects? inconsistency->adverse_effects No solution3 Ensure Homogeneity Refine Gavage Technique inconsistency->solution3 Yes solution4 Run Vehicle Control Adjust Vehicle Composition adverse_effects->solution4 Yes end Issue Resolved adverse_effects->end No solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting decision tree for this compound in vivo experiments.

References

Technical Support Center: 13-HODE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide focuses on avoiding artifacts in the research of 13-hydroxyoctadecadienoic acid (13-HODE), a major oxidized metabolite of linoleic acid. Initial queries regarding "13-POHSA" (13-palmitoleoyl-oxy-octadecanoic acid), a fatty acid ester of a hydroxy fatty acid, suggest a possible typographical error, as the context of artifact avoidance is highly pertinent to the study of unstable oxylipins like 13-HODE.[1] 13-HODE is a critical biomarker for oxidative stress and is implicated in numerous physiological and pathological processes, making its accurate quantification essential.[2][3]

This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate common experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of artificial 13-HODE formation in my samples?

A1: The primary cause is non-enzymatic autooxidation of linoleic acid, the most abundant polyunsaturated fatty acid in mammals.[2] This process is initiated by free radicals and can occur during sample collection, processing, and storage if not properly controlled.[4][5] Elevated temperatures and exposure to air (oxygen) can accelerate autooxidation.[6]

Q2: How can I prevent autooxidation during sample collection and handling?

A2: Immediately after collection, samples should be placed on ice and processed as quickly as possible.[5][7] It is crucial to add an antioxidant cocktail to your samples. A common and effective mixture includes butylated hydroxytoluene (BHT) to quench radical-catalyzed reactions and reagents like triphenylphosphine (B44618) (TPP) or diethylenetriaminepentaacetic acid (DTPA) to reduce peroxides and chelate metal ions that can catalyze oxidation.[5][8][9]

Q3: My 13-HODE levels are inconsistent between replicates. What could be the issue?

A3: Inconsistency often points to variable sample handling or extraction efficiency. Ensure uniform and rapid processing for all samples.[7] The use of a stable isotope-labeled internal standard, such as 13-HODE-d4, is critical.[8] This standard should be added at the very beginning of your sample preparation process to account for analyte loss during extraction and for matrix effects during LC-MS/MS analysis.[8]

Q4: Can my choice of analytical method introduce artifacts?

A4: Yes. While convenient, methods like ELISA can be prone to cross-reactivity with structurally similar molecules, such as other HODE isomers (e.g., 9-HODE).[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for specific and accurate quantification, as it can distinguish between isomers based on their unique fragmentation patterns.[3]

Q5: A significant portion of 13-HODE in my biological samples is esterified. How does this affect my analysis?

A5: A large fraction of 13-HODE in circulation and tissues is esterified to complex lipids like phospholipids (B1166683) and cholesterol esters.[2][10] To measure the total 13-HODE pool, a chemical hydrolysis (saponification) step using a base like potassium hydroxide (B78521) (KOH) is necessary to release the free acid form before extraction and analysis.[2][8] This provides a more complete assessment of the total oxidative stress burden.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background or artificially elevated 13-HODE levels. Sample Autooxidation: Spontaneous, non-enzymatic oxidation of linoleic acid during sample handling or storage.[4][5]1. Work quickly and on ice at all times.[7] 2. Immediately add an antioxidant cocktail (e.g., BHT, DTPA) to fresh samples.[8][9] 3. Snap-freeze tissues in liquid nitrogen immediately after excision.[7] 4. Store all samples at -80°C until analysis.[7]
Poor recovery and high variability in results. Inefficient Extraction or Matrix Effects: Loss of analyte during sample preparation or signal suppression/enhancement during analysis.1. Use a stable isotope-labeled internal standard (e.g., 13-HODE-d4) added at the start of the protocol.[8] 2. Optimize your extraction method. Solid-Phase Extraction (SPE) is often preferred for its efficiency in cleaning up complex samples.[5][7] 3. Ensure complete solvent evaporation before reconstitution to avoid analyte loss.[2]
Inability to distinguish 13-HODE from its 9-HODE isomer. Low-Specificity Assay: Using an analytical method that cannot differentiate between structural isomers.1. Switch from ELISA to LC-MS/MS for analysis.[3] 2. Develop a chromatographic method with sufficient resolution to separate 9-HODE and 13-HODE. 3. Use specific MRM transitions for each isomer to ensure accurate quantification.[11]
Low 13-HODE levels detected, potential underestimation. Incomplete Hydrolysis of Esterified Forms: Failure to measure the significant portion of 13-HODE bound in complex lipids.1. Incorporate an alkaline hydrolysis (saponification) step into your protocol before extraction.[2][9] 2. Optimize hydrolysis conditions (time, temperature, base concentration) to ensure complete release of 13-HODE without causing degradation. A typical condition is 60°C for 30 minutes.[9]

Quantitative Data Summary

The following table summarizes key parameters for the LC-MS/MS analysis of 13-HODE.

Parameter Value Notes
Analyte 13-HODE13-Hydroxyoctadecadienoic acid
Internal Standard 13-HODE-d4Deuterated internal standard for accurate quantification.[8]
Molecular Formula C₁₈H₃₂O₃[12]
Molecular Weight 296.5 g/mol [12]
Precursor Ion (m/z) 295.2For negative ion mode ESI-MS.
Product Ion (m/z) 195.1Characteristic fragment for 13-HODE, used for quantification.[11]
9-HODE Product Ion (m/z) 171.1Used to distinguish from the 13-HODE isomer.[11]

Experimental Protocols

Protocol 1: Total 13-HODE Quantification in Plasma by LC-MS/MS

This protocol is designed for the measurement of total (free and esterified) 13-HODE.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.[2]

    • To a 50 µL plasma aliquot in a glass tube, add 10 µL of an antioxidant solution (e.g., 50 mM BHT and 200 mM DTPA in methanol).[8][9]

    • Add 10 µL of a working solution of 13-HODE-d4 internal standard (e.g., 500 ng/mL).[2]

    • Vortex briefly.

  • Alkaline Hydrolysis (Saponification):

    • Add 0.5 mL of 0.2 M KOH in methanol (B129727).[13]

    • Vortex, purge the tube with nitrogen gas, seal tightly, and incubate at 60°C for 30 minutes to release esterified 13-HODE.[9][13]

  • Liquid-Liquid Extraction:

    • Cool the tube to room temperature.[2]

    • Neutralize the solution by adding ~1 mL of 1 M HCl until the pH is approximately 7.[2]

    • Add 2 mL of hexane, vortex vigorously for 3 minutes, and centrifuge at 2,000 x g for 5 minutes to separate the phases.[2]

    • Carefully transfer the upper organic (hexane) layer to a clean glass tube.[2]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[8]

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol in water with 0.1% formic acid).[13]

    • Inject the sample onto a C18 reversed-phase column.[8]

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).[7]

    • Monitor the transitions m/z 295.2 -> 195.1 for 13-HODE and m/z 299.2 -> 198.1 for 13-HODE-d4.[13]

Visualizations

Diagram 1: Artifact Generation Pathway

cluster_0 Biological System cluster_1 Sample Handling & Analysis (Ex Vivo) LA Linoleic Acid (in membranes) LOX Lipoxygenase (LOX) Cytochrome P450 LA->LOX Enzymatic Autooxidation Autooxidation (Free Radicals, O2) LA->Autooxidation Non-Enzymatic Collection Sample Collection Collection->Autooxidation Storage Storage Storage->Autooxidation Extraction Extraction Extraction->Autooxidation HODE_true True Biological 13-HODE LOX->HODE_true HODE_artifact Artifactual 13-HODE Autooxidation->HODE_artifact Result Final Measurement HODE_true->Result HODE_artifact->Result

Caption: Workflow showing enzymatic and non-enzymatic (artifact) formation of 13-HODE.

Diagram 2: 13-HODE Signaling Pathway

LA Linoleic Acid LOX 15-LOX LA->LOX HODE 13(S)-HODE LOX->HODE PPARg PPARγ (Nuclear Receptor) HODE->PPARg Activation Gene Target Gene Expression (e.g., CD36) PPARg->Gene Transcription Response Biological Response (Inflammation, Lipid Metabolism) Gene->Response

Caption: Simplified signaling pathway of 13-HODE via PPARγ activation.[2][10][14]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 13-POHSA and 9-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the distinct biological profiles of two prominent POHSA isomers, supported by experimental data and detailed protocols.

This guide provides an objective comparison of the biological activities of 13-Palmitoleoyl-oxy-octadecanoic acid (13-POHSA) and 9-Palmitoleoyl-oxy-octadecanoic acid (9-POHSA). These two positional isomers of a branched fatty acid ester of a hydroxy fatty acid (FAHFA) exhibit distinct and significant differences in their effects on key metabolic and inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of FAHFAs.

Key Biological Activities: A Comparative Overview

Experimental evidence reveals a clear divergence in the biological functions of this compound and 9-POHSA. While this compound demonstrates notable efficacy in stimulating insulin (B600854) secretion, it lacks anti-inflammatory properties. Conversely, 9-POHSA does not share the insulinotropic activity of its isomer but is implicated in anti-inflammatory responses.

A pivotal study directly comparing various FAHFA isomers, including POHSAs, demonstrated that 10-, 12-, and this compound significantly increased glucose-stimulated insulin secretion (GSIS) by 29–34%. In stark contrast, 5- and 9-POHSA did not augment GSIS.[1] This highlights a critical functional difference based on the ester bond position on the hydroxy stearic acid backbone.

Regarding their immunomodulatory roles, FAHFAs with lower numbered branch points are more likely to exhibit anti-inflammatory effects. While specific direct comparative data on the anti-inflammatory effects of this compound versus 9-POHSA is emerging, studies on analogous FAHFA families provide strong indicative evidence. For instance, research has shown that while 9-PAHSA (a related FAHFA) significantly attenuates lipopolysaccharide (LPS)-induced cytokine and chemokine expression, 13-PAHSA shows no such anti-inflammatory activity.[1] Furthermore, 9-POHSA has been reported to suppress LPS-stimulated production of pro-inflammatory cytokines like IL-1β and IL-6.

Quantitative Data Summary

The following table summarizes the key quantitative findings from comparative studies on the biological activities of this compound and 9-POHSA.

Biological ActivityThis compound9-POHSAReference
Glucose-Stimulated Insulin Secretion (GSIS) Increased GSIS by 29-34%No significant effect on GSIS[1]
Anti-inflammatory Activity (LPS-induced cytokine suppression) No significant effect (inferred from 13-PAHSA data)Suppresses IL-1β and IL-6 production[1]

Signaling Pathways

The distinct biological activities of this compound and 9-POHSA are underpinned by their differential engagement with specific signaling pathways.

This compound and Insulin Secretion: The stimulatory effect of this compound on glucose-stimulated insulin secretion is likely mediated through the activation of G-protein coupled receptor 40 (GPR40) on pancreatic β-cells. Many FAHFAs that potentiate GSIS have been shown to activate GPR40.[1] Activation of GPR40 leads to an increase in intracellular calcium levels, a key trigger for insulin granule exocytosis.

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 PLC PLC GPR40->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ ER->Ca2 Releases Insulin Insulin Vesicle Exocytosis Ca2->Insulin Triggers

This compound signaling pathway for GSIS.

9-POHSA and Anti-Inflammatory Action: The anti-inflammatory effects of certain FAHFAs are mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. This can occur via activation of G-protein coupled receptor 120 (GPR120), which can sequester proteins required for NF-κB activation. While the precise receptor for 9-POHSA's anti-inflammatory effect is still under investigation, the NF-κB pathway is a likely downstream target.

NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 9-POHSA 9-POHSA GPR120 GPR120 9-POHSA->GPR120 NFkB_activation NF-κB Activation TLR4->NFkB_activation Activates GPR120->Inhibition Inflammation Pro-inflammatory Cytokine Production NFkB_activation->Inflammation Induces

9-POHSA's putative anti-inflammatory signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines the steps to assess the effect of this compound and 9-POHSA on insulin secretion from pancreatic β-cells (e.g., MIN6 cell line or isolated islets).

GSIS_Workflow start Start: β-cell Culture preincubation Pre-incubation: Low Glucose (2.5 mM) start->preincubation treatment Treatment: High Glucose (20 mM) +/- POHSA isomers preincubation->treatment incubation Incubation: 37°C, 1 hour treatment->incubation collection Supernatant Collection incubation->collection assay Insulin Assay: ELISA collection->assay analysis Data Analysis: Compare Insulin Levels assay->analysis

Experimental workflow for the GSIS assay.

Methodology:

  • Cell Culture: Culture MIN6 cells or isolated pancreatic islets in appropriate media.

  • Pre-incubation: Wash the cells and pre-incubate in Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.5 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Treatment: Replace the pre-incubation buffer with KRBH containing a high glucose concentration (e.g., 20 mM) with or without the test compounds (this compound or 9-POHSA at desired concentrations) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 1 hour at 37°C.

  • Sample Collection: Collect the supernatant, which contains the secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Normalize the secreted insulin levels to the total protein content of the cells. Compare the insulin secretion in the presence of the POHSA isomers to the vehicle control under high glucose conditions.

Anti-inflammatory Activity Assay (LPS-induced Cytokine Production)

This protocol describes a method to evaluate the anti-inflammatory effects of this compound and 9-POHSA on immune cells (e.g., bone marrow-derived macrophages or RAW 264.7 cells).

Methodology:

  • Cell Culture: Culture macrophages in appropriate media.

  • Pre-treatment: Pre-treat the cells with the test compounds (this compound or 9-POHSA at desired concentrations) or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for cytokine production.

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for gene expression analysis.

  • Cytokine Quantification: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex bead-based assay.

  • Gene Expression Analysis: Isolate RNA from the cell lysates and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-inflammatory genes.

  • Data Analysis: Compare the cytokine production and gene expression in cells treated with POHSA isomers and LPS to those treated with LPS alone.

AntiInflammatory_Workflow start Start: Macrophage Culture pretreatment Pre-treatment: +/- POHSA isomers start->pretreatment stimulation Stimulation: LPS (100 ng/mL) pretreatment->stimulation incubation Incubation: 6-24 hours stimulation->incubation collection Supernatant & Cell Lysate Collection incubation->collection analysis Cytokine Measurement (ELISA) & Gene Expression (qRT-PCR) collection->analysis result Data Analysis: Compare Inflammatory Markers analysis->result

Experimental workflow for the anti-inflammatory assay.

Conclusion

The available evidence strongly indicates that this compound and 9-POHSA are not biologically equivalent. This compound acts as a potent secretagogue for insulin, a characteristic not shared by 9-POHSA. In contrast, the structural features of 9-POHSA are more aligned with anti-inflammatory activity, a property that appears to be absent in this compound. These findings underscore the critical importance of the ester bond position in determining the biological function of FAHFAs and highlight the potential for developing isomer-specific therapeutics for metabolic and inflammatory diseases. Further research is warranted to fully elucidate the receptor-specific interactions and downstream signaling cascades for each isomer.

References

13-POHSA vs. Other FAHFAs in Diabetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2][3] Since their discovery, various families of FAHFAs, including palmitic acid esters of hydroxy stearic acid (PAHSAs), oleic acid esters of hydroxy stearic acid (OAHSAs), and palmitoleic acid esters of hydroxy stearic acid (POHSAs), have been investigated for their therapeutic potential in metabolic diseases. This guide provides a comparative analysis of 13-POHSA against other notable FAHFAs in the context of diabetes, supported by experimental data.

Quantitative Data Comparison

The following table summarizes the comparative effects of this compound and other FAHFAs on key diabetic parameters.

FAHFA FamilyIsomer(s)Effect on Glucose-Stimulated Insulin (B600854) Secretion (GSIS) in MIN6 CellsEffect on Insulin-Stimulated Glucose Uptake in 3T3-L1 AdipocytesAnti-Inflammatory Effects (LPS-induced cytokine secretion)Primary Receptor(s)
POHSA This compound Potentiates GSIS by 29-34% Data not availableData not availableGPR40 (inferred)
10-, 12-POHSAPotentiates GSIS by 29-34%Data not availableAttenuates IL-6 and TNF-α secretionGPR40 (inferred)
5-, 9-POHSANo significant effectData not availableAttenuates IL-6 and TNF-α secretionGPR40 (inferred)
PAHSA 5-, 9-, 10-PAHSAPotentiates GSIS by 22-36%Potentiates glucose uptakeAttenuates IL-6 and TNF-α secretionGPR40, GPR120[3][4]
OAHSA 5-, 9-, 12-OAHSAPotentiates GSISData not availableAttenuates IL-6 and TNF-α secretionGPR40 (inferred)
SAHSA 5-, 9-, 12-SAHSAPotentiates GSISData not availableAttenuates IL-6 and TNF-α secretionGPR40 (inferred)

Signaling Pathways

FAHFAs primarily exert their anti-diabetic effects through the activation of G-protein coupled receptors GPR40 and GPR120.

GPR40-Mediated Insulin Secretion

Activation of GPR40 in pancreatic β-cells by FAHFAs leads to an increase in intracellular calcium levels, which in turn potentiates glucose-stimulated insulin secretion (GSIS).[5] It is inferred that this compound follows this pathway to enhance GSIS.

GPR40_Signaling cluster_cell Pancreatic β-cell FAHFA This compound / Other FAHFAs GPR40 GPR40 FAHFA->GPR40 PLC PLC GPR40->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates Insulin_secretion Insulin Secretion Ca2_release->Insulin_secretion Potentiates

FAHFA-mediated insulin secretion via GPR40.
GPR120-Mediated Glucose Uptake and Anti-Inflammatory Effects

In adipocytes, FAHFAs like PAHSAs activate GPR120 to enhance insulin-stimulated glucose uptake.[3] GPR120 activation also mediates the anti-inflammatory effects of FAHFAs in macrophages.[4] The interaction of this compound with GPR120 has not been explicitly demonstrated but is a potential mechanism of action.

GPR120_Signaling cluster_adipocyte Adipocyte cluster_macrophage Macrophage FAHFA FAHFAs (e.g., PAHSAs) GPR120 GPR120 FAHFA->GPR120 GPR120_macro GPR120 FAHFA->GPR120_macro PI3K_Akt PI3K/Akt Pathway GPR120->PI3K_Akt Activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Promotes Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Increases Inflammation_stimulus Inflammatory Stimulus (e.g., LPS) TAK1 TAK1 Inflammation_stimulus->TAK1 NF_kB NF-κB Pathway TAK1->NF_kB Activates Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Induces beta_arrestin β-arrestin-2 beta_arrestin->TAK1 Inhibits GPR120_macro->beta_arrestin Recruits

FAHFA signaling via GPR120 in adipocytes and macrophages.

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol is adapted from studies evaluating the effect of FAHFAs on insulin secretion.

1. Cell Culture and Seeding:

  • Culture MIN6 pancreatic β-cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.

  • Seed cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

2. Pre-incubation:

  • Wash the cells twice with Krebs-Ringer Bicarbonate Buffer (KRBH) containing 2.8 mM glucose.

  • Pre-incubate the cells in KRBH with 2.8 mM glucose for 1 hour at 37°C.

3. Stimulation:

  • Discard the pre-incubation buffer.

  • Add KRBH containing low (2.8 mM) or high (16.7 mM) glucose, with or without the test FAHFA isomer (e.g., this compound at a final concentration of 20 µM).

  • Incubate for 1 hour at 37°C.

4. Sample Collection and Analysis:

  • Collect the supernatant and centrifuge to remove any cellular debris.

  • Measure insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalize insulin secretion to total protein content of the cells in each well.

Lipid Extraction and Quantification from Tissues

This protocol outlines a general procedure for the extraction and analysis of FAHFAs from biological samples.[6]

1. Tissue Homogenization:

2. Lipid Extraction:

  • Perform a Bligh-Dyer lipid extraction by adding chloroform and water to the homogenate, followed by centrifugation to separate the organic and aqueous phases.

  • Collect the lower organic phase containing the lipids.

3. Solid-Phase Extraction (SPE):

  • Dry the organic phase under nitrogen and reconstitute in a non-polar solvent.

  • Apply the sample to a silica (B1680970) SPE cartridge.

  • Elute neutral lipids with a low-polarity solvent.

  • Elute the FAHFA fraction with a more polar solvent (e.g., ethyl acetate).

4. LC-MS/MS Analysis:

  • Dry the FAHFA fraction and reconstitute in an appropriate solvent for injection.

  • Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of specific FAHFA isomers.

Conclusion

This compound demonstrates potent activity in stimulating glucose-stimulated insulin secretion, comparable to or exceeding that of some other FAHFA isomers. Its efficacy in other anti-diabetic actions, such as improving insulin-stimulated glucose uptake and its anti-inflammatory potential, requires further direct comparative studies. The primary mechanism of action for its effect on insulin secretion is likely mediated through the GPR40 receptor, a common pathway for many FAHFAs. Further research into the specific interactions of this compound with GPR120 and its downstream effects will provide a more complete understanding of its therapeutic potential for type 2 diabetes.

References

A Comparative Guide to the Anti-Inflammatory Effects of 13-POHSA and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory properties of 13-palmitoyloxy-10-hydroxy-stearic acid (13-POHSA) against established non-steroidal anti-inflammatory drugs (NSAIDs) and natural anti-inflammatory compounds. Due to the limited direct experimental data on this compound, this guide presents a predictive comparison based on the known anti-inflammatory effects of its constituent, stearic acid, alongside established data for alternative compounds. The experimental protocols provided are standard methodologies that can be employed to validate the anti-inflammatory effects of this compound.

Comparative Analysis of Anti-Inflammatory Agents

The following table summarizes the quantitative data on the anti-inflammatory effects of various compounds. The data for this compound is projected based on the activity of stearic acid and is intended to serve as a hypothesis for future experimental validation.

CompoundClassMechanism of ActionIn Vitro Efficacy (IC50)In Vivo Efficacy (Carrageenan-Induced Paw Edema Inhibition)Key Cytokine Inhibition
This compound (Predicted) Fatty Acid DerivativePredicted to inhibit NF-κB and MAPK signaling pathways.Not DeterminedNot DeterminedPredicted to inhibit TNF-α, IL-6, IL-1β
Ibuprofen NSAIDNon-selective COX-1/COX-2 inhibitor[1][2]~10-20 µM (for COX-2)~45% at 30 mg/kgReduces prostaglandin (B15479496) synthesis
Naproxen NSAIDNon-selective COX-1/COX-2 inhibitor[1][3]~5-15 µM (for COX-2)~50% at 20 mg/kgReduces prostaglandin synthesis
Celecoxib NSAIDSelective COX-2 inhibitor[3][4]~0.04 µM (for COX-2)~60% at 10 mg/kgReduces prostaglandin synthesis
Diclofenac NSAIDNon-selective COX-1/COX-2 inhibitor[1][4]~0.1-1 µM (for COX-2)~70% at 10 mg/kgReduces prostaglandin synthesis
Curcumin Natural ProductInhibits NF-κB, COX-2, and various cytokines[5]~5-15 µM~50-60% at 100 mg/kgTNF-α, IL-1, IL-6
Fish Oil (Omega-3) Natural ProductPrecursors to anti-inflammatory eicosanoids, inhibit cytokine production[6]VariesVariesTNF-α, IL-1β, IL-6[6]

Experimental Protocols for Validation

To validate the predicted anti-inflammatory effects of this compound, the following standard experimental protocols are recommended.

In Vitro: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with LPS.

Cell Line: RAW 264.7 murine macrophages or human THP-1 derived macrophages.

Protocol:

  • Cell Culture: Culture macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) or a vehicle control (e.g., DMSO) for 1 hour. Include a positive control group with a known anti-inflammatory drug like dexamethasone.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the culture supernatant using commercially available ELISA kits.

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-stimulated vehicle control. Determine the IC50 value for this compound.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the acute anti-inflammatory activity of a compound.

Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g).

Protocol:

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the rats into groups (n=6 per group):

    • Control group (vehicle).

    • Standard group (e.g., Indomethacin, 10 mg/kg, oral).

    • Test groups (this compound at different doses, e.g., 25, 50, 100 mg/kg, oral).

  • Drug Administration: Administer the vehicle, standard drug, or this compound orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and a typical workflow for validating the anti-inflammatory effects of a test compound.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation invitro_start LPS-Stimulated Macrophages treatment Treatment with this compound invitro_start->treatment measurement Measure Inflammatory Mediators (NO, TNF-α, IL-6) treatment->measurement invitro_end Determine IC50 measurement->invitro_end invivo_start Carrageenan-Induced Paw Edema in Rats administration Oral Administration of this compound invivo_start->administration induction Induce Inflammation administration->induction measurement_vivo Measure Paw Edema induction->measurement_vivo invivo_end Calculate % Inhibition measurement_vivo->invivo_end start Hypothesize Anti-inflammatory Effect of this compound start->invitro_start start->invivo_start

Experimental workflow for validating anti-inflammatory effects.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p_IkB p-IκB (Degradation) IkB_NFkB->p_IkB p_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription POHSA This compound (Predicted) POHSA->IKK Inhibits (Predicted)

Predicted inhibition of the NF-κB signaling pathway by this compound.

References

A Comparative Guide: 13-POHSA versus Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 13-hydroxy-9,11-octadecadienoic acid (13-POHSA), a metabolite of linoleic acid, and synthetic Peroxisome Proliferator-Activated Receptor (PPAR) agonists. This document outlines their mechanisms of action, presents available quantitative data from experimental studies, and details relevant experimental protocols to support further research and drug development.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cell differentiation.[1][2] Synthetic ligands for PPARs, such as fibrates (PPARα agonists) and thiazolidinediones (PPARγ agonists), are established therapeutic agents for dyslipidemia and type 2 diabetes, respectively.[3] this compound, also known as 13-hydroxyoctadecadienoic acid (13-HODE), is an endogenous lipid mediator that has been identified as a natural ligand for PPARs, suggesting its potential role in metabolic and cellular regulation.[4] This guide explores the comparative landscape of this endogenous molecule and its synthetic counterparts.

Mechanism of Action

PPAR Agonists

Synthetic PPAR agonists exert their effects by binding to and activating specific PPAR isoforms: PPARα, PPARβ/δ, and PPARγ. Upon activation, the PPAR receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of gene transcription.[3]

  • PPARα agonists (e.g., fibrates like fenofibrate (B1672516) and gemfibrozil) are primarily expressed in the liver, heart, and skeletal muscle. They are key regulators of fatty acid oxidation and lipid transport.[5]

  • PPARγ agonists (e.g., thiazolidinediones like rosiglitazone (B1679542) and pioglitazone) are highly expressed in adipose tissue and are central to adipogenesis, insulin (B600854) sensitivity, and glucose homeostasis.[6][7]

  • PPARβ/δ agonists (e.g., GW501516) are ubiquitously expressed and are involved in fatty acid oxidation, particularly in skeletal muscle.[5]

  • Dual and Pan-PPAR agonists have been developed to target multiple PPAR isoforms simultaneously, aiming for a broader therapeutic effect on metabolic disorders.[5]

This compound (13-HODE)

13-HODE has been shown to act as a natural ligand for PPARs, primarily interacting with PPARγ and PPARβ/δ.[4][8] Its mechanism of action involves binding to these receptors and modulating the transcription of their target genes, similar to synthetic agonists. However, the binding affinity and subsequent activation potential of 13-HODE can vary depending on its stereoisomer (13(S)-HODE or 13(R)-HODE).[3][5]

Beyond PPAR activation, 13-HODE has been reported to exert biological effects through other signaling pathways, including the inhibition of protein kinase C-beta (PKC-β) activity and modulation of the mTOR pathway.[6][9][10] This suggests a more complex signaling profile compared to highly specific synthetic PPAR agonists.

Signaling Pathway Diagrams

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space Ligand PPAR Agonist (e.g., Fibrates, TZDs) or this compound PPAR_RXR_active PPAR_RXR_active PPRE PPRE PPAR_RXR_active->PPRE

POHSA_PKC_Pathway This compound This compound DAG Incorporation into Diacylglycerol (DAG) This compound->DAG 13HODE_DAG 13-HODE-DAG DAG->13HODE_DAG Inhibition Selective Inhibition 13HODE_DAG->Inhibition PKC_beta Protein Kinase C-β (PKC-β) PKC_beta->Inhibition Cell_Proliferation Modulation of Epidermal Hyperproliferation Inhibition->Cell_Proliferation

Quantitative Data Comparison

Direct comparative studies providing head-to-head quantitative data for this compound and various synthetic PPAR agonists are limited. The following tables summarize available data from multiple sources to facilitate a comparative assessment.

Table 1: In Vitro Potency (EC50/IC50) of PPAR Agonists and this compound
CompoundTargetEC50 / IC50SpeciesAssay TypeReference
PPARα Agonists
FenofibratePPARα30 µM (EC50)HumanTransactivation Assay[11]
GW7647PPARα6 nM (EC50)HumanTransactivation Assay[12]
PPARγ Agonists
RosiglitazonePPARγ60 nM (EC50)Not SpecifiedNot Specified
Rosiglitazone maleatePPARγ42 nM (IC50)Not SpecifiedNot Specified[11]
Pioglitazone HClPPARγ0.93 µM (EC50)HumanTransactivation Assay[12]
PPARβ/δ Agonists
GW501516PPARβ/δ1.1 nM (EC50)Not SpecifiedNot Specified[12]
This compound (13-HODE)
13(S)-(Z,E)-HODEPPARγ~30 µM (Significant activation)Not SpecifiedLuciferase Reporter Assay[5]
13(R)-(Z,E)-HODEPPARγ~30 µM (Lower activation than S-form)Not SpecifiedLuciferase Reporter Assay[5]

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

Table 2: Comparative PPARγ Agonist Activity of HODE Isomers
HODE IsomerRelative PPARγ Agonist Activity (at 30 µM)Reference
13-(S)-(Z,E)-HODE+++ (Strongest among 13-HODEs)[5]
13-(R)-(Z,E)-HODE++[5]
9-(S,R)-(Z,E)-HODE+ (Weak)[5]
10-(S,R)-(Z,E)-HODE+++[5]
12-(S,R)-(Z,E)-HODE+++[5]
Rosiglitazone (Positive Control)+++++[5]

Activity is represented qualitatively based on the fold activation reported in the luciferase reporter assay.

Experimental Protocols

PPAR Transactivation Assay (Luciferase Reporter Assay)

This assay is a standard method to quantify the activation of PPARs by a ligand.[6][13]

Objective: To measure the ability of a test compound (e.g., this compound or a synthetic PPAR agonist) to activate a specific PPAR isoform and induce the expression of a reporter gene (luciferase).

Materials:

  • Cell line (e.g., HEK293T, Caco-2)

  • Expression vector for the PPAR isoform of interest (e.g., pBIND-PPARγ)

  • Reporter vector containing a PPRE upstream of a luciferase gene (e.g., pGRE-LUC)

  • Transfection reagent (e.g., Lipofectamine®)

  • Test compounds (this compound, PPAR agonists) and vehicle control (e.g., DMSO)

  • Positive control (e.g., Rosiglitazone for PPARγ)

  • Cell culture reagents and plates (e.g., 96-well plates)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A control vector expressing a different reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.[9][14]

  • Treatment: After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds, a vehicle control, and a positive control.

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Calculate the fold activation relative to the vehicle control. Dose-response curves can be generated to determine EC50 values.[9]

In Vitro Cell Treatment with this compound (13-HODE)

This protocol provides a general guideline for treating cultured cells with this compound to assess its biological effects.[15][16]

Objective: To expose cultured cells to this compound and subsequently analyze cellular responses such as cell viability, apoptosis, or gene expression.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)

  • Vehicle control (the solvent used for the stock solution)

  • Multi-well plates or flasks

Procedure:

  • Cell Culture: Culture cells to the desired confluency in complete medium.

  • Preparation of Working Solutions: Prepare the final working concentrations of this compound by diluting the stock solution in complete cell culture medium. It is crucial to ensure the final solvent concentration is not toxic to the cells (typically ≤ 0.1%). Prepare a vehicle control with the same final solvent concentration.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, including:

    • Cell Viability Assays (e.g., MTT assay): To determine the effect of this compound on cell proliferation.[15]

    • Apoptosis Assays (e.g., Annexin V/PI staining): To assess the induction of apoptosis.[16]

    • Gene Expression Analysis (e.g., qRT-PCR or RNA-seq): To measure changes in the expression of target genes.

    • Protein Analysis (e.g., Western blotting): To examine changes in protein levels and activation states.

Conclusion

This compound (13-HODE) emerges as an intriguing endogenous lipid mediator with the ability to activate PPARs, particularly PPARγ and PPARβ/δ. While it shares a fundamental mechanism of action with synthetic PPAR agonists in terms of receptor activation, its potency appears to be lower than many synthetic agonists. The available data suggests that different isomers of 13-HODE possess varying degrees of PPARγ agonist activity. Furthermore, this compound's engagement in other signaling pathways, such as PKC-β inhibition, indicates a broader and potentially more complex biological role than that of highly specific synthetic PPAR agonists.

For researchers and drug development professionals, this compound and its analogs represent a promising area for the development of novel therapeutics with potentially more nuanced physiological effects. The provided experimental protocols offer a foundation for further investigation into the comparative efficacy and mechanisms of action of this endogenous molecule versus established synthetic PPAR agonists. Future research should focus on direct, quantitative comparisons under standardized experimental conditions to fully elucidate the therapeutic potential of this compound.

References

A Comparative Analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) on Insulin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of various Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) on insulin (B600854) resistance. It summarizes key experimental data, details methodologies for crucial experiments, and visualizes the underlying signaling pathways to support further research and therapeutic development in metabolic diseases.

Introduction to FAHFAs and Insulin Resistance

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2] First discovered in the adipose tissue of insulin-sensitive mice, these lipokines are increasingly recognized as critical regulators of glucose homeostasis.[1] Insulin resistance, a hallmark of type 2 diabetes, is a condition where cells in the body become less responsive to the effects of insulin. Research has shown a strong correlation between circulating FAHFA levels and insulin sensitivity in both rodents and humans.[1] Notably, levels of certain FAHFA families, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), are significantly lower in the serum and adipose tissue of insulin-resistant individuals.[3][4] The administration of synthetic FAHFAs to animal models of obesity and diabetes has been shown to improve glucose tolerance, enhance insulin secretion, and reduce inflammation, highlighting their therapeutic potential.[1][2]

This comparative guide delves into the nuanced effects of different FAHFA families and their isomers on key aspects of insulin sensitivity.

Comparative Efficacy of FAHFA Isomers on Insulin Signaling

The biological activity of FAHFAs varies significantly between different families (e.g., PAHSAs, POHSAs, OAHSAs, SAHSAs) and even between isomers within the same family. These differences are evident in their ability to stimulate insulin secretion and enhance glucose uptake in fat cells.

Data on Glucose-Stimulated Insulin Secretion (GSIS) and Glucose Uptake

The following table summarizes the quantitative effects of various FAHFA isomers on two key processes related to insulin sensitivity: glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and insulin-stimulated glucose uptake in adipocytes.

FAHFA FamilyIsomerEffect on GSIS in MIN6 Cells (% Increase vs. Control)[3]Effect on Insulin-Stimulated Glucose Transport in 3T3-L1 Adipocytes (% Increase vs. Control)[3]
PAHSA 5-PAHSAPotentiates20-60%
9-PAHSAPotentiates20-60% (more potent than 5-PAHSA)
10-PAHSANo significant effectNo significant effect
12-PAHSANo significant effectNo significant effect
13-PAHSANo significant effectNo significant effect
POHSA 5-POHSANo significant effect20-60%
9-POHSANo significant effectNo significant effect
10-POHSA29-34%No significant effect
12-POHSA29-34%No significant effect
13-POHSA29-34%No significant effect
OAHSA 5-OAHSANo significant effect20-60%
9-OAHSA25%20-60% (more potent than 5-OAHSA)
10-OAHSA27%No significant effect
12-OAHSA54%No significant effect
13-OAHSA68%No significant effect
SAHSA 5-SAHSANo significant effect20-60%
9-SAHSA70%20-60% (more potent than 5-SAHSA)
10-SAHSANo significant effectNo significant effect
12-SAHSA29%No significant effect
13-SAHSA63%No significant effect

Signaling Pathways of FAHFA-Mediated Insulin Sensitization

FAHFAs exert their beneficial effects on insulin sensitivity through various signaling pathways, primarily involving G-protein coupled receptors GPR40 and GPR120.[1][2]

  • GPR40-Mediated Insulin Secretion: Many FAHFA isomers activate GPR40, which is expressed in pancreatic β-cells.[2][3] This activation potentiates glucose-stimulated insulin secretion (GSIS).[3]

  • GPR120-Mediated Glucose Uptake: In adipocytes, FAHFAs such as 9-PAHSA act as ligands for GPR120.[1][4] Activation of GPR120 enhances insulin-stimulated glucose uptake by promoting the translocation of the glucose transporter GLUT4 to the cell membrane.[1][4]

  • Anti-Inflammatory Effects: FAHFAs also exhibit potent anti-inflammatory effects, which are crucial as chronic low-grade inflammation is a key contributor to insulin resistance.[3] This anti-inflammatory action is also mediated, in part, through GPR120 signaling in macrophages.[1][2]

FAHFA_Signaling_Pathways cluster_pancreas Pancreatic β-Cell cluster_adipocyte Adipocyte cluster_macrophage Macrophage FAHFA1 FAHFA GPR40 GPR40 FAHFA1->GPR40 activates GSIS ↑ Glucose-Stimulated Insulin Secretion GPR40->GSIS FAHFA2 FAHFA GPR120_Adipocyte GPR120 FAHFA2->GPR120_Adipocyte activates Insulin_Signal Potentiates Insulin Signaling GPR120_Adipocyte->Insulin_Signal GLUT4 ↑ GLUT4 Translocation Insulin_Signal->GLUT4 Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake FAHFA3 FAHFA GPR120_Macrophage GPR120 FAHFA3->GPR120_Macrophage activates Anti_Inflammatory ↓ Pro-inflammatory Cytokine Production GPR120_Macrophage->Anti_Inflammatory

Caption: FAHFA signaling pathways in different cell types.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the comparative study of FAHFAs. This section outlines the methodologies for key in vitro experiments.

Quantification of FAHFAs in Adipose Tissue

Objective: To extract and quantify FAHFA isomers from adipose tissue using liquid chromatography-mass spectrometry (LC-MS).

Methodology:

  • Tissue Homogenization: Homogenize approximately 100 mg of frozen adipose tissue in a mixture of ice-cold PBS, methanol, and chloroform (B151607).

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 13C4-9-PAHSA) to the chloroform prior to extraction to correct for procedural losses.

  • Phase Separation: Centrifuge the homogenate to separate the aqueous and organic phases.

  • Lipid Extraction: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Solid-Phase Extraction (SPE): Resuspend the dried lipid extract and load it onto a silica (B1680970) SPE column to separate neutral lipids from the more polar FAHFAs.

  • Elution: Elute the FAHFA fraction with an appropriate solvent.

  • LC-MS Analysis: Analyze the purified FAHFA fraction using a high-performance liquid chromatography system coupled to a mass spectrometer.

Experimental_Workflow start Adipose Tissue Sample homogenization Homogenization (PBS, Methanol, Chloroform) start->homogenization spiking Spike with Internal Standard homogenization->spiking centrifugation Centrifugation for Phase Separation spiking->centrifugation extraction Collect & Dry Organic Phase centrifugation->extraction spe Solid-Phase Extraction (Silica Column) extraction->spe elution Elute FAHFA Fraction spe->elution lcms LC-MS Analysis elution->lcms quantification Data Analysis & Quantification lcms->quantification end FAHFA Concentrations quantification->end

Caption: General workflow for FAHFA quantification in adipose tissue.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the effect of FAHFA isomers on insulin secretion from pancreatic β-cells in response to glucose.

Methodology:

  • Cell Culture: Culture pancreatic β-cells (e.g., MIN6 cell line) under standard conditions.

  • Pre-incubation: Pre-incubate the cells in a low-glucose buffer.

  • FAHFA Treatment: Incubate the cells with the desired concentration of the FAHFA isomer or vehicle control for a specified period (e.g., 1 hour).

  • Glucose Stimulation: Stimulate the cells with low (e.g., 2.5 mM) or high (e.g., 20 mM) concentrations of glucose for a defined time (e.g., 45 minutes).[3]

  • Sample Collection: Collect the supernatant.

  • Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA or other immunoassay.

Insulin-Stimulated Glucose Uptake Assay

Objective: To determine the effect of FAHFA isomers on glucose uptake in adipocytes.

Methodology:

  • Adipocyte Differentiation: Differentiate pre-adipocytes (e.g., 3T3-L1 cells) into mature adipocytes.

  • Serum Starvation: Serum-starve the mature adipocytes to reduce basal glucose uptake.

  • FAHFA Treatment: Treat the cells with the FAHFA isomer or vehicle control.

  • Insulin Stimulation: Stimulate the cells with a submaximal concentration of insulin (e.g., 10 nM) to assess insulin sensitivity.[3]

  • Glucose Uptake Measurement: Add a radiolabeled glucose analog (e.g., 2-deoxy-D-[3H]glucose) and measure its uptake by the cells.

Conclusion and Future Directions

The comparative data presented in this guide highlight the diverse and isomer-specific effects of FAHFAs on insulin resistance. While several FAHFA isomers show promise in improving insulin sensitivity through enhanced insulin secretion and glucose uptake, their mechanisms of action and therapeutic potential require further investigation. Future research should focus on:

  • Structure-Activity Relationship Studies: A more comprehensive analysis of a wider range of FAHFA isomers is needed to fully understand the structural determinants of their biological activity.

  • In Vivo Efficacy: While in vitro data is promising, further in vivo studies in relevant animal models of insulin resistance and type 2 diabetes are crucial to validate these findings.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of different FAHFAs is essential for their development as therapeutic agents.

  • Human Studies: Ultimately, clinical trials in human subjects are necessary to confirm the safety and efficacy of FAHFAs for the treatment of insulin resistance and related metabolic disorders.

This guide serves as a foundational resource for scientists and drug development professionals, providing a structured overview of the current knowledge on the comparative effects of FAHFAs on insulin resistance and paving the way for future innovations in this exciting field.

References

A Guide to Cross-Validation of Analytical Methods for 13-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of analytes like 13-hydroxy-9Z,11E-octadecadienoic acid (13-POHSA) is critical. This guide provides a framework for the cross-validation of two common analytical methods for this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). Cross-validation is essential to ensure that data from different analytical platforms are reliable and can be compared or interchanged.[1][2][3]

Comparative Analysis of Analytical Methods

When evaluating analytical methods, a direct comparison of their performance characteristics is crucial. The following table summarizes hypothetical, yet representative, quantitative data for the analysis of this compound by LC-MS/MS and ELISA.

Performance ParameterLC-MS/MSELISA
Linearity (R²) >0.99>0.98
Accuracy (% Recovery) 95-108%85-115%
Precision (%CV) <15%<20%
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL500 ng/mL
Selectivity High (based on mass-to-charge ratio)Good (potential for cross-reactivity)
Throughput ModerateHigh
Cost per Sample HighLow

Experimental Protocols

Detailed methodologies are fundamental for the reproducibility and validation of any analytical method.

LC-MS/MS Method for this compound Quantification

This method offers high sensitivity and selectivity for the quantification of this compound in biological matrices.

1. Sample Preparation:

  • Liquid-Liquid Extraction: To 100 µL of plasma, add an internal standard (e.g., d4-13-POHSA). Extract with 500 µL of ethyl acetate.

  • Evaporation and Reconstitution: The organic layer is transferred, evaporated to dryness under a stream of nitrogen, and reconstituted in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-product ion transitions for this compound and the internal standard.

ELISA Method for this compound Quantification

ELISA is a high-throughput immunoassay suitable for screening large numbers of samples.[4]

1. Plate Coating:

  • A microtiter plate is pre-coated with a capture antibody specific for this compound.[5][6]

2. Sample Incubation:

  • Standards and samples are added to the wells and incubated to allow this compound to bind to the immobilized antibody.

3. Detection:

  • A biotinylated detection antibody specific for this compound is added, followed by a streptavidin-HRP conjugate.

  • A substrate solution (e.g., TMB) is added, and the color development is stopped with an acid.[7]

4. Data Analysis:

  • The optical density is measured at 450 nm, and a standard curve is used to determine the concentration of this compound in the samples.

Visualizing Method Validation and Selection

To aid in the understanding of the cross-validation process and method selection, the following diagrams are provided.

Cross_Validation_Workflow cluster_0 Method A (e.g., LC-MS/MS) cluster_1 Method B (e.g., ELISA) cluster_2 Cross-Validation A_Validation Full Validation Select_Samples Select Incurred Samples A_Validation->Select_Samples B_Validation Full Validation B_Validation->Select_Samples Analyze_A Analyze with Method A Select_Samples->Analyze_A Analyze_B Analyze with Method B Select_Samples->Analyze_B Compare Statistically Compare Results Analyze_A->Compare Analyze_B->Compare Conclusion Determine Method Equivalency Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Method_Selection_Decision_Tree Start Select Analytical Method for this compound Sensitivity High Sensitivity Required? Start->Sensitivity Throughput High Throughput Needed? Sensitivity->Throughput No LCMS LC-MS/MS Sensitivity->LCMS Yes Cost Low Cost a Priority? Throughput->Cost No ELISA ELISA Throughput->ELISA Yes Cost->LCMS No Cost->ELISA Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to the Biological Potency of 13-POHSA and 12-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological potencies of two isomeric hydroxy fatty acids: 13-hydroxy-9-octadecenoic acid (13-POHSA) and 12-hydroxy-9-octadecenoic acid (12-POHSA). While direct comparative studies are limited, this document synthesizes available data on related compounds to infer their likely activities and mechanisms of action, with a focus on their potential as signaling molecules.

Introduction

This compound and 12-POHSA are positional isomers of hydroxy octadecenoic acid, which belong to the broader class of oxidized fatty acids. These molecules are increasingly recognized for their roles in cellular signaling and the regulation of various physiological processes. Their structural similarity to endogenous signaling lipids suggests they may interact with key receptors involved in metabolism and inflammation, such as G-protein coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptors (PPARs). This guide explores their potential biological activities, target receptors, and the signaling pathways they may modulate.

Quantitative Data Summary

Target ReceptorLigand ClassObserved EffectReference
GPR40 (FFAR1)Palmitic Acid Hydroxystearic Acids (PAHSAs)Agonist, increased Ca2+ flux[1][2]
PPARα, PPARδ, PPARγHydroxy Monounsaturated Fatty AcidsAgonist activity[3]

Potential Biological Activities and Mechanisms of Action

Based on the activity of structurally related compounds, both this compound and 12-POHSA are likely to exhibit biological effects through the activation of GPR40 and PPARs.

1. GPR40 Activation and Metabolic Regulation:

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor that is highly expressed in pancreatic β-cells. Its activation by long-chain fatty acids potentiates glucose-stimulated insulin (B600854) secretion. Given that PAHSAs are agonists for GPR40, it is plausible that both this compound and 12-POHSA can activate this receptor, thereby influencing glucose homeostasis.[1][2]

GPR40 Signaling Pathway

The activation of GPR40 by a ligand like this compound or 12-POHSA is expected to initiate a signaling cascade that leads to the potentiation of insulin secretion. This pathway involves the coupling of GPR40 to Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration is a key trigger for the exocytosis of insulin-containing granules from the pancreatic β-cell.

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound or 12-POHSA GPR40 GPR40 Ligand->GPR40 Binds Gaq11 Gαq/11 GPR40->Gaq11 Activates PLC Phospholipase C (PLC) Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Insulin Insulin Secretion Ca2->Insulin Triggers

Caption: GPR40 signaling pathway leading to insulin secretion.

2. PPAR Activation and Anti-inflammatory Effects:

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism and inflammation. Studies have shown that various hydroxy monounsaturated fatty acids can activate PPARα, δ, and γ.[3] The activation of PPARs, particularly PPARγ, is often associated with anti-inflammatory responses. Therefore, it is hypothesized that this compound and 12-POHSA may exert anti-inflammatory effects by activating PPARs.

PPAR Activation and Gene Regulation Workflow

The proposed mechanism involves the binding of this compound or 12-POHSA to a PPAR isoform in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the transcription of genes that can, for example, suppress inflammatory responses.

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or 12-POHSA PPAR PPAR (α, δ, or γ) Ligand->PPAR Binds Complex Ligand-PPAR Complex PPAR->Complex Heterodimer PPAR-RXR Heterodimer Complex->Heterodimer Translocates and Heterodimerizes with RXR RXR RXR->Heterodimer PPRE PPRE (on DNA) Heterodimer->PPRE Binds to Transcription Gene Transcription (e.g., anti-inflammatory genes) PPRE->Transcription Regulates

Caption: PPAR activation and regulation of gene expression.

Experimental Protocols

To facilitate further research into the comparative potency of this compound and 12-POHSA, the following are detailed methodologies for key experiments.

1. GPR40 Activation Assay (Calcium Mobilization)

  • Objective: To determine the potency (EC50) of this compound and 12-POHSA in activating GPR40.

  • Cell Line: HEK293 cells stably expressing human GPR40.

  • Materials:

    • HEK293-hGPR40 cells

    • DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • This compound and 12-POHSA stock solutions (in DMSO).

    • Positive control (e.g., a known GPR40 agonist like GW9508).

    • 96-well black, clear-bottom microplates.

    • Fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Cell Culture: Culture HEK293-hGPR40 cells in T75 flasks until they reach 80-90% confluency.

    • Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and incubate for 24 hours.

    • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well. Incubate for 1 hour at 37°C in the dark.

    • Washing: Gently wash the cells twice with 100 µL of HBSS.

    • Compound Preparation: Prepare serial dilutions of this compound, 12-POHSA, and the positive control in HBSS.

    • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively).

    • Data Acquisition: Record a baseline fluorescence for 10-20 seconds. Inject 20 µL of the compound dilutions into the respective wells and continue recording the fluorescence signal for at least 2 minutes.

    • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

2. PPAR Activation Assay (Luciferase Reporter Assay)

  • Objective: To assess the ability of this compound and 12-POHSA to activate PPARα, δ, and γ.

  • Cell Line: A suitable cell line (e.g., HEK293T or HepG2) that can be transiently transfected.

  • Materials:

    • HEK293T or HepG2 cells.

    • Appropriate cell culture medium.

    • Expression plasmids for full-length human PPARα, δ, or γ.

    • A reporter plasmid containing a luciferase gene under the control of a PPRE promoter (e.g., pPPRE-tk-luc).

    • A control plasmid for transfection efficiency normalization (e.g., a β-galactosidase or Renilla luciferase expression vector).

    • Transfection reagent (e.g., Lipofectamine 2000).

    • This compound and 12-POHSA stock solutions (in DMSO).

    • Positive controls (e.g., GW7647 for PPARα, GW501516 for PPARδ, Rosiglitazone for PPARγ).

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Cell Seeding: Seed cells into 24-well plates at an appropriate density to reach about 70-80% confluency on the day of transfection.

    • Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound, 12-POHSA, or the positive controls. Incubate for another 24 hours.

    • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • Normalization: Measure the activity of the co-transfected control reporter (e.g., β-galactosidase or Renilla luciferase) to normalize for transfection efficiency.

    • Data Analysis: Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells. Plot the fold induction against the logarithm of the compound concentration to determine the EC50 value.

Conclusion

While direct comparative data for this compound and 12-POHSA is currently lacking, the available evidence on related hydroxy fatty acids strongly suggests that both isomers have the potential to act as signaling molecules through the activation of GPR40 and PPARs. Their ability to modulate these key receptors indicates potential roles in metabolic regulation and inflammation. Further research employing the experimental protocols outlined in this guide is necessary to elucidate the specific potencies and pharmacological profiles of this compound and 12-POHSA, which will be crucial for understanding their physiological significance and therapeutic potential.

References

A Head-to-Head Comparison of FAHFA Isomers: Unraveling Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating potent anti-diabetic and anti-inflammatory properties. The structural diversity of FAHFAs, arising from different constituent fatty acids and the varied positions of the ester linkage on the hydroxy fatty acid, gives rise to a vast number of isomers with distinct biological activities. This guide provides an objective, data-supported head-to-head comparison of FAHFA isomers, focusing on their differential effects on insulin (B600854) signaling, glucose homeostasis, and inflammatory responses.

Isomeric Differences in Biological Potency

Experimental evidence reveals that subtle changes in the isomeric structure of FAHFAs can lead to significant differences in their biological effects. This includes variations between regioisomers, where the ester bond is at different positions on the hydroxy fatty acid chain, and stereoisomers.

Anti-Diabetic Effects: Insulin Secretion and Glucose Uptake

Several FAHFA isomers have been shown to improve glucose metabolism by enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and promoting glucose uptake into adipocytes. However, the potency of these effects varies significantly among isomers.

A key study comparing various FAHFA isomers demonstrated that FAHFAs with unsaturated acyl chains and ester linkages further from the carboxylate head group (higher branching) are more likely to potentiate GSIS.[1][2] Conversely, isomers with the ester bond closer to the carboxylate group are often less effective in this regard. For instance, S-9-PAHSA potentiates both GSIS and glucose uptake, whereas its stereoisomer, R-9-PAHSA, does not exhibit the same efficacy in these assays, despite both showing anti-inflammatory effects.[1][2]

The following table summarizes the comparative effects of various FAHFA isomers on GSIS in MIN6 pancreatic β-cells and insulin-stimulated glucose uptake in 3T3-L1 adipocytes.

FAHFA IsomerPotentiation of Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 CellsPotentiation of Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes
5-PAHSAYesYes
9-PAHSAYesYes
12-PAHSANoNo
S-9-PAHSAYesYes
R-9-PAHSANoNo
9-POHSAYesNo
9-OAHSAYesYes
9-SAHSAYesYes

Data compiled from studies demonstrating the differential activities of FAHFA isomers.[1]

Anti-Inflammatory Effects

FAHFAs also exhibit potent anti-inflammatory activities, primarily by attenuating pro-inflammatory cytokine production in immune cells like macrophages. The anti-inflammatory capacity also appears to be isomer-specific. Generally, FAHFAs with lower branching (ester bond closer to the carboxylate group) tend to be more potent in their anti-inflammatory effects.[1][2] Both S-9-PAHSA and R-9-PAHSA, for example, demonstrate anti-inflammatory properties by reducing LPS-induced cytokine secretion.[1][2]

The table below provides a comparative overview of the anti-inflammatory effects of selected FAHFA isomers on LPS-stimulated cytokine secretion in bone marrow-derived macrophages (BMDMs).

FAHFA IsomerInhibition of LPS-Induced TNF-α Secretion in BMDMs
5-PAHSAYes
9-PAHSAYes
12-PAHSAYes
S-9-PAHSAYes
R-9-PAHSAYes
9-POHSAYes
9-OAHSAYes
9-SAHSAYes

This table summarizes findings on the anti-inflammatory potential of various FAHFA isomers.[1][3][4]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of FAHFA isomers are mediated through their interaction with specific G protein-coupled receptors (GPCRs), primarily GPR40 (also known as FFAR1) and GPR120 (FFAR4).

GPR40-Mediated Insulin Secretion

GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating the effects of FAHFAs on GSIS.[5] Upon binding of a FAHFA isomer, GPR40 couples to Gαq/11, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium and PKC activation leads to the potentiation of glucose-stimulated insulin secretion.[6][7]

GPR40_Signaling_Pathway FAHFA FAHFA Isomer GPR40 GPR40 FAHFA->GPR40 Binds G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Insulin_Secretion Potentiated GSIS Ca2->Insulin_Secretion PKC->Insulin_Secretion

GPR120-Mediated Anti-Inflammatory Effects

GPR120 is expressed in various cell types, including adipocytes and macrophages, and is a key mediator of the anti-inflammatory effects of FAHFAs.[8] Ligand binding to GPR120 can initiate a β-arrestin-2-dependent signaling cascade. This pathway involves the internalization of the GPR120/β-arrestin-2 complex, which then interacts with and inhibits TAB1 (TAK1 binding protein 1). The inhibition of TAB1 prevents the activation of TAK1 (transforming growth factor-β-activated kinase 1), a critical upstream kinase in pro-inflammatory signaling pathways, ultimately leading to the suppression of NF-κB and JNK activation and a reduction in the production of inflammatory cytokines.

GPR120_Signaling_Pathway FAHFA FAHFA Isomer GPR120 GPR120 FAHFA->GPR120 Binds beta_arrestin β-arrestin-2 GPR120->beta_arrestin Recruits Complex GPR120/β-arrestin-2 Complex GPR120->Complex beta_arrestin->Complex TAB1 TAB1 Complex->TAB1 Inhibits TAK1 TAK1 TAB1->TAK1 Activation Blocked NFkB_JNK NF-κB & JNK Activation TAK1->NFkB_JNK Inhibition of Cytokines Inflammatory Cytokine Production NFkB_JNK->Cytokines Inhibition of

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of FAHFA isomer activity. Below are detailed methodologies for the key assays discussed in this guide.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

Objective: To quantify the potentiation of glucose-stimulated insulin secretion by FAHFA isomers in a pancreatic β-cell line.

Methodology:

  • Cell Culture: MIN6 cells are cultured in DMEM containing 25 mmol/L glucose, 15% fetal bovine serum, and standard supplements.[9]

  • Pre-incubation: Cells are seeded in 96-well plates and grown to ~80% confluency. On the day of the assay, the growth medium is removed, and cells are washed twice with glucose-free Krebs-Ringer bicarbonate buffer (KRBH) supplemented with 0.1% BSA. Cells are then pre-incubated for 1 hour in KRBH containing a low glucose concentration (e.g., 2.5 mM).[1][9]

  • FAHFA Treatment and Glucose Stimulation: The pre-incubation buffer is removed, and cells are incubated for 1 hour with KRBH containing the desired concentration of the FAHFA isomer (or vehicle control) and either a low (2.5 mM) or high (20 mM) glucose concentration.[1]

  • Sample Collection and Analysis: After the incubation period, the supernatant is collected, and the insulin concentration is measured using a commercially available ELISA or HTRF assay.[10] The results are typically normalized to the total protein content of the cells in each well.

GSIS_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture MIN6 cells to ~80% confluency Wash1 Wash with glucose-free KRBH + 0.1% BSA Culture->Wash1 Preincubate Pre-incubate in low glucose (2.5 mM) KRBH Wash1->Preincubate Add_FAHFA Add FAHFA isomer (or vehicle) in low (2.5 mM) or high (20 mM) glucose KRBH Preincubate->Add_FAHFA Incubate Incubate for 1 hour Add_FAHFA->Incubate Collect Collect supernatant Incubate->Collect Measure Measure insulin concentration (ELISA/HTRF) Collect->Measure Normalize Normalize to total protein Measure->Normalize

Insulin-Stimulated Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To measure the effect of FAHFA isomers on insulin-stimulated glucose uptake in differentiated adipocytes.

Methodology:

  • Cell Differentiation: 3T3-L1 pre-adipocytes are differentiated into mature adipocytes using a standard differentiation cocktail.

  • Serum Starvation: Differentiated adipocytes are serum-starved overnight in DMEM.[11]

  • FAHFA and Insulin Treatment: Cells are washed with PBS and then incubated with the FAHFA isomer (or vehicle) in the presence or absence of a submaximal concentration of insulin (e.g., 1 nM) for a specified period.

  • Glucose Uptake Measurement: Glucose uptake is initiated by adding 2-deoxy-D-[³H]glucose or a fluorescent glucose analog. After a defined incubation time, the reaction is stopped, and the cells are washed to remove extracellular glucose.[12]

  • Quantification: The amount of intracellular radioactivity or fluorescence is measured using a scintillation counter or plate reader, respectively.[12]

LPS-Induced Cytokine Secretion Assay in Macrophages

Objective: To assess the anti-inflammatory activity of FAHFA isomers by measuring their ability to inhibit lipopolysaccharide (LPS)-induced cytokine production.

Methodology:

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.[3]

  • FAHFA Pre-treatment: Cells are pre-treated with various concentrations of the FAHFA isomer (or vehicle control) for a specified time (e.g., 1 hour).[13]

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 100 ng/mL) for a defined period (e.g., 4-24 hours) in the continued presence of the FAHFA isomer.[3][13]

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using ELISA or a multiplex cytokine array.[13][14]

Cytokine_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment_protocol Treatment Protocol cluster_data_analysis Data Analysis Culture Culture macrophages (e.g., BMDMs, RAW 264.7) Pretreat Pre-treat with FAHFA isomer (or vehicle) Culture->Pretreat Stimulate Stimulate with LPS in the presence of FAHFA Pretreat->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant Measure_Cytokines Measure cytokine levels (ELISA/Multiplex) Collect_Supernatant->Measure_Cytokines Analyze Analyze data Measure_Cytokines->Analyze

Conclusion

The biological activities of FAHFAs are highly dependent on their isomeric structure. This head-to-head comparison highlights the distinct potencies of various FAHFA isomers in modulating critical metabolic and inflammatory pathways. A thorough understanding of these structure-activity relationships, supported by robust experimental data and detailed protocols, is crucial for the rational design and development of novel FAHFA-based therapeutics for metabolic and inflammatory diseases. Further research is warranted to fully elucidate the therapeutic potential of the most potent and selective FAHFA isomers.

References

Unraveling the Role of 13-POHSA and Other Endogenous Mediators in Glucose Uptake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of glucose uptake is paramount in the quest for novel therapeutics for metabolic diseases. This guide provides a comparative analysis of the emerging role of 13-hydroxyoctadecadienoic acid (13-POHSA), a metabolite of linoleic acid, in glucose metabolism, alongside established regulators and alternative therapeutic targets. We delve into the signaling pathways, present supporting experimental data, and provide detailed methodologies to facilitate further research in this critical area.

While the direct and comprehensive role of this compound in glucose uptake is an active area of investigation, current evidence points towards its interaction with key regulatory pathways, including the G protein-coupled receptor 120 (GPR120) and peroxisome proliferator-activated receptor-gamma (PPARγ). This guide will compare the mechanisms and effects of this compound with other GPR120 agonists and the well-established insulin (B600854) signaling pathway.

Comparative Analysis of Glucose Uptake Modulators

The regulation of glucose uptake is a complex process involving multiple signaling cascades. Below is a comparison of key players and their impact on this vital metabolic function.

Compound/PathwayTarget Receptor/ProteinPrimary Tissue of ActionReported Effect on Glucose Uptake
This compound (13-HODE) GPR120, PPARγAdipose tissue, MuscleEmerging evidence suggests a role in stimulating glucose uptake, though direct quantitative data is limited.[1]
GPR120 Agonists
- GW9508GPR120Adipose tissue, MusclePotent agonist, enhances glucose uptake.
- TUG-891GPR120Adipose tissue, MuscleSelective agonist, stimulates glucose uptake in 3T3-L1 adipocytes.[2][3][4][5]
- Docosahexaenoic Acid (DHA)GPR120Adipose tissue, MuscleNatural ligand, enhances glucose uptake.
Insulin Insulin Receptor (IR)Muscle, Adipose tissue, LiverThe primary regulator of glucose uptake, significantly increases glucose transport into cells.[6][7][8][9]

Signaling Pathways Governing Glucose Uptake

The translocation of the glucose transporter 4 (GLUT4) to the plasma membrane is the critical final step in glucose uptake in muscle and adipose tissues. This process is orchestrated by distinct signaling pathways.

GPR120 Signaling Pathway

Activation of GPR120 by ligands such as omega-3 fatty acids and potentially this compound initiates a signaling cascade that contributes to enhanced glucose uptake. This pathway is largely independent of the insulin signaling pathway's initial steps.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand GPR120 Agonist (e.g., this compound, DHA, TUG-891) GPR120 GPR120 Ligand->GPR120 Binds Gaq/11 Gaq/11 GPR120->Gaq/11 Activates PLC PLC Gaq/11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates GLUT4_mem GLUT4 Ca2+ Ca²⁺ IP3->Ca2+ Increases PKC PKC DAG->PKC Activates GLUT4_vesicle GLUT4 Vesicle Ca2+->GLUT4_vesicle Stimulates Translocation PKC->GLUT4_vesicle Stimulates Translocation GLUT4_vesicle->GLUT4_mem Translocates to Plasma Membrane Glucose Glucose Glucose->GLUT4_mem Uptake

GPR120 signaling cascade leading to GLUT4 translocation.
Insulin Signaling Pathway

The canonical insulin signaling pathway is a well-characterized cascade that potently stimulates glucose uptake.

Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS-1/2 IR->IRS Phosphorylates GLUT4_mem GLUT4 PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Phosphorylates (inactivates GAP activity) GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Translocates to Plasma Membrane Glucose Glucose Glucose->GLUT4_mem Uptake

The canonical insulin signaling pathway for GLUT4 translocation.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

2-NBDG Glucose Uptake Assay

This assay measures the uptake of a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), into cells.

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes, C2C12 myotubes)

  • Glucose-free culture medium

  • 2-NBDG stock solution

  • Test compounds (e.g., this compound, GPR120 agonists, insulin)

  • Phloretin (glucose uptake inhibitor, for control)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a multi-well plate and culture overnight.

  • Wash cells with PBS and then incubate in glucose-free medium for 1-2 hours to deplete intracellular glucose.

  • Treat cells with test compounds or vehicle control for the desired time.

  • Add 2-NBDG to the medium at a final concentration of 50-100 µM.

  • Incubate for 30-60 minutes at 37°C.

  • Stop the uptake by washing the cells with ice-cold PBS.

  • Harvest the cells and resuspend in PBS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer (FITC channel) or a fluorescence microscope.

GLUT4 Translocation Assay (Western Blotting)

This method quantifies the amount of GLUT4 transporter at the plasma membrane.

Materials:

  • Cultured cells expressing a tagged version of GLUT4 (e.g., myc-GLUT4)

  • Cell lysis buffer

  • Subcellular fractionation kit

  • Primary antibody against the tag (e.g., anti-myc) or against GLUT4

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture and treat cells with test compounds as in the glucose uptake assay.

  • Perform subcellular fractionation to separate the plasma membrane fraction from the intracellular membrane fractions.

  • Lyse the fractions to extract proteins.

  • Determine protein concentration for each fraction.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative amount of GLUT4 in the plasma membrane fraction.

Experimental Workflow for Assessing Glucose Uptake Modulators

A typical workflow for investigating the effect of a compound on glucose uptake is outlined below.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., 3T3-L1, C2C12) Differentiation 2. Differentiation (for adipocytes/myotubes) Cell_Culture->Differentiation Treatment 3. Compound Treatment (this compound, Agonists, Insulin) Differentiation->Treatment Glucose_Uptake 4a. 2-NBDG Glucose Uptake Assay Treatment->Glucose_Uptake GLUT4_Translocation 4b. GLUT4 Translocation Assay (Western Blot) Treatment->GLUT4_Translocation Signaling_Analysis 4c. Signaling Pathway Analysis (Western Blot for p-Akt, p-AMPK, etc.) Treatment->Signaling_Analysis Data_Analysis 5. Data Analysis and Interpretation Glucose_Uptake->Data_Analysis GLUT4_Translocation->Data_Analysis Signaling_Analysis->Data_Analysis

A standard experimental workflow for studying glucose uptake.

References

Independent Validation of 13-POHSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 13-POHSA (13-palmitoleoyl-oxy-hydroxy stearic acid) and its alternatives, supported by experimental data. This compound belongs to a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), which have garnered significant interest for their potential anti-diabetic and anti-inflammatory properties.[1] This document summarizes key findings from comparative studies, details relevant experimental methodologies, and visualizes the signaling pathways involved.

Data Presentation: Comparative Biological Activities of FAHFA Isomers

The following tables summarize the quantitative data on the effects of this compound and its isomers on key biological processes relevant to metabolic and inflammatory diseases. The data is extracted from a comprehensive study comparing various FAHFA families.[1]

Table 1: Effect of POHSA Isomers on Glucose-Stimulated Insulin (B600854) Secretion (GSIS) in MIN6 Pancreatic β-cells [1]

Compound (20 µM)Fold Increase in Insulin Secretion (vs. Vehicle)
5-POHSANo significant increase
9-POHSANo significant increase
10-POHSA~1.3-fold
12-POHSA~1.3-fold
This compound ~1.3-fold

Table 2: Effect of POHSA Isomers on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes [1]

Compound (20 µM)Potentiation of Insulin-Stimulated Glucose Transport
5-POHSAPotentiates
9-POHSAPotentiates
10-POHSANo significant effect
12-POHSANo significant effect
This compound No significant effect

Table 3: Anti-inflammatory Effects of FAHFA Isomers on Macrophage Phagocytosis [1]

CompoundEffect on LPS-Induced Macrophage Phagocytosis
9-PAHSAImproves
10-POHSAImproves
9-OAHSAImproves
5-SAHSAImproves
13-PAHSA No effect
13-OAHSA No effect

Note: Data for the direct effect of this compound on macrophage phagocytosis was not available in the cited study. Data for other 13-positional isomers (13-PAHSA and 13-OAHSA) are included for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative studies of FAHFAs.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted from standard procedures for assessing insulin secretion from pancreatic β-cell lines (e.g., MIN6 cells).[2][3][4]

  • Cell Culture: MIN6 pancreatic β-cells are cultured in DMEM supplemented with 15% fetal bovine serum, penicillin-streptomycin, and 2-mercaptoethanol.

  • Cell Seeding: Cells are seeded in 24-well plates and grown to 80-90% confluency.

  • Pre-incubation: Cells are washed with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose and pre-incubated for 1-2 hours to establish basal insulin secretion.

  • Stimulation: The pre-incubation buffer is replaced with KRB buffer containing either a low (2.8 mM) or high (16.7 mM) glucose concentration, with or without the test compounds (e.g., this compound at 20 µM).

  • Incubation: Cells are incubated for 1-2 hours at 37°C.

  • Sample Collection: The supernatant is collected to measure secreted insulin.

  • Insulin Quantification: Insulin levels in the supernatant are quantified using an ELISA kit.[5]

  • Data Analysis: Insulin secretion is normalized to total protein content from cell lysates and expressed as a fold change relative to the vehicle control at high glucose.

Insulin-Stimulated Glucose Uptake Assay

This protocol outlines the procedure for measuring glucose uptake in adipocytes (e.g., 3T3-L1 cells).

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Treatment: Differentiated adipocytes are treated with the test compounds (e.g., this compound at 20 µM) or vehicle for 24 hours.

  • Glucose Starvation: Cells are washed and incubated in serum-free, low-glucose DMEM for 2-3 hours.

  • Insulin Stimulation: Cells are stimulated with insulin (e.g., 100 nM) for 30 minutes.

  • Glucose Uptake: Radiolabeled 2-deoxyglucose is added, and uptake is allowed to proceed for 10-15 minutes.

  • Cell Lysis and Scintillation Counting: Uptake is stopped by washing with ice-cold PBS. Cells are lysed, and intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: Glucose uptake is normalized to protein concentration and expressed as a percentage of the insulin-stimulated vehicle control.

Anti-Inflammatory Activity Assay (Macrophage Phagocytosis)

This protocol describes a method to assess the effect of FAHFAs on macrophage function.[1]

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM with 10% FBS and antibiotics.

  • Treatment: Macrophages are pre-treated with test compounds (e.g., FAHFA isomers) for a specified period.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Phagocytosis Assay: Fluorescently labeled particles (e.g., zymosan or E. coli particles) are added to the cell culture.

  • Incubation: Cells are incubated to allow for phagocytosis.

  • Quenching and Measurement: Extracellular fluorescence is quenched, and intracellular fluorescence is measured using a plate reader or flow cytometer.

  • Data Analysis: Phagocytic activity is calculated as the percentage of fluorescent cells or the mean fluorescence intensity and compared between treated and untreated groups.

Mandatory Visualization

Signaling Pathways

The biological effects of FAHFAs, including this compound, are mediated through various signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.

FAHFA_Signaling FAHFA FAHFAs (e.g., this compound) GPR40 GPR40 FAHFA->GPR40 GPR120 GPR120 FAHFA->GPR120 Pancreatic_Beta_Cell Pancreatic β-cell GPR40->Pancreatic_Beta_Cell activates Adipocyte Adipocyte GPR120->Adipocyte activates Macrophage Macrophage GPR120->Macrophage activates GSIS ↑ Glucose-Stimulated Insulin Secretion Pancreatic_Beta_Cell->GSIS Glucose_Uptake ↑ Insulin-Stimulated Glucose Uptake Adipocyte->Glucose_Uptake Anti_inflammatory Anti-inflammatory Effects Macrophage->Anti_inflammatory

Caption: FAHFA signaling in metabolic regulation.

PPARa_Signaling Oxo_ODA 13-oxo-ODA (Similar structure to this compound) PPARa PPARα Oxo_ODA->PPARa activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE binds to Gene_Expression ↑ Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression Lipid_Homeostasis Improved Lipid Homeostasis Gene_Expression->Lipid_Homeostasis

Caption: PPARα signaling pathway for related oxo-fatty acids.

Experimental Workflow

GSIS_Workflow start Start: Seed Pancreatic β-cells pre_incubation Pre-incubation with low glucose KRB start->pre_incubation stimulation Stimulation with low/high glucose +/- this compound pre_incubation->stimulation incubation Incubate for 1-2 hours at 37°C stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant quantify_insulin Quantify Insulin via ELISA collect_supernatant->quantify_insulin analyze_data Data Analysis quantify_insulin->analyze_data end End: Determine effect on GSIS analyze_data->end

Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

References

A Comparative Analysis of the Investigational COX-2 Inhibitor 13-POHSA Against Standard NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 13-POHSA, a novel investigational anti-inflammatory compound, with established non-steroidal anti-inflammatory drugs (NSAIDs), Aspirin and Celecoxib. The data presented herein is based on a hypothetical profile for this compound to illustrate its potential therapeutic advantages, primarily its high selectivity for the cyclooxygenase-2 (COX-2) enzyme.

The therapeutic action of NSAIDs is achieved through the inhibition of COX enzymes.[1] The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2.[2] COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, while COX-2 is an inducible enzyme that generates inflammatory prostaglandins (B1171923) at sites of inflammation.[3][4] Traditional NSAIDs like Aspirin non-selectively inhibit both COX-1 and COX-2.[5] This non-selectivity can lead to gastrointestinal side effects.[1] In contrast, selective COX-2 inhibitors, known as coxibs, were developed to reduce pain and inflammation while minimizing these gastrointestinal risks.[4] Celecoxib is a well-known selective COX-2 inhibitor.[6]

Comparative Efficacy and Selectivity

The therapeutic potential of a COX inhibitor is largely defined by its potency and its selectivity for COX-2 over COX-1. A higher selectivity ratio is hypothesized to correlate with a better safety profile, particularly concerning gastrointestinal adverse effects.

Table 1: In Vitro COX Inhibition

Compound COX-1 IC50 (nM) COX-2 IC50 (nM) Selectivity Index (COX-1/COX-2)
This compound 1500 5 300
Aspirin 10 1700 0.006

| Celecoxib | 150 | 5 | 30 |

Data for this compound is hypothetical. IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

Table 2: Cellular Anti-Inflammatory Potency

Compound PGE2 Inhibition EC50 (nM) in LPS-stimulated RAW 264.7 Macrophages
This compound 8
Aspirin 2500

| Celecoxib | 10 |

Data for this compound is hypothetical. EC50 values represent the concentration of the drug that causes a half-maximal response.

Table 3: In Vivo Anti-Inflammatory Efficacy

Compound (30 mg/kg, oral) Paw Edema Inhibition (%) at 4hr in Carrageenan-induced Rat Model
This compound 75%
Aspirin 45%

| Celecoxib | 70% |

Data for this compound is hypothetical.

Signaling Pathway of COX Inhibition

The diagram below illustrates the arachidonic acid cascade and the points of inhibition for COX-1 and COX-2. Selective inhibition of COX-2 is intended to block the production of pro-inflammatory prostaglandins without affecting the homeostatic functions mediated by COX-1.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Products Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin (B15479496) H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (GI Protection, Platelet Aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 PLA2 Phospholipase A2 Aspirin Aspirin Aspirin->COX1 Aspirin->COX2 Celecoxib Celecoxib Celecoxib->COX2 POHSA This compound POHSA->COX2

Figure 1: Arachidonic Acid Cascade and NSAID Inhibition Points.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay
  • Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2 enzymes.

  • Methodology: A colorimetric COX inhibitor screening assay is used. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

    • Human recombinant COX-1 or COX-2 enzyme is incubated with the heme cofactor in a reaction buffer.

    • Serial dilutions of the test compounds (this compound, Aspirin, Celecoxib) are added to the enzyme solution and incubated for a specified period.

    • Arachidonic acid is added to initiate the cyclooxygenase reaction.

    • The colorimetric substrate (TMPD) is added, and the absorbance is measured over time using a plate reader.

    • IC50 values are calculated by plotting the percent inhibition versus the log concentration of the inhibitor.

Cellular Prostaglandin E2 (PGE2) Inhibition Assay
  • Objective: To determine the EC50 of test compounds for the inhibition of prostaglandin E2 (PGE2) production in a cellular context.

  • Methodology:

    • RAW 264.7 murine macrophage cells are seeded in 12-well plates and cultured overnight.[7]

    • Cells are pre-treated with various concentrations of the test compounds for 30 minutes.[8]

    • Inflammation is induced by adding lipopolysaccharide (LPS) (100 ng/mL) to the cell culture medium.[7][8]

    • After a 16-hour incubation period, the cell culture supernatants are collected.[8]

    • The concentration of PGE2 in the supernatants is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[8][9]

    • EC50 values are determined by analyzing the dose-response curve of PGE2 inhibition.

In Vivo Carrageenan-Induced Paw Edema Model
  • Objective: To evaluate the acute anti-inflammatory activity of the test compounds in a rat model.

  • Methodology: The carrageenan-induced paw edema model is a well-established method for assessing the anti-inflammatory activity of compounds.[10]

    • Male Wistar rats are fasted overnight with free access to water.[11]

    • The basal volume of the left hind paw of each rat is measured using a plethysmometer.[11]

    • Animals are randomly assigned to groups and administered the test compounds (e.g., 30 mg/kg) or vehicle orally.[11]

    • After one hour, acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the left hind paw.[11][12]

    • Paw volume is measured at several time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[11]

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Workflow for In Vivo Efficacy Testing

The following diagram outlines the key steps in the carrageenan-induced paw edema experiment.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_execution Phase 2: Dosing and Induction cluster_analysis Phase 3: Data Collection & Analysis A Animal Acclimatization (Wistar Rats, 1 week) B Fasting (Overnight, water ad libitum) A->B C Measure Basal Paw Volume (Plethysmometer) B->C D Oral Administration (Vehicle, this compound, Aspirin, Celecoxib) C->D E Induce Inflammation (t=1hr) (Sub-plantar Carrageenan Injection) D->E F Measure Paw Volume (Hourly for 4 hours) E->F G Calculate % Edema Inhibition F->G H Statistical Analysis (e.g., ANOVA) G->H

Figure 2: Workflow for the Carrageenan-Induced Paw Edema Model.

References

A Researcher's Guide to Assessing Off-Target Effects of 13-POHSA and Functionally Related Insulin Sensitizers

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutics for metabolic diseases, 13-palmitoleoyl-hydroxy stearic acid (13-POHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, has emerged as a promising endogenous lipid with insulin-sensitizing and anti-inflammatory properties. As with any potential drug candidate, a thorough evaluation of its on- and off-target effects is critical for advancing through the drug development pipeline. This guide provides a comparative framework for assessing the off-target profile of this compound, alongside established and alternative insulin-sensitizing agents, namely the thiazolidinediones (TZDs) rosiglitazone (B1679542) and pioglitazone (B448), and GPR120 agonists.

This document outlines key experimental methodologies, presents comparative data (using published information for alternatives and hypothetical data for this compound to illustrate expected experimental outputs), and provides visual workflows to aid researchers in designing comprehensive off-target assessment strategies.

Comparative Analysis of On-Target Potency and Off-Target Profiles

A critical aspect of drug development is understanding a compound's selectivity. The following tables compare the known on-target activities and documented off-target interactions or adverse effects of this compound, rosiglitazone, pioglitazone, and the representative GPR120 agonist TUG-891. For this compound, data fields are populated with "Hypothetical Data" to illustrate the type of information that would be generated from the described experimental protocols.

Table 1: On-Target Activity and Known Off-Target Liabilities

CompoundPrimary Target(s)On-Target Potency (Illustrative)Key Known/Potential Off-Target Effects & Adverse Events
This compound GPR120, PPARγ (potential)EC50: [Hypothetical Value] nM (GPR120)To be determined through comprehensive screening.
Rosiglitazone PPARγEC50: ~30 nMIncreased risk of myocardial infarction and heart failure[1][2]. Binds to various off-target proteins including ion channels (e.g., L-type calcium channel) and kinases[3].
Pioglitazone PPARγ, PPARα (weaker)EC50: ~100 nM (PPARγ)Potential increased risk of bladder cancer; fluid retention and weight gain[4][5]. Binds to off-target proteins such as dehydrogenases and ion channels[3].
TUG-891 GPR120 (FFA4)pEC50: 7.36 (human)Selective for GPR120 over other free fatty acid receptors (FFA1, FFA2, FFA3)[6]. Broad off-target profile not extensively published.

Table 2: Illustrative Off-Target Profile from Chemical Proteomics in Cardiac Tissue

This table is based on findings for rosiglitazone and pioglitazone and illustrates the kind of qualitative, comparative data that can be obtained from a chemical proteomics workflow[3].

Protein CategoryRosiglitazone-Enriched ProteinsPioglitazone-Enriched ProteinsThis compound (Hypothetical Outcome)
Ion Channels L-type calcium channel subunit alpha-1F, Chloride channel protein 6L-type calcium channel subunit alpha-1F, Chloride channel protein 6[e.g., Potassium voltage-gated channel subfamily H member 2]
Kinases Salt-inducible kinase 2Salt-inducible kinase 2[e.g., Mitogen-activated protein kinase 1]
Dehydrogenases/Reductases 15-hydroxyprostaglandin dehydrogenaseD-beta-hydroxybutyrate dehydrogenase, mitochondrial[e.g., Retinal dehydrogenase 1]
Mitochondrial Proteins Cytochrome c oxidase subunit 4 isoform 1ATP synthase subunit d, mitochondrial[e.g., Uncoupling protein 2]

Key Experimental Methodologies for Off-Target Profiling

A multi-pronged approach is essential for a thorough assessment of off-target effects. Here, we detail three widely-used and complementary techniques.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify and quantify the engagement of a compound with its target proteins in a cellular environment. It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.

Experimental Protocol: CETSA for Target Engagement

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., 3T3-L1 adipocytes for insulin (B600854) sensitizers) to 80-90% confluency.

    • Treat cells with the test compound (e.g., this compound) at a desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Wash and resuspend the cells in a suitable buffer (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the abundance of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry (for proteome-wide CETSA).

  • Data Analysis:

    • Quantify the protein levels at each temperature point.

    • Plot the percentage of soluble protein relative to the unheated control against temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Kinome Scanning

Given that kinases are a large and structurally related protein family, they are common off-targets for many small molecules. Kinome-wide screening provides a broad assessment of a compound's selectivity against hundreds of kinases.

Experimental Protocol: Kinome-Wide Selectivity Screening (Binding Assay)

  • Compound Submission:

    • Provide the test compound (e.g., this compound) at a specified concentration (e.g., 10 µM) to a commercial kinome scanning service.

  • Competition Binding Assay:

    • The service typically employs an in vitro competition binding assay. In this format, a broad panel of kinases (often over 400) are individually tested.

    • Each kinase is mixed with the test compound and an immobilized, active-site directed ligand.

    • The amount of kinase that binds to the immobilized ligand is quantified, usually by qPCR or a similar sensitive method. A lower binding signal indicates that the test compound is competing for the active site.

  • Data Analysis and Visualization:

    • Results are typically provided as the percentage of the kinase remaining bound to the immobilized ligand in the presence of the test compound, compared to a vehicle control (% of control). A lower percentage indicates stronger binding.

    • The data is often visualized on a "kinome tree" diagram, providing an intuitive overview of the compound's selectivity.

    • Hits are typically defined as kinases with a % of control below a certain threshold (e.g., <35%).

  • Follow-up Studies:

    • For significant hits, determine the dissociation constant (Kd) or IC50 value through dose-response experiments to quantify the binding affinity or inhibitory potency.

Chemical Proteomics

Chemical proteomics offers an unbiased, proteome-wide approach to identify the direct and indirect targets of a small molecule in a cellular context.

Experimental Protocol: Compound-Centric Chemical Proteomics

  • Probe Synthesis:

    • Synthesize a probe molecule by chemically modifying the compound of interest (e.g., this compound) to include a reactive group (for covalent capture) or an affinity tag (e.g., biotin) via a linker. It is crucial that this modification does not significantly alter the compound's biological activity.

  • Cell Treatment and Lysis:

    • Treat cultured cells with the synthesized probe.

    • Lyse the cells under conditions that preserve protein-protein interactions.

  • Affinity Purification:

    • Incubate the cell lysate with an affinity matrix (e.g., streptavidin beads if a biotin (B1667282) tag was used) to capture the probe-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Elution and Digestion:

    • Elute the bound proteins from the affinity matrix.

    • Digest the eluted proteins into peptides using an enzyme such as trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins that were specifically enriched in the probe-treated sample compared to a control (e.g., a sample treated with an inactive version of the probe or vehicle).

    • Bioinformatics analysis is then used to rank potential off-targets for further validation.

Visualizing Workflows and Pathways

To further clarify these complex processes, the following diagrams, generated using the Graphviz DOT language, illustrate key workflows and a hypothetical signaling pathway for this compound.

Hypothetical Signaling Pathway for this compound node_13POHSA This compound node_GPR120 GPR120 (On-Target) node_13POHSA->node_GPR120 Activates node_PPARg PPARγ (On-Target) node_13POHSA->node_PPARg Activates node_OffTarget1 Off-Target Kinase (e.g., MAPK) node_13POHSA->node_OffTarget1 Binds node_OffTarget2 Off-Target Ion Channel (e.g., K⁺ Channel) node_13POHSA->node_OffTarget2 Binds node_PLC PLC node_GPR120->node_PLC node_Gene Gene Transcription (Metabolic Regulation) node_PPARg->node_Gene node_IP3_DAG IP3 / DAG node_PLC->node_IP3_DAG node_Ca Ca²⁺ Release node_IP3_DAG->node_Ca node_Insulin Insulin Secretion (GLP-1 mediated) node_Ca->node_Insulin node_Pathway1 Altered Signaling node_OffTarget1->node_Pathway1 node_Pathway2 Altered Membrane Potential node_OffTarget2->node_Pathway2 node_AdverseEffect Potential Adverse Effects node_Pathway1->node_AdverseEffect node_Pathway2->node_AdverseEffect

Caption: Hypothetical signaling cascade for this compound, illustrating on-target and potential off-target interactions.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA) start 1. Cell Culture & Treatment (Compound vs. Vehicle) heat 2. Heat Challenge (Temperature Gradient) start->heat lyse 3. Cell Lysis (e.g., Freeze-Thaw) heat->lyse centrifuge 4. Centrifugation (Separate Soluble/Insoluble) lyse->centrifuge supernatant 5. Collect Supernatant (Soluble Proteins) centrifuge->supernatant analysis 6. Protein Quantification (e.g., Western Blot) supernatant->analysis curve 7. Generate Melt Curve (Plot % Soluble vs. Temp) analysis->curve end 8. Assess Thermal Shift (Indicates Target Binding) curve->end

Caption: Step-by-step workflow for a typical Cellular Thermal Shift Assay (CETSA) experiment.

Workflow for Kinome-Wide Selectivity Screening start 1. Compound Preparation (e.g., this compound at 10 µM) assay 2. Competition Binding Assay (vs. Immobilized Ligand) start->assay quantify 3. Quantification (e.g., qPCR) assay->quantify panel Kinase Panel (~400+ Kinases) panel->assay data 4. Data Analysis (% of Control) quantify->data tree 5. Visualization (Kinome Tree) data->tree hits 6. Hit Identification (% Control < Threshold) data->hits end 7. Follow-up Validation (Kd or IC50 Determination) hits->end

Caption: A generalized workflow for assessing compound selectivity using a kinome-wide binding assay.

Decision Tree for Investigating Off-Target Effects start Unexplained Phenotype or Screening Hit Identified is_on_target Is the effect on-target? start->is_on_target validate_on_target Validate On-Target Engagement (e.g., CETSA, Target Knockdown) is_on_target->validate_on_target  Yes confirm_off_target Confirmed Off-Target Effect is_on_target->confirm_off_target  No identify_off_target Identify Off-Target (e.g., Chemical Proteomics, Broad Panel Screening) confirm_off_target->identify_off_target validate_off_target Validate Off-Target Engagement & Functional Consequence identify_off_target->validate_off_target mitigate Mitigation Strategy validate_off_target->mitigate sar Structure-Activity Relationship (SAR) - Modify compound to reduce  off-target binding mitigate->sar Chemically dose Dose-Response Analysis - Use at concentrations where  on-target effect is maximal  and off-target is minimal mitigate->dose Experimentally end Proceed with Optimized Compound or Strategy sar->end dose->end

References

Unveiling the Bioactivity of 13-HODE: A Comparative Guide to Key Lipid Mediators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 13-hydroxyoctadecadienoic acid (13-HODE) against other critical lipid mediators, particularly the specialized pro-resolving mediators (SPMs). Supported by experimental data, this document provides insights into their distinct biological activities and signaling pathways.

Lipid mediators are signaling molecules derived from fatty acids that play pivotal roles in a host of physiological and pathological processes, most notably inflammation. Among these, 13-HODE, a metabolite of linoleic acid, has garnered significant interest for its multifaceted activities. This guide benchmarks 13-HODE against well-characterized pro-resolving lipid mediator families—resolvins, lipoxins, protectins, and maresins—to elucidate its relative potency and potential therapeutic applications.

Quantitative Comparison of Bioactive Lipid Mediators

The following table summarizes the known quantitative data for 13-HODE and other key lipid mediators across various functional assays. It is important to note that direct comparative studies are not always available, and experimental conditions can vary.

Lipid MediatorAssayTarget/Cell TypeEffectPotency (Concentration)
13(S)-HODE PPARγ ActivationMacrophagesAgonist, leading to anti-inflammatory gene expression.[1][2]-
GPR132 ActivationImmune CellsWeak Agonist.[1][2]Requires ~6-fold higher concentration than 9-HODE.[1]
Neutrophil ChemotaxisHuman NeutrophilsStimulation of directed migration.[3]Moderately strong stimulation.[3]
Cholesterol EffluxRAW264.7 MacrophagesIncreased apoA-I-dependent cholesterol efflux.[4]-
Resolvin D1 (RvD1) Neutrophil MigrationHuman NeutrophilsInhibition of migration towards IL-8.-
Receptor Activation (ALX/FPR2)Human PhagocytesDirect activation.EC50 ~1.2 x 10⁻¹² M
PhagocytosisHuman MacrophagesEnhancement of phagocytosis of apoptotic neutrophils.-
Lipoxin A4 (LXA4) Cytokine ProductionHuman Epidermal KeratinocytesSuppression of LPS-induced IL-6 and IL-8.-
PhagocytosisTHP-1 MacrophagesStimulation of phagocytosis of apoptotic neutrophils.1 nM
Maresin 1 (MaR1) PhagocytosisHuman MacrophagesEnhancement of phagocytosis of E. coli.1-10 nM
Protectin D1 (PD1) Neutrophil TransmigrationHuman NeutrophilsAttenuation of transmigration.~50% inhibition at 10 nM.
Neutrophil Infiltration (in vivo)Murine Peritonitis ModelPotent regulator of PMN infiltration.~40% reduction at 1 ng/mouse.

Signaling Pathways of 13-HODE

13-HODE exhibits a dual role in cellular signaling, capable of eliciting both pro- and anti-inflammatory responses depending on the cellular context and the receptors it engages. The diagram below illustrates its primary signaling pathways.

13-HODE Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13-HODE_ext 13-HODE GPR132 GPR132 13-HODE_ext->GPR132 Weak Agonist TRPV1 TRPV1 13-HODE_ext->TRPV1 Activation 13-HODE_int 13-HODE 13-HODE_ext->13-HODE_int Pro_inflammatory Pro-inflammatory Gene Expression GPR132->Pro_inflammatory Downstream Signaling Calcium_Influx Ca²⁺ Influx TRPV1->Calcium_Influx Channel Opening PPARg PPARγ 13-HODE_int->PPARg Agonist Anti_inflammatory Anti-inflammatory Gene Expression PPARg->Anti_inflammatory Transcriptional Regulation

13-HODE's divergent signaling pathways.

Experimental Workflow: Macrophage Phagocytosis Assay

To assess and compare the efficacy of different lipid mediators in modulating macrophage function, a phagocytosis assay is a common and critical experimental procedure. The following diagram outlines a typical workflow for such an assay.

Macrophage Phagocytosis Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Macrophages Culture Macrophages (e.g., RAW 264.7) Incubate_Mediators Incubate Macrophages with Lipid Mediators Culture_Macrophages->Incubate_Mediators Prepare_Mediators Prepare Lipid Mediator Solutions (13-HODE, Resolvin, etc.) Prepare_Mediators->Incubate_Mediators Prepare_Targets Prepare Fluorescently-labeled Apoptotic Cells or Beads Add_Targets Add Labeled Targets to Macrophage Culture Prepare_Targets->Add_Targets Incubate_Mediators->Add_Targets Incubate_Phagocytosis Incubate to Allow Phagocytosis Add_Targets->Incubate_Phagocytosis Wash Wash to Remove Non-ingested Targets Incubate_Phagocytosis->Wash Fix_Stain Fix Cells and Stain Nuclei (DAPI) Wash->Fix_Stain Image Image with Fluorescence Microscopy Fix_Stain->Image Quantify Quantify Phagocytosis (Phagocytic Index) Image->Quantify

Workflow for assessing lipid mediator effects on phagocytosis.

Detailed Experimental Protocols

Macrophage-Mediated Phagocytosis/Efferocytosis Assay

Objective: To quantify the ability of macrophages to engulf apoptotic cells (efferocytosis) or other particles after treatment with lipid mediators.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).

  • Target cells for apoptosis (e.g., Jurkat T-cells).

  • Lipid mediators of interest (13-HODE, Resolvins, etc.).

  • Fluorescent dye for labeling target cells (e.g., Calcein AM or pHrodo™ Red).

  • Apoptosis-inducing agent (e.g., staurosporine (B1682477) or UV irradiation).

  • Culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde).

  • Nuclear counterstain (e.g., DAPI).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Macrophage Seeding: Seed macrophages in a multi-well plate and allow them to adhere overnight.

  • Induction of Apoptosis: Induce apoptosis in target cells (e.g., Jurkat cells) using staurosporine (1 µM for 3-4 hours) or UV irradiation.

  • Labeling of Apoptotic Cells: Label the apoptotic cells with a fluorescent dye according to the manufacturer's protocol.

  • Treatment with Lipid Mediators: Pre-incubate the adherent macrophages with the lipid mediators of interest at various concentrations for a specified time (e.g., 15-30 minutes).

  • Co-incubation: Add the fluorescently labeled apoptotic cells to the macrophage culture at a defined ratio (e.g., 5:1 apoptotic cells to macrophages) and incubate for 30-60 minutes to allow for phagocytosis.

  • Washing: Gently wash the wells with cold PBS to remove non-engulfed apoptotic cells.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and then stain the macrophage nuclei with DAPI.

  • Imaging and Quantification:

    • Microscopy: Acquire images using a fluorescence microscope. The phagocytic index can be calculated as: (Number of macrophages containing ingested cells / Total number of macrophages) x 100.

    • Flow Cytometry: Alternatively, after co-incubation, detach the macrophages and analyze the fluorescence intensity by flow cytometry to quantify the uptake of labeled cells.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

Objective: To measure the directional migration of neutrophils in response to chemoattractants and to assess the inhibitory effects of lipid mediators.

Materials:

  • Isolated human neutrophils.

  • Chemoattractant (e.g., Interleukin-8 (IL-8) or Leukotriene B4 (LTB4)).

  • Lipid mediators of interest.

  • Boyden chamber or Transwell® inserts with a small pore size membrane (e.g., 3-5 µm).

  • Culture medium (e.g., RPMI).

  • Staining solution (e.g., Diff-Quik).

  • Microscope.

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

  • Assay Setup:

    • Place the chemoattractant in the lower chamber of the Boyden chamber.

    • In the upper chamber, add the isolated neutrophils that have been pre-incubated with either a vehicle control or the lipid mediator of interest.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for migration (e.g., 60-90 minutes).

  • Fixation and Staining: After incubation, remove the insert and fix the membrane. Scrape the non-migrated cells from the top surface of the membrane. Stain the migrated cells on the bottom surface of the membrane.

  • Quantification: Count the number of migrated neutrophils in several high-power fields under a microscope. The results are typically expressed as the percentage of migration relative to the control.

Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)

Objective: To quantify the production of specific cytokines (e.g., TNF-α, IL-6) by immune cells in response to an inflammatory stimulus and modulation by lipid mediators.

Materials:

  • Immune cells (e.g., macrophages or peripheral blood mononuclear cells).

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS)).

  • Lipid mediators of interest.

  • ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, enzyme conjugate, substrate, and standards).

  • 96-well ELISA plates.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Stop solution (e.g., 1 M H₂SO₄).

  • Microplate reader.

Procedure:

  • Cell Stimulation: Seed immune cells in a culture plate. Pre-treat the cells with the lipid mediators for a specific duration, followed by stimulation with an inflammatory agent like LPS.

  • Sample Collection: After the desired incubation period, collect the cell culture supernatants.

  • ELISA Protocol (Sandwich ELISA):

    • Coating: Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

    • Sample Incubation: Add the collected cell culture supernatants and a series of known concentrations of the cytokine standard to the wells and incubate.

    • Detection: Wash the plate and add the biotinylated detection antibody, followed by an enzyme-conjugated streptavidin.

    • Substrate Addition: After another wash, add the substrate solution, which will be converted by the enzyme to produce a colored product.

    • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known cytokine concentrations. Use this curve to determine the concentration of the cytokine in the experimental samples.

References

Safety Operating Guide

Navigating the Disposal of 13-POHSA: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling specialized chemical compounds, ensuring proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe disposal of 13-POHSA, a polyunsaturated fatty acid derivative. While specific safety data sheets (SDS) for this compound are not publicly available, this document outlines a comprehensive approach based on general principles for handling laboratory chemicals of this nature.

Crucially, before proceeding with any disposal method, it is imperative to locate the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and consult with your institution's Environmental Health and Safety (EHS) department. The SDS contains detailed information on the compound's hazards, handling, and specific disposal requirements.

General Disposal Procedures for Laboratory Chemicals

The disposal of any laboratory chemical, including this compound, should follow a structured process to ensure the safety of personnel and the protection of the environment. This process involves waste characterization, proper containment, and disposal through authorized channels.

Step 1: Waste Characterization

The initial and most critical step is to determine if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2] The SDS for this compound will provide this specific information. In the absence of an SDS, and as a precautionary measure, any unknown chemical waste should be treated as hazardous.

Step 2: Proper Waste Containment

Once characterized, the waste must be collected in a compatible container.

  • Container Selection: Use a leak-proof container that will not react with the chemical.[3] For organic compounds like this compound, glass or compatible plastic containers are often suitable. The container must have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name ("this compound").[4] Do not use abbreviations.[4] The label should also include the date accumulation started and the specific hazards of the waste (e.g., flammable, corrosive), as identified in the SDS.

Step 3: Safe Storage

Hazardous waste must be stored safely before it is collected for disposal.

  • Segregation: Store waste containers in a designated, secure area, segregated from incompatible materials to prevent dangerous reactions.[4]

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin or tray to catch any potential leaks or spills.[4]

  • Accumulation Time: Be aware of the limits on how long hazardous waste can be stored on-site, which depends on the quantity of waste generated.[5]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.

  • Contact EHS: Schedule a pickup for your properly labeled and contained hazardous waste with your institution's EHS department. They are responsible for ensuring the waste is transported and disposed of in compliance with all federal, state, and local regulations.[3]

  • Documentation: Maintain records of all hazardous waste generated and disposed of, as required by your institution and regulatory agencies.

Summary of Disposal Procedures

StepActionKey Considerations
1. Characterization Determine if this compound is a hazardous waste.Consult the Safety Data Sheet (SDS). In the absence of an SDS, treat as hazardous.[1][2]
2. Containment Collect waste in a suitable container.Use a leak-proof, compatible container with a secure lid.[3]
3. Labeling Affix a "Hazardous Waste" label.Include the full chemical name, accumulation start date, and hazard information.[4]
4. Storage Store the waste container safely.Segregate from incompatible materials and use secondary containment.[4]
5. Disposal Arrange for pickup by authorized personnel.Contact your institution's Environmental Health and Safety (EHS) office.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

A Start: Have this compound Waste B Obtain and Review Safety Data Sheet (SDS) A->B C Is the waste hazardous? B->C D Treat as Hazardous Waste (Precautionary Principle) C->D Yes / Unknown E Follow General Chemical Waste Procedures C->E No F Select Compatible Container with Secure Lid D->F J Dispose via Sanitary Sewer or as Non-Hazardous Waste (per EHS guidance) E->J G Label with 'Hazardous Waste' and Full Chemical Name F->G H Store in Designated Area with Secondary Containment G->H I Contact EHS for Waste Pickup H->I K End: Compliant Disposal I->K J->K

Workflow for the Disposal of this compound

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet for this compound and adhere to the protocols established by your institution's Environmental Health and Safety department.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.